molecular formula C9H10ClNO2 B7797279 2-chloro-3-phenyl-DL-alanine CAS No. 1991-77-1

2-chloro-3-phenyl-DL-alanine

Número de catálogo: B7797279
Número CAS: 1991-77-1
Peso molecular: 199.63 g/mol
Clave InChI: CVZZNRXMDCOHBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-3-phenyl-DL-alanine is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZNRXMDCOHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-11-3, 1991-77-1
Record name 2-Chlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14091-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-phenyl-DL-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC154946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14091-11-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14091-11-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-chloro-3-phenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, in-depth methodology for the synthesis and characterization of 2-chloro-3-phenyl-DL-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Unnatural amino acids, particularly those incorporating halogens, serve as invaluable building blocks for creating novel peptides and pharmaceutical agents with enhanced biological activity and stability.[1][2] This document outlines a robust and reproducible synthetic route starting from commercially available DL-Phenylalanine via a diazotization-chlorination reaction. Furthermore, it establishes a multi-faceted analytical workflow for the unambiguous structural confirmation and purity assessment of the final product, employing Mass Spectrometry, NMR and IR Spectroscopy, and HPLC. This guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking a practical, field-proven approach to the preparation and validation of this key synthetic intermediate.

Introduction

The strategic incorporation of unnatural amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacological properties.[3] Halogenated phenylalanine derivatives, in particular, have been extensively investigated for their ability to serve as biological probes and to enhance the therapeutic potential of parent compounds.[4] The substitution of the α-amino group with a chlorine atom to yield this compound (C₉H₁₀ClNO₂) creates a versatile chiral building block.[5][6] Its unique stereoelectronic properties can influence molecular conformation and binding interactions, making it a valuable precursor for novel therapeutics.

The primary challenge in working with such specialized compounds lies in establishing a reliable and well-characterized synthetic pathway. This guide addresses this need by detailing a classic yet highly effective method based on the diazotization of DL-Phenylalanine. The rationale behind this choice is the use of an inexpensive, readily available starting material and the formation of an excellent leaving group (dinitrogen gas), which facilitates the desired nucleophilic substitution.[7][8] The subsequent sections provide a self-validating system of protocols, from synthesis to rigorous analytical characterization, ensuring a high degree of confidence in the final product's identity and purity.

Part I: Synthesis of this compound

Principle and Rationale for Synthetic Route Selection

The conversion of a primary amine to a halide is a well-established transformation in organic chemistry. For α-amino acids, the most effective route involves the generation of a diazonium salt intermediate. The chosen method is an adaptation of the Sandmeyer reaction, where the α-amino group of DL-Phenylalanine is converted into a diazonium group (-N₂⁺) upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium group is an exceptionally potent leaving group, as its departure results in the formation of highly stable dinitrogen gas (N₂).[7][9] In a concentrated hydrochloric acid medium, the chloride ion (Cl⁻) acts as the nucleophile, attacking the α-carbon and displacing the N₂ gas to yield the target this compound. This method is favored for its operational simplicity and the strong thermodynamic driving force provided by the formation of N₂ gas.

Detailed Experimental Protocol

Materials and Reagents:

  • DL-Phenylalanine (≥98% purity)

  • Sodium Nitrite (NaNO₂) (≥97% purity)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Diethyl Ether (ACS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice Bath

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 8.26 g (50 mmol) of DL-Phenylalanine in 100 mL of concentrated hydrochloric acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature between -5 °C and 0 °C. Stir the resulting slurry vigorously.

  • Diazotization: Dissolve 4.14 g (60 mmol, 1.2 equivalents) of sodium nitrite in 20 mL of cold deionized water. Add this solution dropwise to the cold, stirred phenylalanine suspension over a period of 60-90 minutes.

    • Causality Insight: The slow, dropwise addition is critical to control the exothermic reaction and prevent the premature decomposition of the unstable diazonium salt. Vigorous stirring is necessary as the reaction mixture is a heterogeneous slurry. The evolution of nitrogen gas will be observed.[7]

  • Reaction Progression: After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir in the cold bath for an additional 2 hours. The mixture will gradually become a clearer solution as the starting material is consumed.

  • Workup - Extraction: Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel. Extract the aqueous solution with diethyl ether (3 x 75 mL).

    • Causality Insight: The product is an organic acid and will partition into the organic layer, separating it from inorganic salts and unreacted starting material.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

  • Purification (Optional): The crude product can be further purified by silica gel column chromatography using a hexane-ethyl acetate solvent system to afford the pure this compound.[10]

Synthesis Workflow Diagram

G start_mat DL-Phenylalanine NaNO2 Conc. HCl reaction_vessel Reaction Vessel (-5 to 0 °C) start_mat->reaction_vessel 1. Add Reagents diazotization Diazotization & Nucleophilic Substitution (2-3 hrs) reaction_vessel->diazotization 2. Stir extraction Workup: Diethyl Ether Extraction diazotization->extraction 3. Quench & Extract drying Drying & Concentration (MgSO4, Rotary Evaporator) extraction->drying 4. Isolate Organic Phase purification Optional Purification: Column Chromatography drying->purification 5. Obtain Crude Product final_product Pure this compound purification->final_product 6. Isolate Pure Product

Caption: Synthesis workflow for this compound.

Part II: Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized product's structure and purity.[11]

Analytical Workflow Diagram

G crude_product Synthesized Crude Product hplc Purity Assessment (HPLC) crude_product->hplc Initial Analysis ms Molecular Weight Confirmation (LC-MS) hplc->ms If >95% pure nmr Structural Elucidation (1H & 13C NMR) ms->nmr ir Functional Group Analysis (FT-IR) nmr->ir final_confirmation Confirmed Structure & Purity ir->final_confirmation Data Correlation

Caption: Comprehensive characterization workflow.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is used to separate the components of the mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the assessment of product purity.[12] A pure compound should ideally yield a single, sharp peak.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in the mobile phase.

    • Instrumentation: Utilize a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase of 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Analysis: Inject 10 µL of the sample solution and integrate the peak area to determine the percentage purity.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ionized molecules, which serves to confirm the molecular weight of the synthesized compound.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a ~0.1 mg/mL solution of the product in methanol or acetonitrile.

    • Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

    • Analysis: Acquire spectra in both positive and negative ion modes.

  • Expected Data: The molecular formula is C₉H₁₀ClNO₂ with a molecular weight of 199.63 g/mol .[6]

Parameter Expected Value Rationale
Molecular Formula C₉H₁₀ClNO₂Based on starting material and reaction.
Exact Mass 199.0400For high-resolution mass spectrometry.
[M+H]⁺ (Positive Mode) m/z 200.0473Protonated molecular ion.
[M-H]⁻ (Negative Mode) m/z 198.0327Deprotonated molecular ion.
Isotope Pattern A characteristic ~3:1 ratio for the [M] and [M+2] peaks will be observed due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the definitive confirmation of the molecular structure.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • Expected Spectral Data (Predicted):

¹H NMR (Predicted in CDCl₃) ¹³C NMR (Predicted in CDCl₃)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~10-121H, broad singlet, -COOH~172-175C=O (Carboxylic Acid)
~7.2-7.45H, multiplet, Aromatic C-H~135-138Quaternary Aromatic C
~4.5-4.71H, triplet, α-CH~127-130Aromatic C-H
~3.2-3.52H, doublet of doublets, β-CH₂~55-60α-C
~38-42β-C
  • Trustworthiness Insight: The key diagnostic signal in the ¹H NMR spectrum is the triplet at ~4.5-4.7 ppm, corresponding to the proton on the chlorine-bearing α-carbon.[1] In the starting material, this proton appears further upfield (~4.0 ppm). In the ¹³C NMR, the disappearance of the signal for the amine-bearing α-carbon (~55 ppm in phenylalanine) and the appearance of a new signal for the chlorine-bearing α-carbon (~55-60 ppm) confirms the substitution.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is exceptionally useful for identifying functional groups and confirming the success of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.[13]

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the solid product or analyze as a thin film.

    • Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

  • Expected Data:

Vibrational Frequency (cm⁻¹) Assignment Significance
3500-2500 (broad)O-H stretchConfirms presence of the carboxylic acid group.
~3030Aromatic C-H stretchIndicates the phenyl ring is intact.
~2950Aliphatic C-H stretchIndicates the alkyl backbone is intact.
~1715C=O stretchStrong, sharp peak confirming the carboxylic acid.[13]
~1600, 1495, 1450Aromatic C=C stretchConfirms the presence of the benzene ring.[14]
Disappearance of ~3100-3000 N-H stretch (from -NH₃⁺)Crucial evidence: Confirms the replacement of the amino group.[15]

Conclusion

This guide presents a validated and comprehensive framework for the synthesis and characterization of this compound. By following the detailed diazotization protocol, researchers can reliably produce this valuable non-proteinogenic amino acid from an inexpensive precursor. The multi-technique analytical workflow, integrating HPLC, MS, NMR, and IR spectroscopy, provides a robust system for verifying the structural integrity and purity of the final compound. The causality-driven explanations and expected data provided herein are designed to empower scientists and drug development professionals to confidently synthesize and utilize this compound in their research endeavors.

References

"2-chloro-3-phenyl-DL-alanine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-3-phenyl-DL-alanine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a non-proteinogenic amino acid with significant potential in biochemical research and pharmaceutical development. As a modified version of the natural amino acid phenylalanine, its unique structural features, particularly the presence of a chlorine atom at the alpha-carbon, confer distinct chemical reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route, and its applications as a versatile chemical tool.

Chemical Structure and Properties

This compound is an analog of phenylalanine where the alpha-hydrogen is replaced by a chlorine atom. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The "2-chloro" specifies the position of the chlorine atom on the alpha-carbon of the alanine backbone, while "3-phenyl" refers to the benzyl substituent at the beta-carbon.

Molecular Structure

The structure of this compound is characterized by a central chiral carbon atom bonded to an amino group, a carboxylic acid group, a chlorine atom, and a benzyl group. This alpha-chloro substitution is key to its chemical reactivity, particularly its role as an enzyme inhibitor.

Caption: Chemical structure of 2-chloro-3-phenyl-alanine, highlighting the chiral alpha-carbon ().

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource
IUPAC Name 2-amino-2-chloro-3-phenylpropanoic acid
Synonyms α-chloro-β-phenyl-DL-alanine
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1][2]
CAS Number 14091-11-3 (for 2-chloro-DL-phenylalanine)[1][3]
Melting Point 230-236 °C[1]
Appearance White solid[4]
Solubility Soluble in water[4]
Storage Conditions 0-8°C[1]

Synthesis and Characterization

While not commercially available from all suppliers, this compound can be synthesized in the laboratory. A common approach involves the direct α-halogenation of the parent amino acid, phenylalanine.

Proposed Synthesis Workflow

A plausible synthetic route starts from DL-phenylalanine. The amino group is first protected to prevent side reactions, followed by chlorination of the α-carbon, and finally deprotection to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: α-Chlorination cluster_2 Step 3: Deprotection Phe DL-Phenylalanine Protect Protection (e.g., Boc₂O) Phe->Protect BocPhe N-Boc-DL-phenylalanine Protect->BocPhe Chlorinate Chlorination (e.g., NCS, base) BocPhe->Chlorinate BocClPhe N-Boc-2-chloro-3-phenyl-DL-alanine Chlorinate->BocClPhe Deprotect Deprotection (e.g., TFA or HCl) BocClPhe->Deprotect FinalProduct This compound Deprotect->FinalProduct

Caption: Proposed three-step synthesis workflow for this compound from DL-phenylalanine.

Experimental Protocol (Hypothetical)
  • Protection of DL-Phenylalanine: DL-Phenylalanine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base such as sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion, yielding N-Boc-DL-phenylalanine.

  • α-Chlorination: The protected amino acid is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled in an ice bath. A strong base (e.g., lithium diisopropylamide, LDA) is added slowly to deprotonate the α-carbon, forming an enolate. A chlorinating agent, such as N-chlorosuccinimide (NCS), is then added to the reaction mixture. The reaction is carefully monitored until the starting material is consumed.

  • Deprotection: The N-Boc protecting group is removed by treating the chlorinated intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. Evaporation of the solvent and subsequent purification (e.g., recrystallization) yields the final product, this compound, typically as a hydrochloride salt.

Rationale: The Boc protecting group is chosen for its stability under the basic conditions required for α-deprotonation and its ease of removal under acidic conditions. LDA is a strong, non-nucleophilic base suitable for generating the enolate without competing side reactions. NCS is an effective electrophilic chlorine source.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), and the diastereotopic protons of the -CH₂- group as a pair of doublets of doublets (ABX system) due to coupling with the chiral α-carbon. The absence of a signal for the α-proton, which is present in phenylalanine, would be a key indicator of successful chlorination.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the phenyl ring carbons, the carbonyl carbon of the carboxylic acid, the β-carbon of the methylene group, and importantly, the α-carbon, which would be shifted downfield due to the electron-withdrawing effect of the attached chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching from the phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the compound (199.63 Da). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would confirm the incorporation of chlorine.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in several areas of scientific research, primarily due to the reactive C-Cl bond at the chiral center.

Enzyme Inhibition

One of the most significant applications of α-chloro amino acids is as irreversible enzyme inhibitors. They can act as suicide substrates for enzymes that process the corresponding natural amino acid. For instance, chloroalanine derivatives have been shown to inhibit enzymes like alanine racemase.[5][6]

The proposed mechanism involves the enzyme's active site recognizing the amino acid analog. A nucleophilic residue in the active site (e.g., cysteine or serine) attacks the α-carbon, displacing the chloride ion in an Sₙ2 reaction. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.

Enzyme_Inhibition Enzyme Enzyme (Active Site-Nu⁻) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor This compound Inhibitor->Complex Inactive_Enzyme Covalently Modified Inactive Enzyme + Cl⁻ Complex->Inactive_Enzyme Nucleophilic Attack (Sₙ2 reaction)

Caption: Mechanism of irreversible enzyme inhibition by this compound.

Pharmaceutical and Biochemical Research

This compound serves as a key building block in medicinal chemistry. Its incorporation into peptides can create peptidomimetics with enhanced resistance to proteolytic degradation, which is a significant advantage for peptide-based drugs. Furthermore, halogenated phenylalanine derivatives are explored for their potential to modulate neurotransmitter systems and as intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[1][7] In oncology research, such modified amino acids are investigated for their ability to interact with amino acid transporters that are overexpressed in cancer cells.[8] The compound is also used in the synthesis of agrochemicals, such as insecticides and acaricides.[3]

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, eye protection, and face protection. In case of contact with skin or eyes, rinse thoroughly with water.[2]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed. Recommended storage temperature is between 0-8°C.[1]

References

Unraveling the Enigma: A Technical Guide to the Potential Neuronal Mechanisms of 2-chloro-3-phenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Knowns and Unknowns

In the landscape of neuropharmacology, the exploration of novel molecular entities that can modulate neuronal function is a perpetual frontier. Among these, synthetic amino acid analogues present a compelling area of investigation due to their potential to interact with fundamental cellular processes. This guide focuses on 2-chloro-3-phenyl-DL-alanine , a compound for which direct, comprehensive mechanistic data in neuronal cells remains elusive in publicly accessible literature.

Therefore, this document adopts a deductive and experience-driven approach. As a Senior Application Scientist, my objective is to provide a robust framework for understanding the potential mechanisms of action of this compound. This will be achieved by synthesizing the established pharmacology of structurally similar chlorinated and halogenated phenylalanine analogues. By examining the known neuronal targets and pathways of these related molecules, we can construct a scientifically-grounded hypothesis regarding the bioactivity of this compound, thereby guiding future experimental design and drug discovery efforts.

This guide is structured to first lay the foundational knowledge on pertinent analogues, then to logically extrapolate these findings to our molecule of interest, and finally, to propose concrete experimental workflows for the empirical validation of these hypotheses.

I. The Precedent: Mechanistic Insights from Chlorinated Phenylalanine Analogues

The introduction of a chlorine atom to the phenylalanine scaffold can dramatically alter its biological activity. Our analysis begins with two key analogues: p-chlorophenylalanine (PCPA) and 3-chloro-DL-alanine.

A. para-Chlorophenylalanine (PCPA): A Tryptophan Hydroxylase Inhibitor with Broader Implications

p-Chlorophenylalanine is arguably the most well-characterized chlorinated phenylalanine analogue. Its primary and most renowned mechanism of action is the irreversible inhibition of tryptophan hydroxylase , the rate-limiting enzyme in the biosynthesis of serotonin (5-HT)[1][2]. This action has made PCPA an invaluable tool in neuroscience research for depleting central serotonin levels.

However, its effects are not entirely specific. Studies on neuroblastoma cells have revealed that PCPA can induce cytotoxicity and inhibit the cellular uptake of other large neutral amino acids[3]. This suggests an interaction with amino acid transporters, a mechanism that could be shared by this compound. Furthermore, some of PCPA's pharmacological effects, such as contraction of the rat fundal strip, are methysergide-sensitive, indicating a direct or indirect serotonergic agonist-like activity at certain receptors, independent of its enzyme-inhibiting properties[1].

B. 3-Chloro-DL-alanine: An Inhibitor of Pyridoxal Phosphate (PLP)-Dependent Enzymes

3-Chloro-DL-alanine is recognized as a potent inhibitor of several bacterial enzymes, most notably alanine racemase , an enzyme crucial for bacterial cell wall synthesis[4][5][6]. This inhibition is often irreversible and proceeds through a mechanism-based inactivation pathway involving the PLP cofactor. In the context of neuronal cells, which also utilize a vast array of PLP-dependent enzymes for amino acid metabolism and neurotransmitter synthesis, the potential for off-target effects is significant. Enzymes such as GABA transaminase, glutamate decarboxylase, and aspartate aminotransferase could be potential targets for chlorinated alanine analogues.

II. A Hypothesized Mechanistic Framework for this compound in Neuronal Cells

Based on the established activities of its structural relatives, we can propose a multi-pronged hypothesis for the neuronal mechanism of action of this compound. The presence of the chlorine atom on the beta-carbon of the alanine backbone, combined with the phenyl ring, creates a unique chemical entity that may interact with several key neuronal targets.

A. Primary Hypothesis: Modulation of Amino Acid Transport and Metabolism

Given the structural similarity to phenylalanine, it is highly probable that this compound is recognized by and interacts with Large Neutral Amino Acid Transporters (LATs) . This interaction could manifest in two ways:

  • Competitive Inhibition of Transport: The compound may act as a competitive inhibitor of LATs, thereby restricting the entry of essential amino acids like phenylalanine, tyrosine, and tryptophan into neuronal cells. This would have profound downstream effects on protein synthesis and the production of catecholaminergic and serotonergic neurotransmitters[3].

  • Substrate for Transport: Alternatively, it could be a substrate for these transporters, gaining entry into the neuron where it can then exert intracellular effects.

Once inside the neuron, its fate would be determined by its interaction with enzymes of amino acid metabolism. The chloro- group may render it a poor substrate for enzymes like phenylalanine hydroxylase, but it could potentially act as an inhibitor of this or other related enzymes.

B. Secondary Hypothesis: Interaction with Neurotransmitter Receptors

High concentrations of L-phenylalanine have been shown to depress excitatory glutamatergic synaptic transmission by interacting with both NMDA and AMPA receptors[7]. It is plausible that the addition of a chlorine atom could modify this interaction. Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective properties through the depression of glutamatergic synaptic transmission[8].

Therefore, this compound could potentially act as a modulator of glutamate receptors , either as a competitive antagonist at the glutamate or co-agonist binding sites, or as an allosteric modulator.

C. Tertiary Hypothesis: Off-Target Enzyme Inhibition

Drawing parallels with 3-chloro-DL-alanine, there is a possibility of "off-target" inhibition of PLP-dependent enzymes within neurons. The chloro-alanine moiety could act as a mechanism-based inactivator for enzymes involved in the metabolism of other amino acid neurotransmitters, such as GABA.

III. Proposed Experimental Workflows for Mechanistic Elucidation

To empirically validate these hypotheses, a structured, multi-tiered experimental approach is recommended.

A. Workflow 1: Characterizing Interaction with Amino Acid Transporters

Objective: To determine if this compound interacts with neuronal amino acid transporters.

Methodology:

  • Cell Culture: Utilize primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Radiolabeled Amino Acid Uptake Assay:

    • Pre-incubate cells with varying concentrations of this compound.

    • Introduce a radiolabeled large neutral amino acid (e.g., [3H]-L-phenylalanine or [14C]-L-leucine).

    • Measure intracellular radioactivity using liquid scintillation counting.

    • A decrease in radioactivity in the presence of the test compound would indicate competitive inhibition.

  • Direct Transport Assay (if a radiolabeled version of the test compound is available):

    • Incubate cells with radiolabeled this compound.

    • Measure intracellular radioactivity over time to determine if it is a substrate for transport.

Data Presentation:

Concentration of this compound (µM)[3H]-L-phenylalanine Uptake (% of Control)
0 (Control)100
1
10
100
1000

This table would be populated with experimental data to determine the IC50 for transport inhibition.

B. Workflow 2: Assessing Effects on Neurotransmitter Systems

Objective: To investigate the impact of this compound on major neurotransmitter systems.

Methodology:

  • Neurotransmitter Release Assay:

    • Treat cultured neurons or synaptosomes with this compound.

    • Stimulate neurotransmitter release (e.g., with high K+ or an appropriate secretagogue).

    • Measure the levels of released neurotransmitters (e.g., glutamate, GABA, dopamine, serotonin) in the extracellular medium using HPLC with electrochemical or fluorescence detection.

  • Electrophysiology (Patch-Clamp):

    • In primary neuronal cultures or brain slices, apply this compound while recording postsynaptic currents evoked by the application of specific neurotransmitter receptor agonists (e.g., AMPA, NMDA, GABA).

    • This will reveal any direct modulatory effects on receptor function.

Visualizing the Workflow:

G cluster_0 Neurotransmitter System Analysis cluster_1 Electrophysiological Analysis prep Prepare Neuronal Cultures or Synaptosomes treat Treat with this compound prep->treat stim Stimulate Neurotransmitter Release treat->stim measure Measure Neurotransmitter Levels (HPLC) stim->measure slice Prepare Brain Slices or Neuronal Cultures patch Perform Whole-Cell Patch-Clamp slice->patch apply_agonist Apply Neurotransmitter Agonists patch->apply_agonist apply_compound Co-apply this compound apply_agonist->apply_compound record Record Postsynaptic Currents apply_compound->record

Caption: Experimental workflows for assessing effects on neurotransmitter release and receptor function.

IV. Concluding Remarks and Future Directions

While the precise mechanism of action of this compound in neuronal cells awaits direct experimental confirmation, the existing body of knowledge on related chlorinated phenylalanine analogues provides a strong foundation for targeted investigation. The hypotheses presented in this guide—centering on the modulation of amino acid transport, direct interaction with neurotransmitter receptors, and potential off-target enzyme inhibition—offer a logical starting point for any research program aimed at characterizing this novel compound.

The proposed experimental workflows provide a clear and actionable path for researchers to systematically dissect its neuropharmacological profile. The insights gained from such studies will not only illuminate the specific activities of this compound but will also contribute to a broader understanding of how halogenation of amino acids can be leveraged to create potent and selective modulators of neuronal function. This knowledge is paramount for the rational design of new therapeutic agents for a range of neurological and psychiatric disorders.

V. References

  • 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc. --INVALID-LINK--

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed. --INVALID-LINK--

  • Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed. --INVALID-LINK--

  • 3-Chloro-L-alanine Hydrochloride (L-β-Chloroalanine hydrochloride) | Amino Acid Derivative | MedChemExpress. --INVALID-LINK--

  • Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. --INVALID-LINK--

  • 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed. --INVALID-LINK--

  • 3-Chloro-L-alanine 2731-73-9 wiki - Guidechem. --INVALID-LINK--

  • Chloroalanine - Wikipedia. --INVALID-LINK--

  • 4-Chloro-L-phenylalanine 14173-39-8 - Sigma-Aldrich. --INVALID-LINK--

  • p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification - NIH. --INVALID-LINK--

  • Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed. --INVALID-LINK--

  • Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. --INVALID-LINK--

  • Promising Molecular Targets in Pharmacological Therapy for Neuronal Damage in Brain Injury - PMC - PubMed Central. --INVALID-LINK--

  • β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC - NIH. --INVALID-LINK--

  • beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed. --INVALID-LINK--

  • Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed. --INVALID-LINK--

  • L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses | Request PDF - ResearchGate. --INVALID-LINK--

References

"2-chloro-3-phenyl-DL-alanine" as a non-proteinogenic amino acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-phenyl-DL-alanine: A Non-Proteinogenic Amino Acid in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

Non-proteinogenic amino acids (npAAs) represent a frontier in chemical biology and drug development, offering novel functionalities beyond the canonical 20 amino acids. Among these, halogenated phenylalanine analogs have garnered significant interest for their potential to modulate critical biological pathways. This technical guide provides a comprehensive overview of this compound, a synthetic amino acid with intriguing, albeit less explored, properties compared to its more famous isomers. We will delve into its chemical identity, potential mechanisms of action, and its place within the broader context of enzyme inhibition and drug design. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of npAAs in their work.

Introduction: The Expanding Universe of the Genetic Code

The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein. The building blocks of proteins are a set of 20 proteinogenic amino acids. However, nature and science have expanded this alphabet. Non-proteinogenic amino acids, numbering in the hundreds, are those that are not naturally encoded in the genetic code of an organism. They can be introduced into peptides and proteins through synthetic methods, offering a powerful tool to modify their structure, function, and stability.

This compound belongs to this exciting class of molecules. As a halogenated derivative of phenylalanine, it holds the potential to act as a modulator of aromatic amino acid metabolism, a pathway of immense physiological and pathological importance.

Chemical & Physical Properties

This compound is a synthetic amino acid, a derivative of DL-Phenylalanine. It is characterized by the presence of a chlorine atom at the second position of the phenyl ring. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers.

PropertyValue
IUPAC Name This compound
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS Number 14091-06-2
Appearance White to off-white powder
Solubility Sparingly soluble in water

Postulated Mechanism of Action: Insights from Analogs

While direct, extensive research on this compound is limited, its mechanism of action can be inferred from the well-documented activities of its structural isomers, particularly p-chlorophenylalanine (PCPA).

Inhibition of Aromatic Amino Acid Hydroxylases

The primary mechanism of action for chlorophenylalanine analogs is the irreversible inhibition of aromatic amino acid hydroxylases, specifically phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).

  • Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine, a critical step in phenylalanine metabolism and the biosynthesis of catecholamines.

  • Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) from tryptophan.

Inhibition of these enzymes by compounds like PCPA leads to a significant and long-lasting depletion of their respective products. It is highly probable that this compound exerts a similar, albeit potentially quantitatively different, inhibitory effect on these enzymes. The position of the chlorine atom on the phenyl ring can influence the binding affinity and inhibitory potency.

Pathway_Inhibition cluster_pathway Biosynthetic Pathway cluster_inhibitor Inhibitor Action Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan TPH Serotonin Serotonin 5-Hydroxytryptophan->Serotonin This compound This compound PAH PAH This compound->PAH Inhibits TPH TPH This compound->TPH Inhibits

Caption: Postulated inhibitory action of this compound on key enzymes.

Potential Applications in Research and Drug Development

The unique biochemical profile of this compound positions it as a valuable tool in several research domains.

Neuroscience Research

Given its likely effect on serotonin synthesis, this compound could be employed as a research tool to investigate the role of serotonin in various physiological and behavioral processes, including:

  • Sleep-wake cycles

  • Mood and anxiety

  • Appetite and metabolism

  • Nociception (pain perception)

Drug Design and Medicinal Chemistry

The incorporation of non-proteinogenic amino acids like this compound into peptide-based therapeutics is a rapidly growing field. Halogenation can introduce beneficial properties such as:

  • Increased metabolic stability: The carbon-chlorine bond can block sites of enzymatic degradation.

  • Enhanced binding affinity: The chlorine atom can participate in halogen bonding and other non-covalent interactions with target receptors.

  • Conformational restriction: The bulky chlorine atom can influence the peptide backbone's conformation, potentially locking it into a bioactive shape.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are provided as a starting point and should be optimized based on the specific experimental context.

In Vitro Enzyme Inhibition Assay (Tryptophan Hydroxylase)

This protocol outlines a method to assess the inhibitory potential of this compound on TPH.

Materials:

  • Recombinant human TPH

  • L-Tryptophan (substrate)

  • 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Ammonium sulfate

  • This compound

  • HPLC system with fluorescence detection

Procedure:

  • Prepare a reaction mixture: In a microcentrifuge tube, combine a suitable buffer (e.g., 50 mM HEPES, pH 7.4), catalase, DTT, and BH4.

  • Add inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate reaction: Add L-tryptophan to start the enzymatic reaction.

  • Incubate: Incubate at 37°C for 30 minutes.

  • Stop reaction: Terminate the reaction by adding a solution of perchloric acid.

  • Analyze product formation: Centrifuge to pellet precipitated protein. Analyze the supernatant for the formation of 5-hydroxytryptophan using HPLC with fluorescence detection.

  • Calculate IC50: Determine the concentration of this compound that causes 50% inhibition of TPH activity (IC50).

Workflow_Enzyme_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer, Catalase, DTT, BH4) Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Start_Reaction Add L-Tryptophan Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Add Perchloric Acid Incubate_Reaction->Stop_Reaction Analyze_Product Analyze 5-HTP by HPLC Stop_Reaction->Analyze_Product Calculate_IC50 Calculate IC50 Value Analyze_Product->Calculate_IC50

Caption: Workflow for an in vitro TPH inhibition assay.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion and Future Directions

This compound represents a compelling, yet understudied, non-proteinogenic amino acid. Based on the extensive research on its isomers, it holds significant promise as a tool for modulating aromatic amino acid pathways. Future research should focus on a direct and thorough characterization of its inhibitory profile against PAH and TPH, as well as its pharmacokinetic and pharmacodynamic properties. Furthermore, its incorporation into peptides could unlock novel therapeutic opportunities. As our ability to manipulate the building blocks of life continues to grow, the exploration of such unique chemical entities will undoubtedly pave the way for the next generation of therapeutics.

Unveiling the Therapeutic Potential of 2-chloro-3-phenyl-DL-alanine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the synthetic amino acid analogue, 2-chloro-3-phenyl-DL-alanine. While direct pharmacological data for this specific compound is limited, its structural similarity to known bioactive molecules, particularly chlorinated phenylalanine derivatives, provides a strong rationale for investigating its activity against key biological targets. This document outlines a scientifically-grounded approach to identifying and validating these potential targets, with a focus on Phenylalanine Hydroxylase (PAH), the L-type Amino Acid Transporter 1 (LAT1), and its potential as a cytotoxic agent against cancer cells. We present detailed, field-proven experimental protocols to empower researchers to systematically evaluate the therapeutic promise of this compound.

Introduction: The Rationale for Investigating this compound

This compound is a derivative of the essential amino acid phenylalanine, featuring a chlorine atom on the phenyl ring. While this specific molecule is not extensively characterized in therapeutic contexts, its structural motifs are present in compounds with significant biological activities. For instance, p-chlorophenylalanine is a well-established inhibitor of tryptophan and phenylalanine hydroxylase enzymes. Furthermore, various phenylalanine analogues are actively being investigated for their potential as anticancer agents, often leveraging amino acid transporters that are overexpressed in tumor cells for targeted delivery.

The introduction of a chlorine atom can significantly alter the electronic and steric properties of the parent molecule, potentially leading to novel interactions with biological targets. It is hypothesized that this compound may act as an inhibitor of key enzymes in the aromatic amino acid metabolic pathway or as a substrate for transporters, thereby exerting a therapeutic effect. This guide provides a roadmap for testing these hypotheses.

Potential Therapeutic Target 1: Phenylalanine Hydroxylase (PAH)

Scientific Rationale

Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine. Inhibition of PAH can lead to a state of hyperphenylalaninemia, a condition that is therapeutically induced in certain research models. Given that chlorinated derivatives of phenylalanine, such as p-chlorophenylalanine, are known inhibitors of PAH, it is a primary putative target for this compound.

The chlorine substituent on the phenyl ring can be expected to alter the binding affinity of the molecule for the active site of PAH, potentially acting as a competitive inhibitor.

Experimental Validation: PAH Inhibition Assay

A robust method to assess the inhibitory potential of this compound on PAH is a spectrophotometric assay that measures the rate of L-tyrosine formation.

Experimental Workflow for PAH Inhibition Assay

PAH_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, PAH Enzyme, Phenylalanine, Cofactor (BH4), and Test Compound Stock plate Plate Controls and Test Compound Dilutions reagents->plate Dispense pre_incubate Pre-incubate PAH with Test Compound plate->pre_incubate initiate Initiate Reaction with Phenylalanine and BH4 pre_incubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop read Measure Absorbance (Tyrosine Formation) stop->read calculate Calculate % Inhibition and IC50 Value read->calculate

Caption: Workflow for determining PAH inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

    • PAH Enzyme: Purified recombinant human PAH.

    • Substrate: L-phenylalanine solution.

    • Cofactor: Tetrahydrobiopterin (BH4) solution, freshly prepared.

    • Test Compound: Stock solution of this compound in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound dilutions or vehicle control.

    • Add 20 µL of PAH enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a 70 µL mixture of L-phenylalanine and BH4.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a suitable stop solution.

  • Detection and Analysis:

    • Measure the absorbance at a wavelength appropriate for detecting L-tyrosine or a coupled reaction product.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Expected Data Output:

Compound Concentration (µM)Absorbance (OD)% Inhibition
0 (Vehicle)1.20
11.016.7
100.650.0
1000.283.3
10000.191.7
Table 1: Template for PAH Inhibition Assay Data and IC50 Calculation.

Potential Therapeutic Target 2: L-type Amino Acid Transporter 1 (LAT1)

Scientific Rationale

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including phenylalanine. It is highly expressed in the blood-brain barrier and is overexpressed in many types of cancer cells to meet their high demand for amino acids for growth and proliferation. Phenylalanine analogues are known to interact with LAT1, and this transporter is a key target for drug delivery to the brain and tumors.

The structural similarity of this compound to phenylalanine makes it a strong candidate for interaction with LAT1, either as a substrate or an inhibitor.

Experimental Validation: LAT1 Inhibition Assay

The interaction of this compound with LAT1 can be assessed by its ability to inhibit the uptake of a radiolabeled LAT1 substrate, such as [14C]-L-leucine, in cells expressing LAT1.

Experimental Workflow for LAT1 Inhibition Assay

LAT1_Inhibition_Workflow cluster_prep Cell Culture & Preparation cluster_assay Uptake Assay cluster_detection Detection & Analysis culture Culture LAT1-expressing cells (e.g., HT-29) seed Seed cells in 24-well plates culture->seed pre_treat Pre-treat with Test Compound or Vehicle seed->pre_treat add_radiolabel Add [14C]-L-leucine pre_treat->add_radiolabel incubate Incubate for a defined period add_radiolabel->incubate wash Wash cells to remove extracellular radiolabel incubate->wash lyse Lyse cells wash->lyse scintillation Measure radioactivity by scintillation counting lyse->scintillation calculate Calculate % Inhibition and IC50 Value scintillation->calculate

Caption: Workflow for determining LAT1 inhibition.

Detailed Protocol:

  • Cell Culture:

    • Culture a cell line known to express high levels of LAT1 (e.g., HT-29 colon cancer cells) in appropriate media.

    • Seed the cells into 24-well plates and allow them to adhere and grow to a suitable confluency.

  • Uptake Assay:

    • Wash the cells with a sodium-free uptake buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 10-15 minutes.

    • Add [14C]-L-leucine to each well and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Detection and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration in each well to normalize the uptake data.

    • Calculate the percentage of inhibition of [14C]-L-leucine uptake at each concentration of the test compound.

    • Determine the IC50 value as described for the PAH assay.

Expected Data Output:

Compound Concentration (µM)Radioactivity (CPM/mg protein)% Inhibition
0 (Vehicle)50000
1420016.0
10250050.0
10080084.0
100030094.0
Table 2: Template for LAT1 Inhibition Assay Data and IC50 Calculation.

Potential Therapeutic Application: Cytotoxicity in Cancer Cells

Scientific Rationale

As many cancer cells overexpress amino acid transporters like LAT1, phenylalanine analogues can be selectively taken up by these cells. If the analogue possesses cytotoxic properties, it could serve as a targeted anticancer agent. The chloro-substituent in this compound may impart cytotoxic activity through various mechanisms, including interference with metabolic pathways or by acting as a weak alkylating agent.

Experimental Validation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_detection Detection & Analysis seed Seed cancer cells in 96-well plates treat Treat with serial dilutions of This compound seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT reagent incubate_treat->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 Value read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., a panel of cell lines from different tissues) into 96-well plates at an appropriate density.

    • Allow the cells to attach overnight.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Expected Data Output:

Compound Concentration (µM)Absorbance (OD)% Cell Viability
0 (Vehicle)1.0100
100.990
500.550
1000.220
2000.110
Table 3: Template for MTT Cytotoxicity Assay Data and IC50 Calculation.

Conclusion and Future Directions

This technical guide has outlined a rational and systematic approach to exploring the therapeutic potential of this compound. By focusing on well-justified potential targets—PAH, LAT1, and cancer cell cytotoxicity—and providing detailed, validated experimental protocols, we have laid the groundwork for a comprehensive evaluation of this novel compound.

Positive results from these initial screening assays would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the precise molecular interactions responsible for any observed activity.

  • In Vivo Efficacy Studies: To assess the therapeutic potential in animal models of relevant diseases.

  • Pharmacokinetic and Toxicological Profiling: To evaluate the drug-like properties and safety of the compound.

The exploration of novel chemical entities like this compound is essential for the advancement of therapeutic innovation. This guide serves as a foundational resource for researchers embarking on this exciting endeavor.

The Unnatural Amino Acid 2-Chloro-3-Phenyl-DL-Alanine: A Technical Guide to its Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and biochemical research, the repertoire of proteinogenic amino acids often proves insufficient to address the complexities of biological systems and disease pathways. This has led to a profound interest in the design and synthesis of unnatural amino acids (UAAs), which offer novel functionalities and stereochemical arrangements. Among these, halogenated amino acids have garnered significant attention for their ability to modulate biological activity. This technical guide provides a comprehensive overview of a specific UAA, 2-chloro-3-phenyl-DL-alanine, from its historical context and discovery to detailed synthetic protocols and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical biology, and drug development.

While its para- and meta-substituted counterparts have been more extensively studied, this compound, also known as o-chloro-DL-phenylalanine, presents unique electronic and steric properties due to the ortho positioning of the chlorine atom on the phenyl ring. This guide will delve into the nuances of its synthesis, characterization, and the logical underpinnings of the experimental methodologies employed.

I. Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its discovery can be situated within the broader history of amino acid synthesis that flourished in the late 19th and early 20th centuries. The foundational work of chemists like Adolph Strecker, who developed the Strecker synthesis in 1850, and the later Erlenmeyer-Plöchl azlactone synthesis, laid the groundwork for the creation of a vast array of non-proteinogenic amino acids.[1]

The synthesis of halogenated phenylalanine derivatives likely emerged from the systematic exploration of these classical methods, substituting benzaldehyde with its halogenated analogs. The motivation for such syntheses was often driven by the desire to understand the impact of substituents on the chemical and biological properties of amino acids. The para-substituted isomer, p-chlorophenylalanine (PCPA), for instance, was later discovered to be a potent inhibitor of the enzyme tryptophan hydroxylase, a key player in serotonin biosynthesis.[2][3] This discovery spurred further interest in other halogenated phenylalanines, including the ortho- and meta-isomers, to explore their potential as pharmacological tools or therapeutic agents.

While a singular "discovery" paper for this compound is not apparent, its preparation would have been a logical extension of established synthetic methodologies applied to o-chlorobenzaldehyde or its derivatives. The characterization and reporting of this compound would have likely occurred in the mid-20th century as part of broader studies on amino acid analogs.

II. Synthetic Methodologies

The synthesis of this compound can be achieved through several classical and modern organic chemistry reactions. The choice of method often depends on the desired scale, available starting materials, and the need for stereochemical control (though this guide focuses on the racemic DL-form). Two of the most robust and historically significant methods are the Strecker synthesis and the Erlenmeyer-Plöchl azlactone synthesis.

A. Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction that produces an α-amino nitrile from an aldehyde, ammonia, and cyanide, which is then hydrolyzed to yield the corresponding amino acid.[4][5] This method is highly versatile and adaptable for the synthesis of a wide range of amino acids.

Reaction Workflow:

Strecker_Synthesis start o-Chlorobenzaldehyde imine Formation of α-Iminonitrile start->imine hydrolysis Acid Hydrolysis imine->hydrolysis product 2-Chloro-3-phenyl- DL-alanine hydrolysis->product reagents1 + NH4Cl + NaCN reagents2 + H3O+

Caption: Strecker synthesis workflow for this compound.

Detailed Experimental Protocol (Strecker Synthesis):

Step 1: Formation of the α-Aminonitrile

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of ammonium chloride (1.1 equivalents) in water.

  • Addition of Cyanide: Sodium cyanide (1.1 equivalents) is dissolved in water and added to the ammonium chloride solution. The flask is cooled in an ice bath to 0-5 °C.

    • Causality: The combination of ammonium chloride and sodium cyanide generates ammonium cyanide in situ. The cooling is crucial to control the exothermicity of the subsequent reaction and to minimize side reactions.

  • Aldehyde Addition: o-Chlorobenzaldehyde (1.0 equivalent) dissolved in a minimal amount of methanol is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Self-Validation: The disappearance of the aldehyde spot on TLC indicates the completion of the aminonitrile formation.

Step 2: Hydrolysis of the α-Aminonitrile

  • Acidification: The reaction mixture containing the α-aminonitrile is transferred to a round-bottom flask and concentrated hydrochloric acid is added.

  • Reflux: The mixture is heated to reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid and the imine to an amine, which is protonated under the acidic conditions.

    • Causality: The strong acidic conditions are necessary to drive the complete hydrolysis of the stable nitrile functionality.

  • Work-up and Isolation: a. After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials or non-polar byproducts. b. The aqueous layer is then carefully neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (typically around pH 5-6). c. The precipitated crude this compound is collected by filtration.

  • Purification: The crude product is recrystallized from hot water or an alcohol-water mixture to yield the pure amino acid.

B. Erlenmeyer-Plöchl Azlactone Synthesis

This method involves the condensation of an N-acylglycine (commonly hippuric acid) with an aldehyde in the presence of acetic anhydride and a weak base to form an azlactone (an oxazolone derivative). The azlactone is then hydrolyzed and reduced to give the desired amino acid.[6]

Reaction Workflow:

Erlenmeyer_Plochl_Synthesis start o-Chlorobenzaldehyde + Hippuric Acid azlactone Azlactone Formation start->azlactone hydrolysis Hydrolysis & Reduction azlactone->hydrolysis product 2-Chloro-3-phenyl- DL-alanine hydrolysis->product reagents1 + Ac2O, NaOAc reagents2 + NaOH, then H2/Pd-C

Caption: Erlenmeyer-Plöchl synthesis workflow.

Detailed Experimental Protocol (Erlenmeyer-Plöchl Synthesis):

Step 1: Azlactone Formation

  • Reaction Mixture: A mixture of o-chlorobenzaldehyde (1.0 equivalent), hippuric acid (1.0 equivalent), anhydrous sodium acetate (0.8 equivalents), and acetic anhydride (2.5 equivalents) is placed in a round-bottom flask.

  • Heating: The mixture is heated, typically in a water bath at 80-90 °C, with stirring for 1-2 hours.

    • Causality: Acetic anhydride serves as both the solvent and a dehydrating agent, driving the condensation reaction. Sodium acetate acts as the base to deprotonate the hippuric acid.

  • Isolation of Azlactone: Upon cooling, the reaction mixture solidifies. The solid mass is triturated with cold ethanol or water to remove acetic anhydride and other soluble impurities. The crude azlactone is collected by filtration.

Step 2: Conversion of Azlactone to the Amino Acid

  • Hydrolysis: The crude azlactone is refluxed with a solution of sodium hydroxide to open the lactone ring and hydrolyze the amide bond.

  • Reduction: The resulting α-acylamino-o-chlorocinnamic acid is then reduced. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

    • Causality: The reduction step converts the carbon-carbon double bond to a single bond.

  • Final Hydrolysis and Isolation: The N-acyl group is removed by acid hydrolysis (refluxing with HCl). The final product is isolated by neutralization and recrystallization as described in the Strecker synthesis work-up.

III. Characterization and Data

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

PropertyTypical Value Range
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance White to off-white crystalline solid
Melting Point Varies depending on purity, typically in the range of 220-240 °C (with decomposition)
Solubility Sparingly soluble in cold water, more soluble in hot water and dilute acid/base
¹H NMR (D₂O/DCl) δ (ppm): ~3.2-3.5 (m, 2H, β-CH₂), ~4.3-4.5 (m, 1H, α-CH), ~7.2-7.6 (m, 4H, Ar-H)
¹³C NMR (D₂O/DCl) δ (ppm): ~35 (β-C), ~55 (α-C), ~128-135 (aromatic C), ~172 (C=O)
IR (KBr, cm⁻¹) ~3000-3200 (N-H, O-H stretch), ~1700-1725 (C=O stretch), ~1580-1600 (N-H bend), ~750 (C-Cl stretch)

IV. Potential Biological Activity and Mechanism of Action

While the biological activity of this compound is not as extensively documented as its para-isomer, its structural similarity to phenylalanine suggests it may interact with enzymes that utilize phenylalanine or its derivatives as substrates.

A plausible mechanism of action, by analogy to p-chlorophenylalanine, is the inhibition of aromatic amino acid hydroxylases. p-Chlorophenylalanine is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[2][3] It is hypothesized that this compound may also exhibit inhibitory activity against this or other related enzymes, such as phenylalanine hydroxylase.

Hypothesized Mechanism of Enzyme Inhibition:

Enzyme_Inhibition Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH HTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Serotonin Serotonin TPH->HTP Rate-limiting step AADC->Serotonin Inhibitor 2-Chloro-3-phenyl- DL-alanine (Hypothesized Inhibitor) Inhibitor->TPH

Caption: Hypothesized inhibition of serotonin synthesis by this compound.

The ortho-chloro substituent could influence the binding affinity and reactivity of the molecule within the enzyme's active site, potentially leading to a different inhibitory profile compared to the para-isomer. Further research, including enzyme kinetics and structural biology studies, is necessary to elucidate the precise mechanism of action of this compound.

V. Conclusion

This compound represents a valuable, albeit less explored, unnatural amino acid with potential applications in medicinal chemistry and as a tool for biochemical research. Its synthesis is readily achievable through established and robust methods such as the Strecker and Erlenmeyer-Plöchl syntheses. This guide has provided a detailed framework for its preparation and characterization, grounded in the principles of organic synthesis. The hypothesized biological activity of this compound as an enzyme inhibitor warrants further investigation, which could open new avenues for the development of novel therapeutic agents or pharmacological probes. As the demand for sophisticated molecular tools in drug discovery continues to grow, a thorough understanding of the synthesis and properties of such unique building blocks is paramount.

VI. References

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516.

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

  • Erlenmeyer, E. (1893). Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8.

  • Plöchl, J. (1884). Über einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624.

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-278.

  • Kendall, E. C., & McKenzie, B. F. (1929). dl-Alanine. Organic Syntheses, 9, 4.

  • Gillespie, H. B., & Snyder, H. R. (1943). dl-β-Phenylalanine. Organic Syntheses, Coll. Vol. 2, 489.

  • Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine from L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556-558.

  • Clarke, H. T., & Bean, C. M. (1931). α-Aminoisobutyric acid. Organic Syntheses, 11, 4.

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

  • PubChem. (n.d.). 2-Chloro-DL-phenylalanine. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). DL-Phe(2-Cl)-OH. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from --INVALID-LINK--

  • Watson International. (n.d.). 2-Chlorophenylalanine CAS 14091-11-3. Retrieved from --INVALID-LINK--

  • J&K Scientific. (n.d.). DL-Phe(2-Cl)-OH | 14091-11-3. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). 2-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from --INVALID-LINK--

References

"2-chloro-3-phenyl-DL-alanine" derivatives and analogues synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-Phenyl-DL-Alanine Derivatives and Analogues

Introduction and Strategic Importance

This compound, a halogenated derivative of the essential amino acid phenylalanine, represents a pivotal building block in medicinal chemistry and drug development. Its unique structure, featuring a reactive chlorine atom at the β-position, makes it a versatile precursor for synthesizing a wide array of modified amino acids, peptide analogues, and complex heterocyclic systems. The presence of the chloro substituent can modulate the biological activity of parent compounds by altering their steric and electronic properties, enhancing metabolic stability, or serving as a chemical handle for further functionalization.

This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound and its analogues. It is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of various synthetic pathways.

Retrosynthetic Analysis and Core Synthetic Logic

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections and strategic precursors. The primary challenge lies in the stereocontrolled or non-stereoselective introduction of both the amine and chlorine functionalities onto a three-carbon backbone attached to a phenyl group.

G cluster_0 Key Disconnections cluster_1 Primary Precursors target This compound d1 C-N Bond target->d1 d2 C-Cl Bond target->d2 d3 C-CN Bond (Strecker) target->d3 p4 Diethyl Acetamidomalonate + Benzyl Halide target->p4 Malonic Ester Route p1 Phenylalanine / β-Hydroxy Phenylalanine d1->p1 p2 Aziridine-2-Carboxylic Acid Ester d1->p2 d2->p1 d2->p2 p3 Phenylacetaldehyde d3->p3

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Methodologies

Several robust methods have been established for the synthesis of β-halo-α-amino acids. The choice of method often depends on the desired scale, stereochemical requirements, and the availability of starting materials.

Synthesis via Aziridine Ring Opening: A Direct Approach

One of the most efficient routes involves the nucleophilic ring-opening of an aziridine-2-carboxylate precursor. This method is advantageous as it can establish the carbon-nitrogen bond early in the synthesis, with the final step being the introduction of the chloride.

The reaction proceeds by treating a suitably protected aziridine-2-carboxylate with a chloride source, typically hydrogen chloride (HCl). The acidic conditions protonate the aziridine nitrogen, activating the ring towards nucleophilic attack by the chloride ion. This attack occurs at the less sterically hindered β-carbon, leading to the desired 2-amino-3-chloro product. An inventive process highlights that this reaction can be performed with stoichiometric amounts of HCl, allowing for the selective crystallization of the desired β-chloroalanine product from the reaction mixture, which may also contain the α-chloro-β-alanine isomer.[1]

G start Phenyl-substituted Aziridine-2-carboxylate reagent + HCl start->reagent intermediate Protonated Aziridinium Ion (Activated Intermediate) reagent->intermediate Protonation product This compound intermediate->product Chloride Attack & Ring Opening

Caption: Mechanism of aziridine ring-opening to form β-chloro amino acids.

The Strecker Synthesis Pathway

The Strecker synthesis is a classic, versatile method for producing α-amino acids from aldehydes.[2] This two-step process begins with the reaction of an aldehyde (in this case, phenylacetaldehyde) with ammonia and a cyanide source (like KCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields the final α-amino acid.[2]

To synthesize the target molecule, a variation starting with 2-chloro-3-phenylpropanal would be required. However, the more common application of the Strecker synthesis would be to first synthesize phenylalanine from phenylacetaldehyde, followed by a chlorination step.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination aldehyde Phenylacetaldehyde reagents1 NH₄Cl, KCN aldehyde->reagents1 aminonitrile α-Aminonitrile Intermediate reagents1->aminonitrile reagents2 H₃O⁺, Δ aminonitrile->reagents2 aminonitrile->reagents2 phenylalanine DL-Phenylalanine reagents2->phenylalanine reagents3 Chlorinating Agent (e.g., from β-hydroxy precursor) phenylalanine->reagents3 phenylalanine->reagents3 final_product This compound reagents3->final_product

Caption: Workflow of the Strecker synthesis followed by chlorination.

The Amidomalonate Synthesis

This pathway is a variation of the malonic ester synthesis and is highly effective for preparing a wide range of α-amino acids.[3] The synthesis starts with diethyl acetamidomalonate, which is deprotonated with a strong base (e.g., sodium ethoxide) to form a stable enolate. This enolate is then alkylated with an appropriate alkyl halide—in this case, benzyl bromide. The final steps involve hydrolysis of the ester and amide groups, followed by decarboxylation under acidic conditions to yield the desired amino acid, which would then need to be chlorinated.

Advantages:

  • Avoids the direct use of cyanide.

  • The starting malonic ester is readily available.

  • Adaptable for a wide range of side chains by simply changing the alkyl halide.

Stereoselective Synthesis Strategies

For applications in drug development, obtaining enantiomerically pure compounds is critical. This can be achieved through the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis.

A powerful method for the asymmetric α-alkylation of a glycine Schiff base utilizes phase-transfer catalysis.[4] Chiral Cinchona alkaloid-derived quaternary ammonium salts can catalyze the reaction between a glycine imine (like N-(diphenylmethylene)glycine tert-butyl ester) and a substituted benzyl bromide. By selecting the appropriate pseudoenantiomeric catalyst (derived from either cinchonine or cinchonidine), one can predictably synthesize either the (R)- or (S)-enantiomer of the desired phenylalanine derivative with high yields and excellent enantioselectivity.[4] These chiral phenylalanine derivatives can then serve as precursors for subsequent chlorination reactions.

Synthesis of Analogues and Derivatives

The methodologies described are highly adaptable for the synthesis of a diverse library of analogues.

  • Phenyl Ring Modifications: By starting with substituted benzyl halides in the amidomalonate or asymmetric phase-transfer catalysis methods, analogues with various substituents on the phenyl ring (e.g., fluoro, chloro, methoxy) can be readily prepared.[4][5]

  • Alternative Halogenation: The synthesis of β-bromo or β-iodo analogues can be achieved by modifying the aziridine ring-opening protocol with HBr or HI, respectively, or by using alternative halogenating agents on a β-hydroxy precursor.

  • α-Halovinyl Amino Acids: N-Trifluoroacetyl α-vinyl amino esters can be converted to α-chlorovinyl or α-bromovinyl amino esters using phenylselenyl chloride or bromide, followed by an oxidation and pyrolysis sequence.[6]

Experimental Protocols

Protocol: Synthesis of this compound via Aziridine Ring Opening

This protocol is adapted from the principles of β-chloroalanine synthesis from aziridine precursors.[1]

Materials:

  • Methyl 3-phenyl-2H-aziridine-2-carboxylate

  • Concentrated Hydrochloric Acid (35-37%)

  • Methanol

  • Ice bath

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place 23 g of concentrated hydrochloric acid. Cool the flask in an ice bath with continuous stirring.

  • Addition of Aziridine: Slowly add 9.3 g of methyl 3-phenyl-2H-aziridine-2-carboxylate dropwise over 1 hour to the cooled, stirring hydrochloric acid. Maintain the temperature below 10°C during the addition. Causality: Slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed with stirring for 6-8 hours.

  • Crystallization: Cool the reaction mixture to between -10°C and 0°C to induce crystallization of the product. The desired β-chloro isomer should selectively crystallize. Causality: The differential solubility of the β-chloro and α-chloro isomers at low temperatures allows for selective isolation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected crystals with a small amount of ice-cold methanol to remove residual acid and any soluble impurities.

  • Drying and Characterization: Dry the purified product under vacuum. The final product, methyl 2-amino-3-chloro-3-phenylpropanoate hydrochloride, can then be hydrolyzed to the free amino acid if desired. Characterize the product using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Summary: Comparison of Synthetic Routes

Synthetic Method Key Reagents Advantages Disadvantages Citations
Aziridine Ring Opening Aziridine-2-carboxylate, HClDirect, potentially high yield, selective crystallization possible.Requires synthesis of the aziridine precursor.[1]
Strecker Synthesis Phenylacetaldehyde, NH₄Cl, KCNVersatile, uses simple starting materials.Use of cyanide, multi-step if chlorination is separate.[2]
Amidomalonate Synthesis Diethyl acetamidomalonate, Benzyl BromideAvoids cyanide, highly adaptable for analogues.Multi-step process including final chlorination.[3]
Asymmetric PTC Glycine Schiff base, Benzyl Bromide, Chiral CatalystHigh enantioselectivity, predictable stereochemistry.Requires specialized chiral catalysts.[4]

Conclusion and Future Outlook

The synthesis of this compound and its analogues remains a field of significant interest, driven by the demand for novel peptide-based therapeutics and enzyme inhibitors. While classical methods like the Strecker and amidomalonate syntheses provide reliable access to the core structure, modern approaches focusing on aziridine chemistry and asymmetric catalysis offer more direct and stereocontrolled routes. Future research will likely focus on developing more efficient and greener catalytic methods, including biocatalytic approaches using enzymes like phenylalanine aminomutases (PAM), to access these valuable compounds with high chemo-, regio-, and stereoselectivity.[7] The continued development of these synthetic tools will undoubtedly accelerate the discovery of new drug candidates with improved pharmacological profiles.

References

An In-depth Technical Guide to DL-2-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

DL-2-Chlorophenylalanine is a non-proteinogenic, synthetic amino acid derivative of phenylalanine. Its structure, featuring a chlorine atom at the ortho-position of the phenyl ring, imparts unique steric and electronic properties that make it a valuable tool for researchers in medicinal chemistry, pharmacology, and drug development. Unlike its more commonly studied isomer, para-chlorophenylalanine (pCPA), which acts as an irreversible inhibitor of tryptophan hydroxylase and a potent depletor of serotonin, DL-2-chlorophenylalanine's primary utility lies in its interaction with amino acid transport systems.[1][2]

This guide provides a comprehensive overview of DL-2-Chlorophenylalanine, focusing on its chemical identity, synthesis, and its principal application as a modulator of the L-type Amino Acid Transporter 1 (LAT1). We will explore the mechanistic basis for its activity, provide detailed experimental protocols for its characterization, and present quantitative data to inform its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Chemical Identity and Properties

Correctly identifying the target compound is paramount for experimental reproducibility. The nomenclature "2-chloro-3-phenyl-DL-alanine" can be ambiguous. The scientifically precise name for the compound of interest, where the chlorine is substituted on the phenyl ring, is 2-amino-3-(2-chlorophenyl)propanoic acid .

Identifiers and Synonyms
PropertyValueSource
CAS Number 14091-11-3[2][3][4]
IUPAC Name 2-amino-3-(2-chlorophenyl)propanoic acid[2]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2]
SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)Cl[5]
InChI Key CVZZNRXMDCOHBG-UHFFFAOYSA-N[6]

Common Synonyms:

  • DL-2-Chlorophenylalanine[6]

  • 2-Chloro-DL-phenylalanine[3]

  • DL-o-Chlorophenylalanine[2]

  • H-DL-Phe(2-Cl)-OH[2]

  • NSC 154946[6]

Physicochemical Properties
PropertyValueNotes
Appearance White to off-white solid[7]
Melting Point 216-219 °C[7]
Storage 2-8°C, sealed in a dry, dark place[7]
Solubility Slightly soluble in aqueous acid[7]

Synthesis of DL-2-Chlorophenylalanine

The most direct and classical approach for synthesizing racemic α-amino acids from simple precursors is the Strecker amino acid synthesis .[8][9] This robust, three-component reaction provides an efficient route to DL-2-chlorophenylalanine starting from 2-chlorobenzaldehyde.

Synthesis Rationale and Mechanism

The Strecker synthesis is a one-pot reaction that proceeds in two main stages:

  • Formation of an α-aminonitrile: The aldehyde (2-chlorobenzaldehyde) first reacts with ammonia (typically from an ammonium salt like NH₄Cl) to form an imine. A cyanide source (e.g., KCN, NaCN) then performs a nucleophilic attack on the imine carbon to yield the stable α-aminonitrile intermediate.[10] The use of ammonium chloride is advantageous as it serves as both the ammonia source and a mild acid to catalyze imine formation.

  • Hydrolysis to the Amino Acid: The nitrile group of the intermediate is then hydrolyzed under strong acidic (e.g., HCl) or basic conditions. This converts the nitrile into a carboxylic acid, yielding the final racemic amino acid product.[8][10]

The entire workflow can be visualized as follows:

G cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Hydrolysis A 2-Chlorobenzaldehyde C Imine Intermediate A->C + NH3 B Ammonium Chloride (NH4Cl) Potassium Cyanide (KCN) B->C D α-Amino-(2-chlorophenyl)acetonitrile B->D C->D + CN- F DL-2-Chlorophenylalanine D->F Hydrolysis E Strong Acid (e.g., aq. HCl) E->F

Caption: Workflow for the Strecker Synthesis of DL-2-Chlorophenylalanine.

Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on the principles of the Strecker synthesis and should be performed by qualified personnel with appropriate safety precautions, particularly when handling cyanide salts.

Reagents & Equipment:

  • 2-Chlorobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • α-Aminonitrile Formation: a. In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) in methanol. b. Add an aqueous solution of ammonium chloride (1.2 equivalents) followed by an aqueous solution of potassium cyanide (1.2 equivalents). Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. c. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds for 12-24 hours. d. Upon completion, the α-aminonitrile may precipitate or can be extracted into an organic solvent like diethyl ether. The organic layer is then washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude α-amino-(2-chlorophenyl)acetonitrile.

  • Hydrolysis to Amino Acid: a. Add the crude α-aminonitrile to a round-bottom flask equipped with a reflux condenser. b. Add an excess of concentrated hydrochloric acid (e.g., 6M HCl). c. Heat the mixture to reflux (approximately 100-110°C) for several hours (4-8 hours) to ensure complete hydrolysis of the nitrile to the carboxylic acid. d. After cooling, the resulting solution will contain the hydrochloride salt of the amino acid. e. The solution is then cooled in an ice bath to precipitate the product. The solid is collected by vacuum filtration and washed with cold water or ether to remove impurities. f. To obtain the zwitterionic form, the hydrochloride salt can be dissolved in a minimum amount of water and the pH carefully adjusted to its isoelectric point (pI ≈ 5-6) with a base (e.g., ammonium hydroxide), causing the pure amino acid to precipitate. g. The final product is collected by filtration, washed with cold water, and dried under vacuum.

Mechanism of Action & Applications

The primary interest in DL-2-chlorophenylalanine and related ortho-halogenated phenylalanines stems from their interaction with the L-type Amino Acid Transporter 1 (LAT1) .

The LAT1 Transporter: A Key Drug Target

LAT1 (SLC7A5) is a transmembrane protein responsible for the sodium-independent transport of large neutral amino acids, such as phenylalanine, leucine, and tyrosine, across cell membranes.[5][11] It is highly expressed at the blood-brain barrier (BBB), where it facilitates the entry of essential amino acids into the brain.[5] Crucially, LAT1 is also overexpressed in a wide variety of human cancers, where it meets the high metabolic demand of rapidly proliferating tumor cells.[12][13] This overexpression makes LAT1 an attractive target for two main therapeutic strategies:

  • Inhibition: Blocking LAT1 can starve cancer cells of essential amino acids, leading to the suppression of tumor growth.[5][13]

  • Targeted Drug Delivery: Drugs can be conjugated to LAT1 substrates (amino acid "promoieties") to hijack the transporter and achieve selective delivery into cancer cells or across the BBB.[14]

Role of 2-Chlorophenylalanine as a LAT1 Ligand

Research has shown that substitution at the phenyl ring of phenylalanine significantly impacts its affinity and selectivity for LAT1 versus other transporters like LAT2. Specifically, introducing a halogen at the ortho-position (position 2) enhances affinity for LAT1 while having a lesser effect on LAT2 affinity.[5][15]

A recent study systematically evaluated this effect and found that LAT1 inhibition increased with the size of the halogen at the ortho-position (F < Cl < Br < I).[5] This suggests that 2-chlorophenylalanine acts as a competitive inhibitor or a transportable substrate of LAT1, competing with endogenous amino acids like leucine for binding to the transporter.

G cluster_0 Normal LAT1 Function cluster_1 Competitive Inhibition by 2-Cl-Phe Leu_out Leucine (Extracellular) LAT1_A LAT1 Transporter (in Cell Membrane) Leu_out->LAT1_A Binds Leu_in Leucine (Intracellular) LAT1_A->Leu_in Transports ClPhe_out 2-Cl-Phe (Extracellular) LAT1_B LAT1 Transporter (in Cell Membrane) ClPhe_out->LAT1_B Competitively Binds Blocked Leucine Transport Inhibited LAT1_B->Blocked

References

An In-depth Technical Guide to the Role of 2-Chloro-3-Phenyl-DL-Alanine in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-phenyl-DL-alanine, a synthetic analog of the essential amino acid phenylalanine, serves as a valuable molecular tool for researchers in biochemistry and drug development. Its structural similarity to phenylalanine allows it to interact with key enzymatic pathways, acting primarily as an inhibitor. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, providing validated experimental protocols for its use in metabolic studies, and summarizing its physicochemical properties. By elucidating its role as a modulator of phenylalanine metabolism, this document aims to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their investigations of metabolic pathways, particularly those implicated in disorders like phenylketonuria (PKU).

Introduction: The Significance of Phenylalanine Analogs in Research

Phenylalanine is a critical precursor for the synthesis of tyrosine, which in turn is essential for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The metabolic conversion of phenylalanine to tyrosine is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH)[1]. Genetic deficiencies in PAH lead to the accumulation of phenylalanine in the blood and brain, a condition known as phenylketonuria (PKU), which can cause severe neurocognitive dysfunction if left untreated[2][3].

The study of PAH and the broader phenylalanine metabolic network is crucial for understanding PKU and developing therapeutic interventions[3][4]. Chemical probes and inhibitors that can selectively target enzymes within this pathway are indispensable tools. This compound, by mimicking the natural substrate, provides a means to modulate PAH activity and study the downstream consequences of its inhibition[1][5]. This guide will focus on the practical application of this compound as a research tool.

Physicochemical Properties and Handling

A thorough understanding of a compound's properties is foundational to its effective and safe use in any experimental setting.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Synonyms o-Chloro-DL-phenylalanine, 2-Amino-3-(2-chlorophenyl)propanoic acid[5]
Molecular Formula C₉H₁₀ClNO₂[5][6]
Molecular Weight 199.63 g/mol [6][7]
CAS Number 14091-11-3[5][8]
Appearance White to off-white solid
Melting Point 230-236 °C[5]
Storage Store at 0-8°C[5]
Purity ≥ 99% (HPLC recommended)[5]

Handling and Safety: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation[6][9]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

Mechanism of Action: Competitive Inhibition of Phenylalanine Hydroxylase

The primary role of this compound in metabolic studies is as a competitive inhibitor of Phenylalanine Hydroxylase (PAH). Its efficacy stems from its structural analogy to L-phenylalanine, the natural substrate for PAH[1].

Causality of Inhibition: The chloro-substituted phenyl ring of this compound allows it to bind to the active site of the PAH enzyme. However, the presence of the chlorine atom at the ortho position sterically and electronically interferes with the catalytic hydroxylation reaction that would normally convert phenylalanine to tyrosine. By occupying the active site, it prevents the binding of the endogenous L-phenylalanine substrate, thereby reducing the overall rate of tyrosine synthesis. This mode of action is characteristic of competitive inhibition.

The inhibition of PAH disrupts the primary catabolic pathway for phenylalanine, leading to an accumulation of the substrate (phenylalanine) and a depletion of the product (tyrosine). This induced state chemically mimics aspects of the hyperphenylalaninemia observed in PKU, making it a valuable model for studying the disease's pathophysiology in vitro and in cell-based systems[3][10].

Diagram: Phenylalanine Hydroxylation Pathway and Inhibition

The following diagram illustrates the normal metabolic conversion of phenylalanine to tyrosine and how this compound competitively inhibits this process.

Metabolic_Pathway_Inhibition Figure 1: Mechanism of PAH Inhibition Phe L-Phenylalanine (Substrate) PAH Phenylalanine Hydrolase (PAH) (Enzyme) Phe->PAH Binds to active site Tyr L-Tyrosine (Product) PAH->Tyr Catalyzes conversion Pathway Neurotransmitter Synthesis Tyr->Pathway Inhibitor This compound (Inhibitor) Inhibitor->PAH Competitively binds

Caption: Competitive inhibition of Phenylalanine Hydroxylase (PAH) by this compound.

Experimental Applications & Protocols

The utility of this compound is best demonstrated through its application in specific experimental contexts. Here, we provide detailed, self-validating protocols for its use in both in vitro and cell-based assays.

Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound on purified PAH enzyme activity. This assay directly measures the reduction in tyrosine formation in the presence of the inhibitor.

Materials:

  • Purified recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • Tetrahydrobiopterin (BH₄) (cofactor)[10]

  • Catalase

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.4)

  • This compound (inhibitor)

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system for tyrosine quantification

Experimental Workflow Diagram:

In_Vitro_Workflow Figure 2: Workflow for In Vitro PAH Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare serial dilutions of this compound C 3. Add inhibitor dilutions to reaction wells A->C B 2. Prepare master mix: Buffer, PAH, Catalase, DTT D 4. Add master mix to wells and pre-incubate (5 min) B->D C->D E 5. Initiate reaction by adding L-Phe and BH4 D->E F 6. Incubate at 37°C (e.g., 20 minutes) E->F G 7. Terminate reaction with TCA F->G H 8. Centrifuge to pellet protein G->H I 9. Analyze supernatant for Tyrosine via HPLC H->I J 10. Calculate % inhibition and determine IC50 I->J

Caption: Step-by-step workflow for determining the IC₅₀ of a PAH inhibitor in vitro.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1 mM).

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.4).

    • Prepare a master mix containing PAH enzyme, catalase (to remove H₂O₂), and DTT (to maintain a reducing environment) in the reaction buffer. The final concentrations should be optimized based on enzyme activity.

  • Assay Execution:

    • In a 96-well plate or microcentrifuge tubes, add a small volume of each inhibitor dilution. Include a "no inhibitor" control (vehicle only) and a "no enzyme" blank.

    • Add the enzyme master mix to each well and pre-incubate for 5 minutes at 37°C to allow the inhibitor to bind.

    • Initiate the reaction by adding a solution of L-phenylalanine and the cofactor BH₄. Final concentrations might typically be 1 mM L-phenylalanine and 100 µM BH₄.

    • Incubate the reaction for a fixed time (e.g., 20 minutes) at 37°C. The time should be within the linear range of the enzyme's activity.

  • Termination and Analysis:

    • Stop the reaction by adding an equal volume of cold 10% Trichloroacetic acid (TCA). This will precipitate the enzyme.

    • Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

    • Carefully collect the supernatant, which contains the enzymatically produced tyrosine.

    • Analyze the tyrosine concentration in the supernatant using a validated reverse-phase HPLC method with UV or fluorescence detection.

  • Data Interpretation (Self-Validation):

    • Control Validation: The "no inhibitor" control should show robust tyrosine production, while the "no enzyme" blank should have a negligible tyrosine signal. This confirms the signal is enzyme-dependent.

    • Calculating Inhibition: Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Cell-Based Assay for Phenylalanine Uptake and Metabolism

Objective: To assess the effect of this compound on phenylalanine metabolism in a cellular context, such as in hepatocytes or other relevant cell lines. This protocol uses stable isotope-labeled phenylalanine as a tracer.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Stable isotope-labeled L-phenylalanine (e.g., ¹³C₆-L-phenylalanine)

  • Phosphate-buffered saline (PBS)

  • Methanol for metabolite extraction

  • LC-MS/MS system for metabolite analysis

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2) in a 6-well plate and grow to ~80-90% confluency.

    • Wash the cells once with warm PBS.

    • Pre-incubate the cells for 1-2 hours in serum-free medium containing various concentrations of this compound (and a vehicle control). This allows the inhibitor to enter the cells and engage its target.

  • Tracer Introduction:

    • Remove the pre-incubation medium.

    • Add fresh medium containing the same concentrations of the inhibitor plus a known concentration of the ¹³C₆-L-phenylalanine tracer (e.g., 200 µM).

    • Incubate for a defined period (e.g., 4 hours) to allow for cellular uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • Quickly aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular tracer.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Analysis by LC-MS/MS:

    • Transfer the supernatant (containing intracellular metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples for levels of ¹³C₆-L-phenylalanine (the tracer substrate) and ¹³C₆-L-tyrosine (the product of PAH activity).

  • Data Interpretation (Self-Validation):

    • Control Validation: In the vehicle-treated control cells, you should observe a clear peak for the product, ¹³C₆-L-tyrosine, confirming that the PAH pathway is active.

    • Assessing Inhibition: In cells treated with this compound, you should observe a dose-dependent decrease in the ¹³C₆-L-tyrosine signal and a corresponding increase in the intracellular ¹³C₆-L-phenylalanine signal.

    • Causality Check: This result directly demonstrates that the inhibitor is blocking the metabolic conversion of phenylalanine to tyrosine within a living cell, validating its mechanism of action. The use of isotopic tracers ensures that the measured tyrosine is derived directly from the supplied phenylalanine tracer during the experimental window[11].

Limitations and Broader Context

While this compound is a potent tool, researchers must be aware of its context and limitations. As a DL-racemic mixture, only the L-enantiomer is expected to be highly active against PAH, which primarily processes L-amino acids. Furthermore, like many amino acid analogs, it may interact with other cellular systems, such as amino acid transporters[12]. For instance, halogenated phenylalanine derivatives are known to interact with the L-type amino acid transporter 1 (LAT1)[12]. Therefore, experimental designs should include appropriate controls to account for potential off-target effects, especially when interpreting complex physiological outcomes. Other chlorinated phenylalanine analogs, such as p-chlorophenylalanine, are also widely used inhibitors and may offer different potency or specificity profiles[10].

Conclusion

This compound is a well-characterized and effective competitive inhibitor of phenylalanine hydroxylase. Its utility in metabolic research lies in its ability to acutely and specifically block the primary catabolic route of phenylalanine, thereby enabling detailed investigation into the biochemical consequences of this inhibition. The protocols outlined in this guide provide a robust framework for its application in both enzymatic and cellular assays. When used with appropriate controls and a clear understanding of its mechanism, this compound remains an invaluable compound for scientists studying amino acid metabolism, metabolic disorders like PKU, and the development of novel therapeutic strategies.

References

Methodological & Application

"2-chloro-3-phenyl-DL-alanine" experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Use of 2-chloro-3-phenyl-DL-alanine in Cell Culture

Abstract

This document provides a detailed guide for researchers on the application and use of this compound, a synthetic analog of the essential amino acid L-phenylalanine. Due to the limited availability of direct experimental protocols for this specific compound, this guide synthesizes information from research on related phenylalanine analogs and metabolic inhibitors to propose a robust, foundational protocol for its use in mammalian cell culture. We will explore its hypothesized mechanism of action, provide step-by-step instructions for its preparation and application, and discuss the necessary validation experiments to ensure data integrity.

Introduction: The Role of Phenylalanine and its Analogs

L-phenylalanine is an essential amino acid crucial for protein synthesis and serves as a precursor for a host of vital biomolecules, including tyrosine, monoamine neurotransmitters (dopamine, norepinephrine, epinephrine), and melanin.[1] The metabolic pathways involving phenylalanine are tightly regulated, and their dysregulation is implicated in various pathological states, including cancer and metabolic disorders like phenylketonuria (PKU).[1][2]

Consequently, analogs of phenylalanine are valuable tools for probing these pathways. They can act as competitive inhibitors of enzymes that metabolize phenylalanine or as antagonists for amino acid transporters. This compound is a derivative of phenylalanine[3][4] whose utility in cell culture is predicated on its structural similarity to the parent amino acid, allowing it to interact with cellular machinery that recognizes and processes phenylalanine.

Hypothesized Mechanism of Action

The introduction of a chlorine atom to the phenyl ring of alanine suggests two primary potential mechanisms of action in a cellular context:

  • Competitive Inhibition of Phenylalanine Ammonia-Lyase (PAL): In many organisms, particularly plants and fungi, Phenylalanine Ammonia-Lyase (PAL) is the key enzyme that catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid.[5] Analogs can act as potent inhibitors of PAL, thereby blocking this metabolic route.[6][7] While PAL is not a primary enzyme in mammalian cells, this mechanism is highly relevant for studies in plant cell culture or in systems where a microbial or plant-derived PAL is expressed.

  • Antagonism of Amino Acid Transport and Metabolism: In mammalian cells, this compound likely acts as a competitive antagonist of L-phenylalanine. It may compete for binding to L-type amino acid transporters (LATs), such as LAT1, which are often upregulated in cancer cells to meet their high metabolic demands.[8] By blocking phenylalanine uptake, the analog can induce a state of amino acid deprivation, leading to an inhibition of protein synthesis and cell growth.[9] High intracellular concentrations of phenylalanine or its analogs can create an amino acid imbalance, disrupting cellular homeostasis.[2][9]

References

Application Note: Characterizing Enzyme Inhibition with 2-chloro-3-phenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-chloro-3-phenyl-DL-alanine as an enzyme inhibitor. It delves into the mechanistic basis of its inhibitory action, focusing on its role as a mechanism-based inactivator, often referred to as a "suicide inhibitor," particularly against pyridoxal 5'-phosphate (PLP)-dependent enzymes. Detailed, step-by-step protocols for conducting enzyme inhibition assays are provided, along with guidelines for data analysis and interpretation. This guide is designed to provide both the theoretical foundation and the practical steps necessary to effectively utilize this compound in enzyme kinetic studies.

Introduction and Mechanism of Action

This compound is a structural analog of the amino acid phenylalanine. Its utility as a research tool stems from its ability to act as an irreversible inhibitor for specific classes of enzymes. The primary targets are enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor to catalyze reactions involving amino acids, such as transamination, racemization, and elimination reactions.[1][2][3]

Mechanism of Suicide Inhibition:

Unlike simple competitive or non-competitive inhibitors, this compound is a mechanism-based inactivator. The enzyme's own catalytic machinery processes the inhibitor, converting it into a highly reactive intermediate. This intermediate then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.[3]

The proposed mechanism involves the following key steps:

  • Schiff Base Formation: The inhibitor initially binds to the PLP cofactor in the enzyme's active site, forming an external aldimine (Schiff base).

  • Enzymatic Conversion: The enzyme's catalytic base abstracts a proton, initiating an elimination of the chlorine atom.

  • Formation of a Reactive Intermediate: This elimination generates a highly electrophilic α,β-unsaturated imine intermediate.

  • Covalent Modification: A nucleophilic residue within the active site (e.g., the ε-amino group of a lysine residue) attacks this Michael acceptor, forming a stable, covalent adduct.[3][4]

This process is time-dependent and results in a stoichiometric inactivation of the enzyme, making it a powerful tool for probing enzyme mechanisms and for the development of targeted therapeutics.[3]

Suicide Inhibition Mechanism cluster_0 Enzyme Active Site E_PLP Enzyme + PLP Schiff_Base Enzyme-Inhibitor Schiff Base Complex E_PLP->Schiff_Base Reversible Formation Inhibitor 2-chloro-3-phenyl-alanine Inhibitor->E_PLP Binding Reactive_Intermediate Reactive α,β-Unsaturated Imine Intermediate Schiff_Base->Reactive_Intermediate Catalytic Elimination of Cl- Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent Attack by Active Site Nucleophile

Caption: Mechanism of suicide inhibition by this compound.

Target Enzyme Example: Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants and fungi, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[5] Given its substrate, PAL and other amino acid metabolizing enzymes like alanine racemase are potential targets for inhibition by this compound and similar halo-alanines.[4][6]

This application note will use a generic PAL activity assay as a framework for demonstrating the inhibition protocol. The principle of the PAL assay is the spectrophotometric measurement of the formation of trans-cinnamic acid, which has a distinct absorbance maximum around 290 nm.[5]

Materials and Reagents

  • Enzyme: Purified Phenylalanine Ammonia-Lyase (PAL) or a well-characterized tissue extract.[7]

  • Inhibitor: this compound

  • Substrate: L-phenylalanine

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.8

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in Assay Buffer. Note: Solubility may be limited; gentle warming or sonication may be required. Prepare fresh daily.

  • Substrate Stock Solution: 15 mM L-phenylalanine in Assay Buffer.[5]

  • Instrumentation: UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm.

  • Reaction Vessels: UV-transparent cuvettes or 96-well UV-transparent microplates.

Experimental Protocols

Characterizing an irreversible inhibitor requires a time-dependent analysis. The key is to pre-incubate the enzyme with the inhibitor before adding the substrate to initiate the reaction.[8][9]

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Inhibitor, Enzyme, and Substrate Solutions pre_incubate 1. Pre-incubate Enzyme with Varying [Inhibitor] prep_reagents->pre_incubate initiate_rxn 2. Initiate Reaction by Adding Substrate pre_incubate->initiate_rxn monitor_abs 3. Monitor Absorbance (290 nm) over Time (Kinetic Read) initiate_rxn->monitor_abs calc_rate Calculate Initial Rates (V₀) monitor_abs->calc_rate plot_data Plot % Activity vs. [Inhibitor] calc_rate->plot_data determine_ic50 Determine Time-Dependent IC₅₀ plot_data->determine_ic50

Caption: General workflow for the irreversible enzyme inhibition assay.

Protocol: Time-Dependent Inhibition Assay

This protocol is designed to determine the concentration of inhibitor that causes 50% inactivation at a specific pre-incubation time (time-dependent IC₅₀).

  • Prepare Reaction Mixes: In separate microcentrifuge tubes or wells of a 96-well plate, prepare the following for each inhibitor concentration to be tested. It is crucial to include a "No Inhibitor" control.

ComponentVolume (µL) for 1 mL finalFinal Concentration
Assay Buffer (0.1 M Tris-HCl, pH 8.8)Up to 900-
Inhibitor Stock (or Buffer for control)Variable (e.g., 0, 1, 5, 10, 50, 100 µL of 10x stock)0 - 100 µM (example range)
Enzyme Solution100As determined by preliminary assays
Total Pre-incubation Volume 900
  • Pre-incubation: Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 30°C or 37°C) for a fixed period (e.g., 15 minutes).[5] The optimal pre-incubation time may need to be determined empirically.

  • Initiate Reaction: To start the enzymatic reaction, add 100 µL of the 15 mM L-phenylalanine substrate solution to each tube/well, bringing the total volume to 1 mL. Mix quickly but gently.

  • Measure Activity: Immediately transfer the reaction mixture to a cuvette or the microplate reader. Measure the increase in absorbance at 290 nm over a set period (e.g., 5-10 minutes). Record data points at regular intervals (e.g., every 15-30 seconds).

  • Controls:

    • No Inhibitor Control (100% Activity): Enzyme + Buffer (instead of inhibitor) + Substrate.

    • No Enzyme Control (Blank): Buffer + Inhibitor + Substrate. This is used to correct for any non-enzymatic reaction or background absorbance.

Data Analysis and Interpretation

  • Calculate Initial Rates (V₀): For each inhibitor concentration, plot Absorbance (290 nm) vs. Time (minutes). The initial velocity (V₀) is the slope of the linear portion of this curve. The rate can be expressed as ΔAbs/min.

  • Calculate Percent Inhibition:

    • Rate_corrected = V₀_sample - V₀_blank

    • % Activity = (Rate_corrected_inhibitor / Rate_corrected_no_inhibitor) * 100

    • % Inhibition = 100 - % Activity

  • Determine IC₅₀: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition under the specified pre-incubation conditions.[8]

Table 1: Example Data for IC₅₀ Determination (Pre-incubation time = 15 minutes)

[Inhibitor] (µM)log[Inhibitor]Initial Rate (ΔAbs/min)% Activity% Inhibition
0 (Control)-0.150100.00.0
100.13590.010.0
50.700.10872.028.0
101.000.07852.048.0
251.400.04530.070.0
501.700.02114.086.0
1002.000.0096.094.0

Advanced Characterization (k_inact and K_I)

For a more detailed characterization of a mechanism-based inactivator, one must determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). This is typically done by measuring the observed rate of inactivation (k_obs) at various inhibitor concentrations.[9] This advanced analysis is beyond the scope of this introductory note but is a critical next step for drug development professionals.

Troubleshooting

ProblemPossible CauseSolution
No Inhibition Observed Inhibitor is inactive or degraded.Prepare fresh inhibitor stock solution. Verify compound identity and purity.
Enzyme is not susceptible.Confirm from literature that the target enzyme is inhibited by this class of compound.
Incorrect assay conditions (pH, temp).Optimize assay conditions for your specific enzyme.
High Background Signal Substrate degradation or contamination.Run a "No Enzyme" control. Use high-purity substrate and buffer.
Inconsistent/Irreproducible Results Inaccurate pipetting; temperature fluctuations.Use calibrated pipettes. Ensure consistent incubation times and temperatures.
Inhibitor precipitation at high concentrations.Check the solubility of the inhibitor in the assay buffer. Add a small amount of co-solvent like DMSO if compatible with the enzyme.

References

Application Notes and Protocols for p-Chlorophenylalanine (Fenclonine) as a Molecular Probe in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Molecular Probe - From "2-chloro-3-phenyl-DL-alanine" to p-Chlorophenylalanine (PCPA)

In neuroscience research, the precise manipulation of neurotransmitter systems is fundamental to understanding their role in physiology and pathology. The query "this compound" likely refers to a widely utilized and powerful molecular tool more accurately known as p-chlorophenylalanine (PCPA) , or fenclonine . While the former name might suggest a chloro-group on the alanine backbone, PCPA's structure consists of a phenylalanine molecule with a chlorine atom at the para (4th) position of the phenyl ring.

This guide is structured to provide a comprehensive, field-proven framework for the application of PCPA as a selective and irreversible inhibitor of serotonin biosynthesis. We will delve into its mechanism of action, provide detailed protocols for its use in preclinical research, and discuss the critical parameters for ensuring reproducible and interpretable results.

Part 1: The Core Mechanism - Irreversible Inhibition of Tryptophan Hydroxylase

The utility of PCPA as a molecular probe is grounded in its specific and potent inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin.

PCPA acts as an irreversible inhibitor, meaning it covalently binds to TPH, rendering the enzyme non-functional.[1][3] The recovery of serotonin synthesis is therefore not dependent on the clearance of PCPA from the system, but rather on the synthesis of new TPH enzyme molecules. This leads to a profound and long-lasting depletion of serotonin in the central nervous system.[4] The effects are so potent that serotonin can become undetectable via immunohistochemistry within the first day of administration.[1][4]

It is crucial to note that while highly selective for TPH, at high doses, PCPA may have some effects on other aromatic amino acid hydroxylases and has been reported to potentially reduce the concentrations of noradrenaline and dopamine in certain brain regions.[4]

serotonin_synthesis_inhibition cluster_synthesis Serotonin (5-HT) Synthesis Pathway cluster_inhibition Mechanism of PCPA Action L-Tryptophan L-Tryptophan 5-HTP 5-Hydroxytryptophan L-Tryptophan->5-HTP Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) TPH_enzyme TPH Enzyme Serotonin Serotonin (5-HT) 5-HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC) PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH_enzyme Covalent Binding Inactivated_TPH Irreversibly Inactivated TPH

Caption: Mechanism of serotonin synthesis inhibition by p-Chlorophenylalanine (PCPA).

Part 2: Quantitative Data and Pharmacokinetics

The efficacy of PCPA is dose-dependent, and its pharmacokinetic profile informs the experimental design for achieving desired levels of serotonin depletion. While detailed pharmacokinetic data in various species can be limited, the functional outcomes of different dosing regimens are well-documented.

ParameterValue/ObservationSpeciesReference
Mechanism Irreversible inhibitor of Tryptophan HydroxylaseMultiple[1][2]
Typical Dosage (i.p.) 150 - 1000 mg/kgRat[5]
Serotonin Depletion >90% reduction in whole brain 5-HT and 5-HIAARat[5][6]
Time to Max Depletion 1 - 3 days post-administrationRat[7]
Duration of Depletion Significant depletion lasts for over a weekRat[1]
Recovery of TPH ~10% of control values in raphe nucleus after one weekRat[1]
Oral Administration Effective, can achieve significant 5-HT depletionMouse

Note: The methyl ester form of PCPA is also used and is reported to be a reversible inhibitor of TPH.[8] It is crucial to select the appropriate form based on the desired duration and nature of serotonin depletion.

Part 3: Experimental Protocols

The following protocols are designed to be a starting point for researchers. It is imperative to optimize these protocols for specific experimental questions and to adhere to all institutional and national guidelines for animal welfare.

Protocol 1: In Vivo Serotonin Depletion in Rodents (Intraperitoneal Administration)

This protocol describes a common method for inducing profound serotonin depletion in rats or mice for behavioral or neurochemical studies.

Materials:

  • p-Chlorophenylalanine (PCPA)

  • Vehicle (e.g., 0.9% sterile saline, potentially with a suspending agent like carboxymethylcellulose)

  • Sterile syringes and needles

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of PCPA Suspension:

    • Accurately weigh the required amount of PCPA based on the desired dose and the number of animals.

    • PCPA has low solubility in saline. Prepare a suspension by adding the PCPA powder to the vehicle. A common approach is to use saline with a small amount of a suspending agent (e.g., 0.5% carboxymethylcellulose) and to sonicate or vortex the mixture thoroughly immediately before each injection to ensure a uniform suspension.

    • Causality Insight: A uniform suspension is critical for accurate dosing. Inconsistent suspension can lead to variable levels of serotonin depletion between animals, increasing experimental noise.

  • Animal Handling and Dosing:

    • Weigh each animal immediately before injection to calculate the precise volume of the PCPA suspension to administer.

    • Administer the PCPA suspension via intraperitoneal (i.p.) injection. A common and effective regimen is a single high dose or repeated lower doses. For example, a single injection of 300 mg/kg or two injections of 300 mg/kg on consecutive days.[7] For longer-term depletion, lower daily doses (e.g., 100 mg/kg) can be used.[9]

    • Trustworthiness Check: Always include a vehicle-injected control group that undergoes the exact same procedures (handling, injection schedule) as the PCPA-treated group. This controls for the effects of stress and the injection procedure itself.

  • Post-Injection Monitoring and Experimental Timeline:

    • Monitor the animals for any adverse reactions. PCPA is generally well-tolerated, but it's good practice to observe the animals for a short period post-injection.

    • The maximal depletion of serotonin typically occurs 24 to 72 hours after the final PCPA injection.[7][10] Behavioral testing or tissue collection for neurochemical analysis should be timed accordingly.

    • Experimental Logic: The delay in maximal depletion is due to the time it takes for existing serotonin stores to be metabolized and for the inhibition of new synthesis to take full effect.

  • Verification of Serotonin Depletion:

    • It is highly recommended to verify the extent of serotonin depletion in a subset of animals or at the end of the behavioral experiments.

    • This can be achieved by collecting brain tissue (e.g., hippocampus, prefrontal cortex, striatum) and measuring the levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using techniques like high-performance liquid chromatography (HPLC).[11]

    • Self-Validation: This step is crucial for confirming that the pharmacological manipulation was successful and for correlating the observed behavioral or physiological changes with the degree of serotonin depletion.

Caption: Workflow for in vivo serotonin depletion using PCPA.

Protocol 2: Assessing Behavioral Consequences of Serotonin Depletion

PCPA-induced serotonin depletion has been used to study a wide range of behaviors. Below are examples of how to apply this tool to investigate anxiety-like behavior and memory.

A. Anxiety-Like Behavior (e.g., Elevated Plus Maze):

  • PCPA Administration: Administer PCPA or vehicle to different groups of animals as described in Protocol 1.

  • Behavioral Testing: 48-72 hours post-injection, test the animals on the elevated plus maze. Record parameters such as time spent in the open arms, number of entries into the open and closed arms, and total distance traveled.

  • Data Analysis: Compare the performance of the PCPA-treated group with the vehicle-treated group. A decrease in the time spent in and entries into the open arms is indicative of increased anxiety-like behavior.

  • Rationale: The serotonergic system is heavily implicated in the regulation of mood and anxiety. By depleting serotonin, researchers can investigate its causal role in these behaviors.

B. Memory and Cognition (e.g., Novel Object Recognition):

  • PCPA Administration: Administer PCPA or vehicle to different groups of animals.

  • Training Phase: 48 hours post-injection, habituate the animals to an open field arena. Then, in a training session, present them with two identical objects and allow them to explore.

  • Test Phase: After a retention interval (e.g., 24 hours), place the animals back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Measure the time spent exploring the novel object versus the familiar one. A preference for the novel object indicates intact recognition memory. Impaired performance in PCPA-treated animals would suggest a role for serotonin in this cognitive function.[4]

Part 4: Concluding Remarks and Best Practices

p-Chlorophenylalanine is an invaluable tool for probing the functions of the serotonergic system. Its irreversible mechanism of action allows for the study of the consequences of profound and sustained serotonin depletion. For successful and reproducible research, the following best practices should be adhered to:

  • Accurate Dosing: Ensure proper suspension and accurate calculation of doses based on individual animal weights.

  • Appropriate Controls: Always include a vehicle-injected control group.

  • Verification of Depletion: Whenever possible, confirm the neurochemical effects of PCPA treatment.

  • Consideration of Time Course: Design experiments with an understanding of the time course of serotonin depletion and recovery.

  • Ethical Considerations: All animal experiments must be conducted with the utmost care and in accordance with all relevant ethical guidelines.

By following these guidelines and understanding the underlying mechanisms, researchers can effectively utilize PCPA to gain deeper insights into the multifaceted roles of serotonin in the brain.

References

Application Note & Protocol: Strategic Incorporation of 2-Chloro-3-phenyl-DL-alanine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic and research peptide design.[1] 2-Chloro-3-phenyl-DL-alanine (Cl-Phe), a derivative of phenylalanine, offers unique steric and electronic properties that can be leveraged to enhance peptide stability, modulate biological activity, and perform detailed structure-activity relationship (SAR) studies.[2] Specifically, the introduction of a chlorine atom on the phenyl ring and the use of a D-configuration amino acid can confer significant resistance to enzymatic degradation, a critical attribute for peptide-based drugs.[2][3] This guide provides a comprehensive, field-tested protocol for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS). It addresses the principal challenges, including steric hindrance during coupling and the management of diastereomeric products, offering robust solutions for researchers, scientists, and drug development professionals.

Scientific Rationale and Pre-Synthesis Considerations

Properties of this compound

This compound is a synthetic amino acid characterized by a chlorine atom at the ortho (2-) position of the phenylalanine side chain's phenyl ring. Its key features relevant to peptide synthesis are:

  • Steric Hindrance: The chloro- group, positioned ortho to the β-carbon, significantly increases the steric bulk around the amino acid backbone. This bulkiness poses a challenge for standard peptide coupling reactions, demanding more potent activation methods to achieve efficient peptide bond formation.[4][5]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence intramolecular and intermolecular interactions, such as pi-stacking and hydrogen bonding, potentially altering the peptide's secondary structure and binding affinity to its target.[2]

  • Hydrophobicity: The addition of a halogen increases the hydrophobicity of the phenylalanine side chain. This can impact the solubility of the final peptide and requires special consideration during purification by reverse-phase HPLC.[6][7]

  • Racemic Mixture: The "DL" designation indicates that the starting material is a racemic mixture of both D- and L-enantiomers. Incorporating this mixture into a peptide chain composed of L-amino acids will result in the synthesis of two distinct diastereomers at approximately a 1:1 ratio. These diastereomers will have identical mass but may exhibit different retention times during chromatography and possess distinct biological activities.

Strategic Implications for Peptide Design

The decision to incorporate Cl-Phe is typically driven by specific therapeutic or research goals:

  • Enhanced Proteolytic Stability: Peptidases, the enzymes that degrade peptides, often exhibit high stereospecificity for L-amino acids. The incorporation of a D-amino acid (from the DL-mixture) can dramatically hinder enzyme recognition and cleavage, thereby increasing the peptide's in vivo half-life.[2]

  • Conformational Constraint: The bulky side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and improving receptor binding affinity.

  • SAR Studies: Systematically replacing a natural amino acid with Cl-Phe allows researchers to probe the importance of steric bulk and electronic properties at a specific position within the peptide sequence, guiding the optimization of lead compounds.[2]

Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following protocol is based on the robust and widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[8]

Overall SPPS Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the sequence until the full-length peptide is assembled on the solid support.

SPPS_Workflow cluster_cycle Iterative Elongation Cycle deprotection Fmoc-Deprotection (e.g., 20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 Repeat n-1 times coupling Amino Acid Coupling (Cl-Phe or other AA) wash1->coupling Repeat n-1 times wash2 DMF Wash coupling->wash2 Repeat n-1 times wash2->deprotection Repeat n-1 times cleavage Final Cleavage & Global Deprotection wash2->cleavage After final AA start Start: Resin Swelling start->deprotection purification Purification (RP-HPLC) cleavage->purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
Category Item Suggested Grade/Purity
Resin Rink Amide MBHA or 2-Chlorotrityl Chloride Resin100-200 mesh, ~0.5-1.0 mmol/g loading
Amino Acids Fmoc-L-Amino Acids (with side-chain protection)>99% Purity
Fmoc-2-chloro-3-phenyl-DL-alanineAs supplied
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade or higher
Reagents PiperidineReagent grade
Diisopropylethylamine (DIEA)Peptide synthesis grade
Trifluoroacetic Acid (TFA)Reagent grade, >99%
Triisopropylsilane (TIS)>98%
Coupling Reagents HATU, HBTU, or COMU>98% Purity
Step-by-Step Synthesis Protocol

Step 1: Resin Preparation

  • Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a fritted reaction vessel.

  • Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin 3 times with DMF to prepare it for the first coupling or deprotection step.

Step 2: Iterative Peptide Elongation

  • 2a. Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[9]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • 2b. Coupling of this compound (Critical Step): Causality: Due to steric hindrance, a standard carbodiimide coupling is likely to be slow and incomplete.[4] Uronium/aminium-based reagents like HATU pre-activate the carboxylic acid to form a highly reactive intermediate, overcoming the energy barrier for coupling to the sterically encumbered amine or from the hindered carboxylic acid.[10][11]

    • In a separate vial, dissolve 4 equivalents (relative to resin loading) of Fmoc-2-chloro-3-phenyl-DL-alanine and 3.9 equivalents of HATU in a minimal amount of DMF.

    • Add 8 equivalents of DIEA to the vial. The solution should turn yellow, indicating activation. Allow this pre-activation to proceed for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, an overnight reaction or performing a "double coupling" (repeating the coupling step) is recommended.[4]

    • After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times).

Coupling_Mechanism cluster_main HATU-Mediated Coupling AA_COOH Fmoc-AA-COOH Active_Ester [Fmoc-AA-OAt]* (Highly Reactive Ester) AA_COOH->Active_Ester Activation HATU HATU + DIEA Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated peptide coupling.

  • 2c. Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser test on a few beads of resin.[8]

    • Interpretation: A blue color indicates the presence of unreacted primary amines (incomplete coupling). A colorless or yellow result suggests the coupling is complete.

    • Trustworthiness: If the Kaiser test is positive, a second coupling (double coupling) should be performed before proceeding to the next deprotection step to minimize deletion sequences.

  • 2d. Capping (Optional but Recommended):

    • If the coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion-sequence impurities.

    • Treat the resin with a solution of 5% acetic anhydride and 6% lutidine in DMF for 10 minutes.

Step 3: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard robust cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O .

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations released from the protecting groups, preventing side reactions like alkylation of sensitive residues.[8]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of peptide) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL conical tube filled with cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The primary challenge in this stage is the separation of the two diastereomers produced from the DL-racemic starting material.

Post-Synthesis Workflow

Purification_Workflow crude Crude Peptide Pellet dissolve Dissolve in Aqueous Acetonitrile/DMSO crude->dissolve hplc Preparative RP-HPLC dissolve->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions (Analytical HPLC & Mass Spec) fractions->analysis pool Pool Pure Fractions (Separate Diastereomers if possible) analysis->pool lyo Lyophilization pool->lyo final_qc Final Product QC lyo->final_qc

Caption: Workflow for the purification and analysis of the synthetic peptide.

Purification Protocol: Reverse-Phase HPLC (RP-HPLC)
  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require solvents like DMSO or DMF, followed by dilution with the HPLC mobile phase A.[]

  • Column: Use a C18 preparative column. If the peptide is highly hydrophobic, a C8 or C4 column may yield better results.[]

  • Mobile Phases:

    • Phase A: 0.1% TFA in water.

    • Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a slow, shallow gradient to maximize the resolution between the two diastereomers and other impurities. For example, a 1% per minute increase in Phase B (e.g., 20-60% B over 40 minutes).[6]

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions across the eluting peaks.

  • Analysis: Analyze each fraction using analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide(s) with the correct mass.[13] Pool the pure fractions for each diastereomer separately if separation was successful.

  • Lyophilization: Freeze-dry the pooled fractions to obtain a fluffy, white powder.

Characterization
  • Analytical HPLC: Confirms the purity of the final product(s). Successful separation will show two distinct peaks of equal area, representing the two diastereomers.

  • Mass Spectrometry (LC-MS or MALDI-TOF): Confirms that the product has the correct molecular weight corresponding to the peptide sequence containing one Cl-Phe residue.[13]

Troubleshooting and Mitigation

Problem Probable Cause Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of Cl-Phe.Perform a second "double" coupling.[4] Increase coupling time to 4-6 hours or overnight. Consider microwave-assisted synthesis to overcome the activation energy barrier.[4]
Poor Peptide Solubility High hydrophobicity from Cl-Phe and other residues.Dissolve crude peptide in a small amount of DMSO, DMF, or isopropanol before diluting with aqueous buffer for HPLC.[]
Co-elution of Diastereomers Diastereomers have very similar hydrophobic character.Use a shallower gradient in RP-HPLC.[6] Try a different stationary phase (e.g., Phenyl-Hexyl). Consider chiral chromatography if baseline separation is required.
Side Reactions Formation of deletion sequences or other byproducts.Ensure coupling reactions go to completion using monitoring tests. Use capping steps for failed couplings. Use appropriate scavengers during cleavage.[14][15]

Conclusion

The successful incorporation of this compound is a powerful technique for creating peptides with enhanced therapeutic potential. The primary challenges—steric hindrance during coupling and the generation of diastereomers—are readily overcome with the strategic use of potent coupling reagents, optimized reaction conditions, and meticulous chromatographic purification. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently utilize this valuable non-natural amino acid to advance their peptide-based drug discovery and development programs.[16][17]

References

Application Note: Utilizing 2-chloro-3-phenyl-DL-alanine for the Study of Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Amino Acid Transporters and the Utility of 2-chloro-3-phenyl-DL-alanine

Amino acid transporters are integral membrane proteins that facilitate the movement of amino acids across cellular membranes. These transporters are crucial for a myriad of physiological processes, including protein synthesis, cellular signaling, and metabolism. In pathological states, particularly in cancer, the expression and activity of certain amino acid transporters are significantly upregulated to meet the high metabolic demands of proliferating cells.[1][2] This makes them attractive targets for therapeutic intervention.[1][3]

One of the key families of transporters implicated in cancer is the L-type Amino Acid Transporter (LAT) family, with LAT1 (SLC7A5) being a prominent member.[3][4] LAT1 is responsible for the uptake of large neutral amino acids (LNAAs), such as leucine and phenylalanine, which are essential for cancer cell growth and the activation of signaling pathways like mTORC1.[1][3] Another important transporter is the Alanine-Serine-Cysteine Transporter 2 (ASCT2; SLC1A5), which is the primary transporter of glutamine in many cancer cells, fueling various metabolic processes.[2][5]

This compound, a synthetic derivative of the amino acid phenylalanine, serves as a valuable chemical tool for investigating the function and pharmacology of these transporters. Its structural similarity to natural substrates allows it to interact with the transporter's binding site, making it an effective competitive inhibitor. This application note provides a comprehensive guide to using this compound, detailing its mechanism of action and providing step-by-step protocols for its application in amino acid transporter research.

Physicochemical Properties of this compound

A clear understanding of the compound's properties is essential for proper handling, storage, and experimental design.

PropertyValueSource
Synonyms DL-o-Chlorophenylalanine, 2-Chloro-DL-phenylalanine[6]
CAS Number 14091-11-3[6][7]
Molecular Formula C9H10ClNO2[6][8]
Molecular Weight 199.63 g/mol [6][8]
Melting Point 216-219 °C[6]
Storage Temperature 2-8°C, Sealed in dry, Keep in dark place[6]

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor . It structurally mimics natural substrates like phenylalanine and binds to the active site of the amino acid transporter.[9] This binding is reversible and non-productive; the inhibitor occupies the site, preventing the endogenous substrate from binding and being translocated across the membrane.[9][10]

Key Characteristics of Competitive Inhibition:

  • Reversibility: The inhibitor can be displaced from the active site by increasing the concentration of the natural substrate.[9][10]

  • Effect on Kinetics: In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the transporter for its substrate is increased, while the maximum velocity (Vmax) remains unchanged.[9] This means that a higher substrate concentration is required to achieve half-maximal transport velocity.

This mechanism makes this compound an excellent tool for:

  • Confirming the involvement of a specific transporter in a biological process.

  • Determining the affinity (Ki) of other potential inhibitors.

  • Studying the structural and functional requirements of the transporter's substrate-binding pocket.

Competitive_Inhibition_Mechanism cluster_0 Normal Transport cluster_1 Inhibition Transporter_1 Transporter (e.g., LAT1) Active Site Transported_Substrate Substrate (Intracellular) Transporter_1->Transported_Substrate Translocation Substrate_1 Substrate (e.g., Leucine) Substrate_1->Transporter_1:f1 Binds Transporter_2 Transporter (e.g., LAT1) Active Site Inhibitor This compound Inhibitor->Transporter_2:f1 Binds & Blocks Blocked_Transport No Transport Substrate_2 Substrate (e.g., Leucine) Substrate_2->Transporter_2:f1 Cannot Bind

Caption: Mechanism of competitive inhibition by this compound.

Applications & Experimental Protocols

Application 1: Measuring Inhibition of Amino Acid Uptake

The most direct method to study the effect of this compound is through a radiolabeled amino acid uptake assay. This protocol allows for the precise quantification of transporter inhibition.

Protocol 1: Radiolabeled Amino Acid Uptake Inhibition Assay

  • Objective: To determine the IC50 value of this compound for a specific amino acid transporter (e.g., LAT1 or ASCT2).

  • Principle: Cells overexpressing the transporter of interest are incubated with a fixed concentration of a radiolabeled substrate (e.g., [3H]-L-Leucine for LAT1, [3H]-L-Glutamine for ASCT2) and varying concentrations of the inhibitor. The reduction in radiolabel uptake corresponds to the inhibitory activity.

Materials:

  • Cell line expressing the target transporter (e.g., HT-29 for LAT1, C8161 for ASCT2).[11][12]

  • Cell culture medium and supplements.

  • 24-well cell culture plates.

  • Radiolabeled substrate (e.g., [3H]-L-Leucine or [3H]-L-Glutamine).

  • This compound.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10^5 cells/well). Culture for 24-48 hours.[13]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Prepare serial dilutions of the inhibitor in uptake buffer to achieve the final desired concentrations.

    • Prepare the radiolabeled substrate solution in uptake buffer at a concentration close to its Km value for the transporter.

  • Assay Execution:

    • Aspirate the culture medium from the wells and wash the cell monolayer twice with pre-warmed (37°C) uptake buffer.[13]

    • Add the inhibitor solutions (or vehicle control) to the respective wells and pre-incubate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the transporter before the substrate is introduced.

    • Initiate the uptake by adding the radiolabeled substrate solution to each well.

    • Incubate for a predetermined linear uptake time (typically 1-5 minutes, determined in preliminary experiments) at 37°C.[13]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer. The cold buffer immediately stops all transport processes.

    • Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.

    • In parallel wells, determine the total protein concentration (e.g., using a BCA assay) to normalize the uptake data (counts per minute per mg of protein).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Uptake_Inhibition_Workflow cluster_workflow Experimental Workflow start Seed Cells in 24-well Plate wash1 Wash Cells with Uptake Buffer start->wash1 preincubate Pre-incubate with Inhibitor (this compound) wash1->preincubate add_radiolabel Add Radiolabeled Substrate (e.g., [3H]-Leucine) preincubate->add_radiolabel incubate Incubate (1-5 min, 37°C) add_radiolabel->incubate stop_wash Stop with Ice-Cold Buffer & Wash x3 incubate->stop_wash lyse Lyse Cells stop_wash->lyse quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify analyze Normalize to Protein & Calculate IC50 quantify->analyze

Caption: Workflow for a radiolabeled amino acid uptake inhibition assay.

Application 2: Assessing Impact on Transporter-Dependent Cell Viability

Since many cancer cells are dependent on transporters like LAT1 and ASCT2 for survival and proliferation, inhibiting these transporters can lead to reduced cell viability.[2][3]

Protocol 2: Cell Viability Assay (e.g., MTT or Crystal Violet)

  • Objective: To evaluate the cytostatic or cytotoxic effects of inhibiting amino acid transport with this compound.

  • Principle: Cells are cultured for an extended period (48-72 hours) in the presence of the inhibitor. A decrease in the number of viable cells, measured by metabolic activity (MTT) or total biomass (Crystal Violet), indicates a reliance on the targeted transporter.

Materials:

  • Cancer cell line known to be dependent on the transporter of interest.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet staining solution.

  • Solubilization buffer (for MTT) or destaining solution (for Crystal Violet).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the treatment media. Include a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours under standard cell culture conditions.

  • Viability Assessment (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Aspirate the medium and add a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Express the absorbance values as a percentage of the vehicle-treated control.

    • Plot cell viability (%) against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation & Troubleshooting

  • High IC50/GI50 Values: If the determined IC50 or GI50 values are higher than expected, consider the following:

    • Transporter Expression: Confirm the expression level of the target transporter in your cell line via qPCR or Western blot. Low expression will result in lower sensitivity.

    • Compound Stability: Ensure the compound has not degraded. Prepare fresh stock solutions.

    • Competition in Media: Standard culture media contain high concentrations of amino acids that will compete with the inhibitor. For viability assays, consider using custom media with lower concentrations of the competing substrate to enhance the inhibitor's effect.

  • No Effect on Viability: A lack of effect on cell viability, even with confirmed uptake inhibition, may indicate that the cells are not solely dependent on that specific transporter. They may utilize redundant transport pathways to acquire essential amino acids.[2]

  • Self-Validation: Always include a positive control inhibitor if one is known (e.g., JPH203 for LAT1) to validate the assay system.[3][11] A vehicle control (e.g., DMSO) is mandatory to account for any solvent effects.

Conclusion

This compound is a versatile and effective competitive inhibitor for studying amino acid transporters such as LAT1 and ASCT2. Its utility in both direct uptake inhibition assays and indirect cell viability studies makes it an indispensable tool for researchers investigating amino acid metabolism, transporter pharmacology, and the development of novel therapeutics targeting these critical nutrient pathways.

References

Application Note & Protocol: Comprehensive Cytotoxicity Profiling of 2-chloro-3-phenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Biological Impact of a Novel Phenylalanine Analog

2-chloro-3-phenyl-DL-alanine is a synthetic amino acid analog whose biological activities and toxicological profile are not yet extensively characterized. Its structural similarity to the essential amino acid phenylalanine suggests potential interactions with cellular transport systems and metabolic pathways. Phenylalanine analogs are of significant interest in drug development, with some demonstrating selective uptake by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells[1]. This potential for selective transport underscores the importance of thoroughly evaluating the cytotoxic effects of this compound to determine its therapeutic potential and safety profile.

This comprehensive guide provides a multi-faceted approach to assessing the cytotoxicity of this compound. We will detail a suite of validated assays designed to probe various hallmarks of cell death, including metabolic compromise, loss of membrane integrity, and the induction of apoptosis. By employing a combination of these methods, researchers can obtain a robust and nuanced understanding of the compound's cellular impact.

I. Foundational Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of metabolic activity as an indicator of cell viability.[2][3] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[2]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed cells in 96-well plate treat_cells Treat cells with compound (24, 48, 72 hours) prep_cells->treat_cells prep_compound Prepare serial dilutions of this compound prep_compound->treat_cells add_mtt Add MTT solution (incubate 3-4 hours) treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability LDH_Principle cluster_cell Cellular State cluster_reaction Biochemical Reaction cluster_detection Detection viable_cell Viable Cell (Intact Membrane) ldh_release LDH Release damaged_cell Damaged Cell (Compromised Membrane) damaged_cell->ldh_release reaction_cascade LDH catalyzes: Lactate + NAD+ -> Pyruvate + NADH + H+ ldh_release->reaction_cascade color_formation Diaphorase uses NADH to reduce tetrazolium salt (INT) to formazan (colored) reaction_cascade->color_formation measure_absorbance Measure absorbance at 490 nm color_formation->measure_absorbance Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells in culture plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest adherent and floating cells treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Annexin V binding buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate Incubate for 15-20 min at RT in the dark add_stains->incubate acquire_data Acquire data on a flow cytometer incubate->acquire_data analyze_quadrants Analyze cell populations (viable, early/late apoptotic, necrotic) acquire_data->analyze_quadrants

References

Troubleshooting & Optimization

"2-chloro-3-phenyl-DL-alanine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-3-phenyl-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the solubility challenges and solutions associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to this compound

This compound is a non-proteinogenic amino acid, a chlorinated derivative of DL-phenylalanine.[1][2] Its unique structure, featuring a chlorophenyl group, makes it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2][3] It is also utilized in biochemical research to study protein interactions and enzyme activity.[2][3] However, its solubility can be a significant hurdle in experimental workflows. This guide will provide a comprehensive overview of its solubility characteristics and practical solutions to overcome these challenges.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for addressing solubility issues.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [4][5]
Melting Point 216-219 °C or 230-236 °C[5]
Appearance Solid[1]
pKa Data not readily available, but expected to be similar to phenylalanine, with a carboxyl group pKa of ~2.2 and an amino group pKa of ~9.3.
XLogP3-AA -0.8[4]

The presence of both a polar amino acid backbone and a non-polar chlorophenyl group gives the molecule amphiphilic character, influencing its solubility in various solvents.[6]

Solubility Troubleshooting Guide

This section provides a step-by-step guide to addressing common solubility problems encountered with this compound.

Solubility_Troubleshooting start Start: Dissolving This compound solvent_choice Step 1: Initial Solvent Selection (e.g., Water, Ethanol, DMSO) start->solvent_choice solubility_check1 Is the compound fully dissolved? solvent_choice->solubility_check1 sonication_vortexing Step 2: Apply Physical Methods (Sonication, Vortexing, Gentle Heating) solubility_check1->sonication_vortexing No success Success: Compound Dissolved Proceed with experiment solubility_check1->success Yes solubility_check2 Is the compound fully dissolved? sonication_vortexing->solubility_check2 ph_adjustment Step 3: pH Adjustment (For aqueous solutions) solubility_check2->ph_adjustment No solubility_check2->success Yes solubility_check3 Is the compound fully dissolved? ph_adjustment->solubility_check3 cosolvent Step 4: Use of Co-solvents (e.g., DMSO/Water, Ethanol/Water) solubility_check3->cosolvent No solubility_check3->success Yes solubility_check4 Is the compound fully dissolved? cosolvent->solubility_check4 solubility_check4->success Yes failure Failure: Re-evaluate experimental needs. Consider derivatization or alternative compounds. solubility_check4->failure No

Caption: A flowchart for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is this compound soluble?

A1: Based on available data, this compound is slightly soluble in ethanol.[1] Due to its amino acid structure, it is expected to have some solubility in water, particularly with pH adjustment. For organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good starting points for compounds with challenging solubility.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of amino acids like this compound is highly pH-dependent.[6] The molecule has both an acidic carboxylic acid group and a basic amino group.

  • At low pH (acidic conditions): The amino group will be protonated (-NH3+), and the carboxylic acid group will be neutral (-COOH). The net positive charge can increase solubility in aqueous solutions.

  • At high pH (alkaline conditions): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be neutral (-NH2). The net negative charge can also enhance aqueous solubility.[6]

  • At the isoelectric point (pI): The molecule will exist as a zwitterion with both a positive and negative charge, resulting in a net neutral charge and typically the lowest aqueous solubility.

Q3: What are some practical steps to dissolve this compound for an in vitro assay?

A3: Here is a recommended protocol for preparing a stock solution:

  • Start with a small amount of an organic co-solvent: Weigh the desired amount of this compound and add a minimal amount of DMSO or ethanol to wet the solid.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes to aid in the initial dispersion and dissolution.

  • Gradual addition of aqueous buffer: While vortexing, slowly add your desired aqueous buffer (e.g., PBS, TRIS) to the organic solvent mixture.

  • pH adjustment: If the compound does not fully dissolve, check the pH of the solution and adjust it up or down with dilute HCl or NaOH to move away from the isoelectric point.

  • Gentle warming: If necessary, warm the solution to 37°C to increase solubility. Always check the compound's stability at elevated temperatures.

  • Sterile filtration: Once dissolved, sterile filter the solution using a 0.22 µm filter before use in cell-based assays.

Q4: Are there any safety precautions I should take when handling this compound?

A4: Yes, it is important to handle this compound with appropriate safety measures. It may cause skin and eye irritation, and may be harmful if swallowed.[7] Always work in a well-ventilated area, preferably in a fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] In case of accidental contact, wash the affected area with plenty of water.[9]

Q5: How should I store this compound and its solutions?

A5: The solid compound should be stored in a tightly sealed container in a dry and well-ventilated place, with some suppliers recommending storage at -20°C or 0-8°C.[1][2][5] Solutions should be freshly prepared whenever possible. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution over time should be validated for your specific experimental conditions.

Advanced Solutions for Persistent Solubility Issues

For particularly challenging applications, such as high concentration requirements for in vivo studies, more advanced formulation strategies may be necessary.

  • Use of Excipients: Surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins can be used to encapsulate the compound and improve its aqueous solubility.

  • Salt Formation: Converting the amino acid to a salt (e.g., hydrochloride or sodium salt) can significantly enhance its solubility in water.

  • Prodrug Approach: Chemical modification of the molecule to a more soluble prodrug that is converted to the active compound in vivo can be a viable strategy in drug development.

References

"2-chloro-3-phenyl-DL-alanine" stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3-phenyl-DL-alanine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for experiments involving this compound. Here, you will find scientifically grounded answers to frequently asked questions and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is this compound and what are its primary applications?

This compound is a synthetic derivative of the amino acid phenylalanine. In this compound, a chlorine atom is substituted at the second carbon (the alpha-carbon) of the alanine side chain. It is primarily utilized in research and pharmaceutical development as an intermediate in the synthesis of more complex molecules and as a subject of study for its potential biological activities.

Q2: What are the basic physical and chemical properties of this compound?

PropertyEstimated Value/InformationSource
Molecular FormulaC9H10ClNO2[1][2]
Molecular Weight~199.63 g/mol [1][2]
AppearanceLikely a white to off-white crystalline solidInferred
SolubilityExpected to have some solubility in water, with increased solubility in polar organic solvents and aqueous acidic/basic solutions.[3][4]Inferred

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture to prevent degradation. For long-term storage, refrigeration or freezing may be appropriate, depending on the manufacturer's recommendations.

Stability in Different Solvents and pH

Q4: How stable is this compound in common laboratory solvents?

The stability of this compound is highly dependent on the solvent used. The chloro- group at the alpha position makes the compound susceptible to nucleophilic substitution reactions.

  • Protic Solvents (e.g., water, methanol, ethanol): In protic solvents, there is a risk of solvolysis, where the solvent molecule acts as a nucleophile, displacing the chloride ion. This reaction is generally slow at neutral pH and room temperature but can be accelerated by heat.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally better for dissolving this compound and are less likely to participate in solvolysis. However, the presence of any nucleophilic impurities can lead to degradation.

  • Aprotic Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be very low in these solvents.

Q5: What is the expected stability of this compound at different pH values?

The pH of the solution can significantly impact the stability of this compound.

  • Acidic Conditions (pH < 4): Under acidic conditions, the amino group is protonated (-NH3+), which can slightly stabilize the C-Cl bond against nucleophilic attack. However, strong acidic conditions and heat can promote hydrolysis.

  • Neutral Conditions (pH 6-8): The compound is likely to be moderately stable in neutral aqueous solutions at room temperature for short periods. The zwitterionic form is predominant in this range.

  • Alkaline Conditions (pH > 8): In alkaline solutions, the amino group is deprotonated (-NH2), which can increase the susceptibility of the alpha-carbon to nucleophilic attack by hydroxide ions (OH-), leading to the formation of 2-hydroxy-3-phenyl-DL-alanine. This degradation pathway is often accelerated at higher pH and temperatures.

Q6: What are the likely degradation products of this compound?

The primary degradation pathway is expected to be the nucleophilic substitution of the chlorine atom.

  • In aqueous solutions: The main degradation product is likely 2-hydroxy-3-phenyl-DL-alanine.

  • In alcoholic solvents: The corresponding 2-alkoxy-3-phenyl-DL-alanine derivative may be formed.

  • Other potential degradation pathways: Under certain conditions, elimination of HCl could occur, leading to the formation of an unsaturated compound. Decarboxylation might also occur under harsh conditions (e.g., high heat).

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Poor solubility of the compound in a desired solvent.

  • Cause: The zwitterionic nature of the amino acid and the presence of both polar and non-polar groups can lead to limited solubility in certain solvents.[4]

  • Troubleshooting Steps:

    • Adjust pH: For aqueous solutions, adjusting the pH away from the isoelectric point can increase solubility. Adding a small amount of acid (e.g., HCl) will protonate the carboxylate group, while adding a base (e.g., NaOH) will deprotonate the ammonium group, both of which can enhance solubility.

    • Use a Co-solvent: Employing a mixture of solvents can improve solubility. For instance, adding a polar organic solvent like methanol, ethanol, or DMSO to an aqueous solution can help.[5]

    • Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help to dissolve the compound. However, be cautious as this may also accelerate degradation.

Issue 2: Unexpected reaction products or low yield in a synthetic reaction.

  • Cause: The reactivity of the alpha-chloro group can lead to side reactions with nucleophilic reagents or solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Use a non-nucleophilic, aprotic solvent for your reaction if the solvent is not intended to be a reactant.

    • Control of Reaction Conditions: Maintain a low reaction temperature to minimize side reactions and degradation.

    • Protecting Groups: If necessary, protect the amino or carboxyl group to prevent their participation in unwanted side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.

Issue 3: Compound degradation observed during analysis (e.g., HPLC, LC-MS).

  • Cause: The analytical conditions, such as mobile phase composition and temperature, may be promoting the degradation of the compound.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is in a range where the compound is stable (typically slightly acidic to neutral).

    • Column Temperature: Run the analysis at a lower temperature to minimize on-column degradation.

    • Sample Preparation: Prepare samples fresh and keep them cool until injection. Avoid storing samples in reactive solvents or at inappropriate pH for extended periods.

    • Method Development: If degradation persists, consider developing a faster analytical method to reduce the time the compound spends in the analytical system.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in a Given Solvent
  • Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the stock solution into several vials and incubate them under the desired conditions (e.g., room temperature, 40°C). Include a control sample stored at a low temperature (e.g., -20°C) where degradation is minimal.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.

  • Analysis: Immediately analyze the sample by a suitable analytical technique, such as HPLC with UV detection or LC-MS, to quantify the amount of remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound in Aqueous Solution

G This compound This compound 2-hydroxy-3-phenyl-DL-alanine 2-hydroxy-3-phenyl-DL-alanine This compound->2-hydroxy-3-phenyl-DL-alanine Nucleophilic Substitution (+OH-)

References

Technical Support Center: Optimizing 2-chloro-3-phenyl-DL-alanine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 2-chloro-3-phenyl-DL-alanine in in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support. Given that this compound is a specific analog with limited direct characterization in peer-reviewed literature, this document provides a comprehensive framework for its empirical validation in your experimental system. The principles and protocols outlined here are grounded in established pharmacological and cell biology practices for characterizing novel small molecule inhibitors.

Understanding the Compound: A Mechanistic Overview

This compound is a derivative of the essential amino acid phenylalanine. Based on the well-documented activity of structurally similar analogs, such as p-chlorophenylalanine, it is hypothesized to function as an inhibitor of Phenylalanine Hydroxylase (PAH).[1][2][3]

Mechanism of Action: The PAH enzyme is critical in metabolic pathways, catalyzing the conversion of L-phenylalanine to L-tyrosine.[4] A deficiency in PAH activity leads to the genetic disorder Phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels. By inhibiting PAH, this compound can be used to pharmacologically induce a PKU-like state in in vitro models, such as liver organoids or hepatocyte cell lines, providing a valuable tool for studying the disease's molecular pathology and evaluating potential therapeutics.[4][5] The inhibition is likely competitive, with the analog binding to the active site of the enzyme.[6][7][8]

PAH_Pathway cluster_0 Normal Phenylalanine Metabolism cluster_1 Inhibition Pathway (In Vitro PKU Model) Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Inhibitor This compound Blocked_PAH Inhibited PAH Phe->Blocked_PAH Tyr L-Tyrosine PAH->Tyr Product Inhibitor->Blocked_PAH Competitive Inhibition Phe_Accumulation Phenylalanine Accumulation Blocked_PAH->Phe_Accumulation Leads to

Caption: Phenylalanine Hydroxylase (PAH) inhibition by this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Due to the hydrophobic nature of the phenyl group, many phenylalanine analogs have limited aqueous solubility.[9] The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[10][11][12][13] Prepare a 10-100 mM stock solution in anhydrous, high-purity DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10] Store at -20°C or -80°C, protected from light.

Q2: What is a reasonable starting concentration range for my experiments?

A2: Without prior data, a broad concentration range should be tested. Based on studies with similar PAH inhibitors, a starting range of 10 µM to 5 mM may be appropriate for initial dose-response experiments.[14] However, it is crucial to first perform a cytotoxicity assay to determine the maximum non-toxic concentration in your specific cell line.[15]

Q3: How can I be sure the observed effects are due to PAH inhibition and not off-target effects or cytotoxicity?

A3: This is a critical aspect of validating your experimental model. The following controls are essential:

  • Vehicle Control: Treat cells with the same final concentration of DMSO used in your highest compound concentration to ensure the solvent has no effect. Typically, the final DMSO concentration should be kept below 0.5%.[10]

  • Cytotoxicity Assay: Run a parallel assay, such as the MTT or resazurin assay, to measure cell viability at all tested concentrations.[16][17] This will allow you to distinguish between a specific inhibitory effect and a general toxic effect.

  • Rescue Experiment: If possible, supplement the media with the downstream product of the enzymatic reaction (in this case, L-Tyrosine) to see if it rescues the phenotype caused by the inhibitor.

Core Experimental Workflow: Determining the Optimal Concentration

The primary goal is to identify a concentration that effectively inhibits the target (PAH) without causing significant cell death. This requires a two-part experimental approach performed in parallel: a dose-response curve to determine the half-maximal inhibitory concentration (IC50) and a cytotoxicity profile to determine the concentration that is toxic to 50% of the cells (TC50 or CC50).

Workflow cluster_assays Parallel Assays start Start: Prepare Compound Stock Solution dose_response Dose-Response Assay (e.g., Measure Phenylalanine levels) start->dose_response Treat cells with serial dilutions cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity Treat cells with serial dilutions analysis Data Analysis: - Calculate IC50 - Calculate TC50 dose_response->analysis cytotoxicity->analysis decision Select Optimal Concentration (Concentration < TC50 and > IC50) analysis->decision end Proceed with Functional Experiments decision->end

Caption: Workflow for optimizing inhibitor concentration.

Protocol 1: Dose-Response Curve for IC50 Determination

This protocol assumes you are using a relevant cell line (e.g., HepG2, primary hepatocytes) and have an established method to measure phenylalanine levels in the cell culture supernatant (e.g., LC-MS).

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that ensures they are in a logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 5 mM) is a robust starting point. Include a "vehicle only" (DMSO) control and an "untreated" control.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of the inhibitor or controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). This time should be consistent across all experiments.

  • Sample Collection: At the end of the incubation period, collect the cell culture supernatant for phenylalanine analysis.

  • Data Analysis: Quantify phenylalanine levels for each concentration. Plot the phenylalanine concentration (or % of control) against the log of the inhibitor concentration. Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT) for TC50 Determination

This assay should be run concurrently with the dose-response experiment, using the same cell line, seeding density, and compound concentrations.[16][17][18][19]

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, typically using a 96-well plate format.

  • Incubation: Incubate for the same duration as the dose-response experiment.

  • Add MTT Reagent: Approximately 4 hours before the end of the incubation period, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubate with MTT: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilize Formazan: Add the solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking.

  • Measure Absorbance: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % viability against the log of the inhibitor concentration and use a non-linear regression model to determine the TC50.

Data Interpretation and Concentration Selection

After completing the experiments, you will have two key values: the IC50 and the TC50. The goal is to work within a "therapeutic window" where the compound is effective but not toxic.

ParameterDefinitionHypothetical ValueImplication for Experiment Design
IC50 Concentration at which 50% of PAH activity is inhibited.150 µMIndicates the potency of the compound. Lower values mean higher potency.
TC50 Concentration at which 50% of cells are killed.1.2 mMDefines the upper limit of the usable concentration range.
Therapeutic Index (TI) Ratio of TC50 to IC50 (TC50 / IC50).8A higher TI suggests a better safety profile, with a wider window between efficacy and toxicity.

Selection Strategy: A good starting concentration for your functional assays would be 2-5 times the IC50 value, ensuring it remains well below (ideally < 1/10th) the TC50 value. For the hypothetical data above, a working concentration of 300-750 µM would be a logical choice.

Troubleshooting Guide

Q: I see a precipitate in the culture medium after adding my compound. What should I do? A: This indicates that the compound's solubility limit in the aqueous medium has been exceeded.[10]

  • Check Solvent Concentration: Ensure the final DMSO concentration is not exceeding a non-toxic level (typically <0.5%).[10]

  • Visual Solubility Test: Before treating cells, prepare your highest concentration in media and incubate under culture conditions for 1-2 hours. Visually inspect for precipitation against a dark background.[10]

  • Reduce Top Concentration: If precipitation occurs, lower the highest concentration in your experimental range.

Q: My results (IC50 or TC50 values) are inconsistent between experiments. What are the common causes? A: Variability is a common challenge and can stem from several sources.[20]

  • Compound Stability: Ensure the compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[10]

  • Cell Health & Passage Number: Use cells within a consistent, low-passage number range. Over-passaging can lead to genetic drift and altered sensitivity. Ensure cells are healthy and in the log growth phase at the time of treatment.

  • Inconsistent Seeding Density: Variations in the initial number of cells per well will significantly impact the final readout. Use a cell counter for accurate seeding and visually inspect plates for even cell distribution.

  • Incubation Time: The effect of the inhibitor can be time-dependent. Standardize the incubation time across all experiments.

Q: The compound shows no inhibitory effect, even at high concentrations. What could be wrong? A: A lack of activity can be due to several factors.[10]

  • Compound Integrity: Verify the purity and identity of your compound. If possible, confirm its structure via analytical methods.

  • Target Expression: Confirm that your cell line expresses the target enzyme, Phenylalanine Hydroxylase.

  • Assay Sensitivity: Your readout for PAH activity may not be sensitive enough to detect subtle changes. Validate your assay with a known PAH inhibitor if available.

  • Cell Permeability: The compound may not be efficiently entering the cells. This is less likely for a small molecule like a phenylalanine analog but can be a factor.

References

Troubleshooting "2-chloro-3-phenyl-DL-alanine" HPLC separation peaks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-chloro-3-phenyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the HPLC separation of this specific compound. As a chlorinated derivative of phenylalanine existing as a racemic mixture, this analyte presents unique challenges related to its zwitterionic nature, potential for secondary interactions, and the critical need for enantiomeric resolution. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: General Peak Quality and Elution Issues

Q1: My peak for this compound is severely tailing on a C18 column. What are the common causes and how can I fix it?

A1: Peak tailing for this analyte is a very common issue and typically points to secondary chemical interactions on the column or, less commonly, physical issues with the chromatographic system.[1]

  • Primary Cause: Silanol Interactions. this compound is a basic compound due to its primary amine group. On standard silica-based reversed-phase columns (like C18), residual, un-capped silanol groups on the silica surface can become ionized (Si-O⁻) at mobile phase pH values above ~3.5.[2] Your positively charged analyte (R-NH3⁺) will then have a strong secondary ionic interaction with these sites, leading to a mixed-mode retention mechanism that causes significant peak tailing.[1][2]

  • Secondary Cause: Column Overload. Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing peaks. This is particularly noticeable if all peaks in the chromatogram are tailing.[1]

  • System/Column Issues: A void at the head of the column or a partially blocked inlet frit can deform the packing bed, leading to poor peak shape for all analytes.[1][3]

Troubleshooting Protocol:

  • Lower Mobile Phase pH: The most effective solution for silanol interactions is to operate at a lower pH (e.g., pH 2.5-3.0) using an appropriate buffer like phosphate or formate. This ensures the silanol groups are fully protonated (Si-OH) and non-ionic, minimizing secondary interactions.[2]

  • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.05-0.1%). TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly "end-capped" have a much lower concentration of residual silanols. If you are using an older column, switching to a modern, end-capped equivalent can dramatically improve peak shape.[1]

  • Reduce Sample Concentration: To rule out column overload, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Check the Column Health: If all peaks are tailing, try flushing the column (reversing the flow direction if the manufacturer allows) or replacing the guard column.[4]

graph TroubleshootingPeakTailing { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368", arrowhead=normal];

start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_overload [label="Are ALL peaks tailing?", shape=diamond, fillcolor="#FBBC05"]; check_overload [label="Dilute Sample 10x & Re-inject", shape=box]; overload_improves [label="Shape Improves?", shape=diamond, fillcolor="#FBBC05"]; overload_confirmed [label="Cause: Column Overload\nSolution: Reduce sample concentration.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; not_overload [label="Cause is likely chemical or\ncolumn hardware related.", shape=box];

check_column [label="Inspect Hardware:\n- Replace guard column\n- Check for leaks/voids", shape=box]; column_fixed [label="Tailing Resolved?", shape=diamond, fillcolor="#FBBC05"]; column_confirmed [label="Cause: Column Failure\nSolution: Replace column.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

chemical_issue [label="Chemical Interactions (Silanols)", shape=box]; chemical_solutions [label="Implement Solution:\n1. Lower Mobile Phase pH to < 3.0\n2. Use End-Capped Column\n3. Add Competing Base (TEA)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> is_overload; is_overload -> check_overload [label=" No "]; is_overload -> not_overload [label=" Yes "]; check_overload -> overload_improves; overload_improves -> overload_confirmed [label=" Yes "]; overload_improves -> not_overload [label=" No "];

not_overload -> check_column; check_column -> column_fixed; column_fixed -> column_confirmed [label=" Yes "]; column_fixed -> chemical_issue [label=" No "]; chemical_issue -> chemical_solutions; }

Diagram 1: Logical workflow for troubleshooting peak tailing.

Q2: I'm seeing split or shoulder peaks for my analyte. What's happening?

A2: Split or shoulder peaks almost always indicate a problem at the inlet of the column or an issue with sample introduction.

  • Partially Blocked Frit/Column Void: The most common cause is the accumulation of particulate matter on the inlet frit of the guard or analytical column.[5] This disrupts the flow path, causing the sample band to split before it enters the column bed. A void or channel in the packing material at the column inlet will have the same effect.[6]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion. The portion of the sample that first contacts the mobile phase behaves differently than the rest, leading to a misshapen or split peak.[3]

  • Co-eluting Impurity: While less common for a pure standard, a split peak could be two different compounds that are very poorly resolved.[2]

Troubleshooting Protocol:

  • Check for Blockages: Disconnect the column and check the system pressure. If it's normal, the blockage is in the column. Replace the guard column first, as this is a common and inexpensive fix.[4] If the problem persists, try back-flushing the analytical column (disconnect from the detector first) according to the manufacturer's instructions.[7]

  • Match Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. For reversed-phase, this means dissolving the sample in a solution with at least as much aqueous content as your starting mobile phase.

  • Verify Peak Purity: If you suspect an impurity, try changing the detection wavelength. An impurity will likely have a different UV spectrum and the peak shape or area ratio will change.

Category 2: Chiral Separation Challenges

Q3: I need to separate the D and L enantiomers of this compound. What type of column and mobile phase should I start with?

A3: Direct separation of underivatized amino acid enantiomers requires a Chiral Stationary Phase (CSP). Derivatization is an option but adds complexity. For a polar, zwitterionic molecule like this, a macrocyclic glycopeptide-based CSP is an excellent starting point.

  • Recommended Column: An Astec CHIROBIOTIC T (teicoplanin-based) column is highly recommended. These columns are known for their success in resolving the enantiomers of native amino acids and are compatible with a wide range of mobile phases.[8]

  • Starting Mobile Phase: A simple, LC-MS compatible mobile phase is often effective. You can start with a polar ionic mode or reversed-phase mode.

ParameterRecommended Starting ConditionRationale
Column Astec CHIROBIOTIC T, 5 µm, 250 x 4.6 mmProven selector for underivatized amino acids.
Mobile Phase 80:20 (v/v) Methanol / 50 mM Ammonium AcetateA common starting point for teicoplanin columns.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 25°CTemperature is a powerful tool for optimizing selectivity.[8]
Detection UV at 210 nm or 254 nmGeneral wavelengths for aromatic amino acids.

Q4: I'm using a chiral column but getting no separation (co-elution) of the enantiomers. What parameters can I adjust?

A4: Achieving chiral separation is often a matter of fine-tuning the interactions between your analyte and the CSP. If you see a single, sharp peak, you need to alter conditions to enhance the differential binding energy between the two enantiomers and the chiral selector.

  • Mobile Phase Composition: This is the most critical parameter. The type and concentration of the organic modifier (e.g., methanol, acetonitrile, ethanol) and the nature/concentration of the aqueous buffer or additive dramatically affect chiral recognition.[8]

  • Temperature: Lowering the column temperature often increases resolution. Slower kinetics can enhance the energetic difference in the transient diastereomeric complexes formed on the stationary phase. Conversely, sometimes increasing temperature can improve peak shape and efficiency.[8]

  • Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can sometimes improve resolution, though it will also increase run time.

Optimization Workflow:

  • Vary Organic Modifier: Keeping the buffer constant, screen different organic modifiers. Try replacing Methanol with Acetonitrile or Ethanol.

  • Adjust Organic/Aqueous Ratio: Systematically vary the percentage of the organic modifier (e.g., from 90% down to 50% in 10% increments).

  • Optimize Temperature: Once you see any hint of separation, try adjusting the temperature between 10°C and 40°C.

  • Change Separation Mode: If the polar ionic mode (high organic) fails, switch to a reversed-phase mode with a high aqueous content (e.g., 10:90 Methanol/Buffer).

graph ChiralMethodDev { graph [rankdir="TB", splines=line, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368", arrowhead=normal];

start [label="Goal: Separate D/L Enantiomers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_csp [label="Select CSP (e.g., Teicoplanin-based)"]; initial_screen [label="Initial Screening\n(e.g., 80:20 MeOH/Buffer)"];

resolution_check [label="Resolution (Rs) > 1.5?", shape=diamond, fillcolor="#FBBC05"];

optimize_mp [label="Optimize Mobile Phase\n- Vary % Organic\n- Screen different organics (ACN, EtOH)"]; optimize_temp [label="Optimize Temperature\n(Screen 10°C to 40°C)"]; optimize_flow [label="Optimize Flow Rate"];

success [label="Method Validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> select_csp; select_csp -> initial_screen; initial_screen -> resolution_check; resolution_check -> success [label=" Yes "]; resolution_check -> optimize_mp [label=" No "]; optimize_mp -> optimize_temp; optimize_temp -> optimize_flow; optimize_flow -> resolution_check; }

Diagram 2: Workflow for chiral method development.

Category 3: Detection and Sensitivity

Q5: My analyte has poor UV absorbance and I'm struggling with sensitivity. Should I consider derivatization?

A5: Yes, if sensitivity is a limiting factor, pre-column derivatization is a powerful and standard approach in amino acid analysis.[10][11] this compound has a chromophore, but its molar absorptivity may be insufficient for trace-level analysis.

Pros of Derivatization:

  • Enhanced Sensitivity: Reagents like Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) attach a highly fluorescent and/or UV-absorbent tag to the primary amine, potentially lowering detection limits by several orders of magnitude.[10][12]

  • Improved Chromatography: Derivatization typically makes the zwitterionic amino acid more hydrophobic, which improves retention and peak shape in reversed-phase chromatography.[10]

Cons of Derivatization:

  • Added Complexity: It introduces an extra step to your sample preparation, which can be a source of variability and error.

  • Potential for Impurities: The derivatizing reagent itself and its hydrolysis by-products can create interfering peaks in the chromatogram.[12][13]

  • Chiral Center: If you perform derivatization before chiral separation, you must ensure the reaction conditions do not cause racemization of the analyte.

Recommended Protocol (FMOC Derivatization):

A well-established method involves derivatization with FMOC-Cl in a borate buffer.[12]

  • Reagent Prep: Prepare a solution of FMOC-Cl in a non-aqueous solvent like acetonitrile.

  • Buffering: Mix your sample with a borate buffer to achieve a pH between 9.0 and 11.4.[12]

  • Reaction: Add the FMOC-Cl solution to the buffered sample and allow it to react at room temperature.

  • Quenching: Quench the excess FMOC-Cl with a primary amine like adamantanamine.

  • Analysis: The resulting FMOC-amino acid derivative is stable and can be readily analyzed on a standard C18 column.[12]

References

Technical Support Center: Stabilizing 2-chloro-3-phenyl-DL-alanine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-chloro-3-phenyl-DL-alanine." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Instability of this compound

This compound is a valuable synthetic amino acid analog. However, the presence of a chlorine atom on the α-carbon, the carbon atom adjacent to the carboxyl group, significantly influences its reactivity and stability in solution. This guide will delve into the primary degradation pathways—hydrolysis and elimination—and provide actionable strategies to mitigate these unwanted reactions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a gradual loss of the parent compound over time, even when stored in the dark. What is the likely cause?

A1: The most probable cause of degradation in the absence of light is hydrolysis. The α-chloroamine moiety is susceptible to nucleophilic attack by water, leading to the formation of 2-hydroxy-3-phenyl-DL-alanine and hydrochloric acid. This reaction is often pH-dependent and can be accelerated by the presence of nucleophiles in your buffer system.

Q2: I've noticed a change in the pH of my this compound solution over time. Is this related to degradation?

A2: Yes, a decrease in pH is a strong indicator of degradation. As mentioned in A1, hydrolysis of the C-Cl bond releases hydrochloric acid, which will acidify your solution. This change in pH can, in turn, catalyze further degradation, creating a feedback loop of instability.

Q3: Can the type of solvent I use affect the stability of this compound?

A3: Absolutely. Protic solvents, especially water, are the primary culprits in the hydrolytic degradation pathway. While aqueous buffers are often necessary for biological experiments, minimizing the water activity or using co-solvents (where appropriate for your application) can enhance stability. For long-term storage, consider dissolving the compound in a non-aqueous, aprotic solvent if your experimental workflow allows.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To maximize the shelf-life of your stock solutions, adhere to the following guidelines:

  • Solvent Selection: Whenever possible, prepare stock solutions in anhydrous, aprotic organic solvents like DMSO or DMF.

  • pH Control: If an aqueous solution is necessary, use a buffered system at a slightly acidic to neutral pH (ideally pH 5-7). Avoid basic conditions, which can accelerate degradation.[1][2]

  • Temperature: Store stock solutions at -20°C or -80°C.[3] Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[4]

Troubleshooting Guides

Problem 1: Rapid Degradation Observed by HPLC Analysis

Symptoms:

  • A significant decrease in the peak area of this compound in your HPLC chromatogram over a short period.

  • Appearance of new, more polar peaks corresponding to degradation products.

Possible Causes and Solutions:

Potential Cause Underlying Mechanism Recommended Action
High pH of the Solution Base-catalyzed hydrolysis and elimination reactions are significantly faster at higher pH.[1][2]Prepare solutions in a buffer with a pH between 5.0 and 7.0. Verify the pH of the final solution.
Elevated Temperature Degradation reactions, like all chemical reactions, are accelerated at higher temperatures.Prepare and handle solutions on ice. For long-term storage, freeze at -20°C or below.[3]
Presence of Nucleophiles Buffers containing primary or secondary amines (e.g., Tris) can act as nucleophiles, attacking the α-carbon and displacing the chloride.Use non-nucleophilic buffers such as MES, MOPS, or HEPES.
Photodegradation Although often less significant than hydrolysis, UV light can induce cleavage of the C-Cl bond.[4]Protect solutions from light at all times by using amber vials or covering containers with foil.

Experimental Protocol: Stability Assessment by HPLC

  • Preparation of Solutions: Prepare solutions of this compound at your working concentration in different buffer systems (e.g., pH 5.0, 7.0, and 9.0) and in an aprotic organic solvent (e.g., DMSO) as a control.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into an HPLC system to determine the initial concentration of the parent compound.

  • Incubation: Store aliquots of each solution under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, and -20°C in the dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), inject an aliquot from each condition and quantify the remaining this compound.

  • Data Analysis: Plot the percentage of remaining parent compound against time for each condition to determine the stability profile.

Typical HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and ramp up to elute the compound and its more hydrophobic degradants.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C

Note: This is a starting point; method development and optimization will be necessary for your specific application.[5][6][7][8]

Problem 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental replicates.

  • A decrease in the expected biological activity of the compound over the course of an experiment.

Logical Workflow for Troubleshooting:

Caption: Troubleshooting workflow for inconsistent biological assay results.

Visualizing Degradation Pathways

The primary degradation pathways for α-chloroamines are hydrolysis and elimination. The prevailing mechanism is often influenced by the pH of the solution.

Hydrolysis (Predominant at Neutral to Acidic pH):

Caption: Hydrolytic degradation of this compound.

Elimination (More Favorable at Basic pH):

While less common for this specific structure, a base-promoted elimination is a possible pathway for related compounds.[1][2]

Caption: Hypothetical elimination pathway for this compound.

Summary of Recommended Storage Conditions

Parameter Aqueous Solutions (Short-term) Organic Stock Solutions (Long-term)
Solvent Buffered (pH 5-7), non-nucleophilic bufferAnhydrous DMSO or DMF
Temperature 4°C (days) or -20°C (weeks)-20°C to -80°C (months to years)
Light Protect from light (amber vials)Protect from light (amber vials)
Container Tightly sealed glass or polypropyleneTightly sealed glass vials with inert gas overlay if possible

References

Technical Support Center: Synthesis of 2-chloro-3-phenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-phenyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Overview of the Synthesis

The synthesis of this compound, a valuable non-natural amino acid, typically involves the chlorination of the α-carbon of phenylalanine. A common and effective method is the diazotization of 3-phenyl-DL-serine, followed by a nucleophilic substitution with chloride. This pathway, while generally reliable, is sensitive to reaction conditions, and deviations can lead to a host of issues including low yields, side product formation, and purification difficulties.

This guide will focus on the synthesis route proceeding from 3-phenyl-DL-serine, as it offers a reliable method for introducing the chloro-substituent at the desired position.

II. Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the likely causes and how can I rectify this?

A: Low yields are a frequent issue and can stem from several factors throughout the synthetic process. Let's break down the potential culprits:

  • Inefficient Diazotization: The conversion of the amino group of 3-phenyl-DL-serine to a diazonium salt is a critical step.[1]

    • Cause: Incomplete diazotization can occur due to improper temperature control, incorrect stoichiometry of sodium nitrite, or a suboptimal acidic environment. The diazonium intermediate is also notoriously unstable at elevated temperatures.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite. Use an ice/salt bath for efficient cooling.

      • Reagent Stoichiometry: Use a slight excess of sodium nitrite (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the amino group.

      • Acidic Conditions: The reaction is typically carried out in a strong mineral acid like hydrochloric acid. Ensure the concentration of the acid is sufficient to both protonate the amino group and generate nitrous acid in situ.

  • Decomposition of the Diazonium Intermediate: The diazonium salt can decompose before the chloride ion can effectively displace it.

    • Cause: As mentioned, elevated temperatures are a primary cause. However, prolonged reaction times can also lead to decomposition.

    • Solution: Proceed with the chloride substitution step immediately after the diazotization is complete. Do not let the diazonium salt solution stand for extended periods, even at low temperatures.

  • Ineffective Nucleophilic Substitution: The displacement of the diazonium group by chloride may not be efficient.

    • Cause: Insufficient concentration of chloride ions in the reaction mixture.

    • Solution: The reaction is typically performed in concentrated hydrochloric acid, which serves as both the acid catalyst for diazotization and the source of the chloride nucleophile. Ensure a high concentration of HCl is maintained.

Problem 2: Formation of Significant Side Products

Q: I've obtained a mixture of products, with significant impurities alongside my desired this compound. What are these side products and how can I minimize their formation?

A: Side product formation is a common pitfall, often arising from the reactivity of the intermediates and the starting material itself.

  • Formation of 3-phenyl-DL-lactic acid: This is a very common byproduct.

    • Cause: The diazonium intermediate can be attacked by water, which is present in the aqueous reaction medium, leading to the formation of the corresponding α-hydroxy acid.

    • Solution: While it's difficult to completely eliminate water from the reaction, using highly concentrated hydrochloric acid can help to favor the chloride attack over water. Minimizing the reaction time after diazotization is also crucial.

  • Formation of Styrene Derivatives: Elimination reactions can lead to the formation of styrenes.

    • Cause: The carbocation intermediate formed after the loss of nitrogen from the diazonium salt can undergo elimination of a proton and the carboxyl group.

    • Solution: Maintaining a low reaction temperature helps to suppress elimination pathways, which generally have a higher activation energy than substitution reactions.

  • Formation of N-chlorinated species: In some chlorination approaches, the amine group can be chlorinated.[2][3][4][5][6]

    • Cause: This is more prevalent when using chlorinating agents other than the Sandmeyer-type reaction from a diazonium salt. Direct chlorination of phenylalanine can lead to N-chloro species.[2][3][4][5][6]

    • Solution: The diazotization route from 3-phenyl-DL-serine effectively avoids this issue by first converting the amino group to a diazonium salt.

The following diagram illustrates the key decision points in troubleshooting low yield and side product formation:

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Low Yield or\nSide Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDiazotization [label="Review Diazotization Step"]; CheckSubstitution [label="Review Substitution Step"]; CheckPurification [label="Review Purification Method"]; TempControl [label="Temperature > 5°C?", shape=diamond, fillcolor="#FBBC05"]; NitriteStoich [label="Incorrect NaNO2\nStoichiometry?", shape=diamond, fillcolor="#FBBC05"]; AcidConc [label="Low HCl\nConcentration?", shape=diamond, fillcolor="#FBBC05"]; ReactionTime [label="Prolonged Reaction\nTime?", shape=diamond, fillcolor="#FBBC05"]; WaterAttack [label="Suspect Hydrolysis\n(α-hydroxy acid)?", shape=diamond, fillcolor="#FBBC05"]; Elimination [label="Suspect Elimination\n(Styrenes)?", shape=diamond, fillcolor="#FBBC05"]; OptimizeTemp [label="Action: Maintain 0-5°C"]; OptimizeStoich [label="Action: Use 1.1-1.5 eq.\nNaNO2"]; OptimizeAcid [label="Action: Use Conc. HCl"]; OptimizeTime [label="Action: Proceed Immediately\nAfter Diazotization"]; Recrystallization [label="Consider Recrystallization"]; Chromatography [label="Consider Column\nChromatography"]; Success [label="Improved Yield and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckDiazotization; Start -> CheckSubstitution; Start -> CheckPurification; CheckDiazotization -> TempControl; CheckDiazotization -> NitriteStoich; CheckDiazotization -> AcidConc; TempControl --|> OptimizeTemp [label="Yes"]; NitriteStoich --|> OptimizeStoich [label="Yes"]; AcidConc --|> OptimizeAcid [label="Yes"]; CheckSubstitution -> ReactionTime; CheckSubstitution -> WaterAttack; CheckSubstitution -> Elimination; ReactionTime --|> OptimizeTime [label="Yes"]; WaterAttack --|> OptimizeAcid [label="Yes"]; Elimination --|> OptimizeTemp [label="Yes"]; CheckPurification -> Recrystallization; CheckPurification -> Chromatography; OptimizeTemp -> Success; OptimizeStoich -> Success; OptimizeAcid -> Success; OptimizeTime -> Success; Recrystallization -> Success; Chromatography -> Success; }

Caption: Troubleshooting Decision Tree for Synthesis

Problem 3: Difficulties in Product Purification

Q: I am struggling to purify the final product from the reaction mixture and unreacted starting materials. What are the recommended purification strategies?

A: Purification can indeed be challenging due to the similar polarities of the product, starting material, and some side products.

  • Initial Workup:

    • Cause: Residual mineral acid and inorganic salts can interfere with subsequent purification steps.

    • Solution: After the reaction is complete, carefully neutralize the reaction mixture with a base such as sodium carbonate or ammonium hydroxide to a pH of around 7. The product can then be extracted into an organic solvent. However, due to the zwitterionic nature of the amino acid, extraction can be inefficient. A more robust method is to use ion-exchange chromatography.

  • Recrystallization:

    • Cause: Simple recrystallization may not be effective if the impurities have very similar solubility profiles to the desired product.

    • Solution: A multi-solvent recrystallization can be effective. A common procedure is to dissolve the crude product in a minimal amount of hot water and then add a miscible organic solvent like ethanol or isopropanol to induce crystallization.[7] This process may need to be repeated to achieve high purity.

  • Column Chromatography:

    • Cause: For stubborn impurities, column chromatography is a powerful tool.

    • Solution: Silica gel chromatography can be used, but the polar nature of the amino acid can lead to tailing. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of a modifier like formic acid or TFA is often more effective for separating amino acids.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the conversion of 3-phenyl-DL-serine to this compound?

A1: The reaction proceeds through a two-step mechanism:

  • Diazotization: The primary amino group of 3-phenyl-DL-serine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt.[1]

  • Nucleophilic Substitution: The diazonium group is an excellent leaving group (it leaves as nitrogen gas). The chloride ion, present in high concentration from the hydrochloric acid, then acts as a nucleophile and attacks the α-carbon, displacing the diazonium group to form the desired this compound.

The following diagram illustrates the reaction pathway:

ReactionMechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start 3-Phenyl-DL-serine Intermediate Diazonium Salt Start->Intermediate NaNO2, HCl 0-5°C Product This compound Intermediate->Product Nucleophilic Substitution by Cl-

Caption: Reaction Pathway from 3-phenyl-DL-serine.

Q2: Are there alternative methods for this synthesis?

A2: Yes, other methods exist, though they come with their own sets of challenges. One common alternative is the direct amination of an α-halo acid, such as 2-bromo-3-phenylpropanoic acid, with ammonia.[8][9] However, this method can suffer from over-alkylation and the starting α-halo acid may not be readily available. The Strecker synthesis is another classic method for amino acid synthesis but would require a multi-step process to arrive at the desired product.[10]

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of techniques should be used to confirm the identity and purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The spectra will confirm the presence of the phenyl group, the alanine backbone, and the successful incorporation of the chlorine atom, which will cause a characteristic downfield shift of the α-proton and α-carbon signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be observable in the mass spectrum, providing strong evidence for the presence of a chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral column, can be used to assess the purity of the product and, if a stereospecific synthesis was attempted, the enantiomeric excess.[11]

  • Infrared (IR) Spectroscopy: This can confirm the presence of the key functional groups: the carboxylic acid (broad O-H and C=O stretches) and the N-H bond of the amino group.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and avoid heating.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes, and do not ingest.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrogen Oxides: The diazotization reaction can release toxic nitrogen oxide gases. Ensure adequate ventilation.

IV. Experimental Protocol: Synthesis of this compound from 3-phenyl-DL-serine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-phenyl-DL-serine181.1910.0 g0.055
Concentrated HCl (37%)36.46100 mL-
Sodium Nitrite (NaNO₂)69.004.2 g0.061
Deionized Water18.0250 mL-
Sodium Carbonate105.99As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (0.055 mol) of 3-phenyl-DL-serine in 100 mL of concentrated hydrochloric acid.

  • Cooling: Cool the solution to 0°C in an ice/salt bath.

  • Diazotization: Prepare a solution of 4.2 g (0.061 mol) of sodium nitrite in 50 mL of deionized water and cool it to 0°C. Add the sodium nitrite solution dropwise to the stirred 3-phenyl-DL-serine solution over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours.

  • Workup: Slowly and carefully add solid sodium carbonate to the reaction mixture to neutralize the excess acid until the pH is approximately 7. Be cautious as this will cause vigorous foaming.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a water/ethanol mixture or by column chromatography as described in the troubleshooting section.

V. References

  • Freuze, I., et al. (2004). Odorous products of the chlorination of phenylalanine in water: formation, evolution, and quantification. Environmental Science & Technology, 38(15), 4232-4238.

  • Conyers, B. L. (1981). Stable N-Chloraldimines and Other Chlorination Products of Phenylalanine in Model Solutions and in a Wastewater. Old Dominion University.

  • Na, C., & Olson, T. M. (2006). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 40(23), 7342-7348.

  • Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--

  • Leah4sci MCAT. (2015, May 23). Strecker Synthesis of Alpha Amino Acids [Video]. YouTube.

  • Chemistry LibreTexts. (2022, September 25). Synthesis of Amino Acids. Retrieved from --INVALID-LINK--

  • Wikipedia. (2024, November 26). Alanine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-phenyl-DL-alanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield improvement of 2-chloro-3-phenyl-DL-alanine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable, yet synthetically challenging, unnatural amino acids.[1] My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Synthesizing α-Chloro-β-phenylalanine Derivatives

This compound and its analogs are important building blocks in medicinal chemistry.[1] The introduction of a chlorine atom at the α-position of phenylalanine can significantly alter the compound's biological activity and metabolic stability. However, the direct chlorination of phenylalanine often leads to a mixture of products and undesired side reactions, making yield optimization a critical challenge. This guide will walk you through common issues and provide field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound derivatives.

Issue 1: Low Yields in the Diazotization-Chlorination of Phenylalanine

Question: I'm attempting to synthesize this compound from DL-phenylalanine via a Sandmeyer-type reaction (diazotization followed by chlorination), but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: This is a very common challenge. The conversion of an amino group to a chlorine atom via diazotization is a multi-step process with several potential pitfalls. Low yields can often be attributed to the instability of the diazonium salt and competing side reactions.

Causality and Mechanistic Insights:

The reaction proceeds through the formation of a diazonium salt from the amino acid upon treatment with a nitrite source (like sodium nitrite) in an acidic medium. This diazonium intermediate is highly reactive and can undergo several competing reactions:

  • SN1-type reaction with water: The diazonium group is an excellent leaving group (N₂), and its departure can lead to the formation of a carbocation at the α-carbon. This carbocation can then be attacked by water, which is abundant in the reaction medium, to form the corresponding α-hydroxy acid (2-hydroxy-3-phenylpropanoic acid). This is often the major side product.[2][3]

  • Elimination reactions: Depending on the substrate and reaction conditions, elimination reactions can occur, leading to the formation of cinnamic acid derivatives.

  • Decomposition of the diazonium salt: Diazonium salts are notoriously unstable, especially at elevated temperatures. Decomposition can lead to a variety of byproducts.

Optimization Strategies:

To favor the desired chlorination and minimize side reactions, consider the following strategies:

ParameterRecommendationRationale
Temperature Maintain a low temperature, typically between 0 and 5 °C, throughout the diazotization and chlorination steps.This significantly enhances the stability of the intermediate diazonium salt, reducing its decomposition and reaction with water.
Acid Concentration Use a sufficient concentration of a non-nucleophilic strong acid, such as sulfuric acid or hydrochloric acid.A high acid concentration is necessary to fully protonate the nitrous acid and prevent the formation of dinitrogen trioxide, which can lead to unwanted side reactions.
Nitrite Addition Add the sodium nitrite solution slowly and dropwise to the cooled solution of phenylalanine in acid.This ensures that the concentration of nitrous acid remains low and controlled, minimizing side reactions and preventing a rapid, exothermic reaction that could decompose the diazonium salt.
Chloride Source Use a high concentration of a chloride source, such as copper(I) chloride (CuCl) in the Sandmeyer reaction.A high concentration of the chloride nucleophile is required to outcompete water in attacking the carbocation or participating in the radical mechanism of the Sandmeyer reaction.

Experimental Workflow: Optimized Diazotization-Chlorination

Caption: Optimized workflow for the synthesis of this compound.

Issue 2: Formation of Phenylacetaldehyde and Phenylacetonitrile Byproducts

Question: During the chlorination of phenylalanine, I'm observing significant amounts of phenylacetaldehyde and phenylacetonitrile in my reaction mixture. Why are these forming and how can I prevent them?

Answer: The formation of phenylacetaldehyde and phenylacetonitrile is a known issue, particularly when using stronger chlorinating agents or under conditions that favor oxidative decarboxylation.

Causality and Mechanistic Insights:

These byproducts arise from the chlorination and subsequent decomposition of the amino acid. The reaction likely proceeds through the formation of an N-chloroamino acid intermediate.[4] This intermediate can then undergo decarboxylation and dehydrochlorination to form a nitrile, or hydrolysis to form an aldehyde.

  • Phenylacetaldehyde formation: The N-chlorinated intermediate can hydrolyze to form an unstable α-imino acid, which then decarboxylates to phenylacetaldehyde.

  • Phenylacetonitrile formation: Alternatively, the N-chloroamino acid can undergo elimination of HCl and CO₂ to directly form phenylacetonitrile.[4]

The ratio of these byproducts can be influenced by the chlorine-to-nitrogen molar ratio and the reaction pH.[4][5]

Mitigation Strategies:

  • Control the Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the phenylalanine substrate. Excess chlorinating agent can promote the formation of these byproducts.[6]

  • pH Control: Maintaining a specific pH can influence the stability of the intermediates and the reaction pathways. For many chlorination reactions of amino acids, neutral to slightly acidic conditions are preferred.

  • Alternative Synthetic Routes: If these byproducts remain a significant issue, consider alternative synthetic strategies that do not involve the direct chlorination of the amino acid backbone. For example, a Gabriel malonic ester synthesis approach could be employed.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best methods for purifying this compound and its derivatives?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: For solid products, recrystallization is often an effective method for removing impurities. A mixed solvent system, such as ethanol/water or methanol/ether, may be necessary to achieve good separation.[8]

  • Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from byproducts with different polarities. The choice of eluent will depend on the specific derivative being purified.

  • Ion-Exchange Chromatography: For the free amino acid, ion-exchange chromatography can be a powerful purification method, as it separates compounds based on their charge.

  • Preparative HPLC: For high-purity samples, especially on a smaller scale, preparative high-performance liquid chromatography (HPLC) can provide excellent separation.

Q2: Are there any stereoselective methods to synthesize the L- or D-enantiomer of 2-chloro-3-phenyl-alanine?

A2: Yes, several strategies can be employed to achieve enantioselectivity.

  • Chiral Resolution: The racemic mixture of this compound can be resolved using chiral resolving agents, such as chiral acids or bases, to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Synthesis: More modern approaches involve asymmetric synthesis. For instance, the use of chiral phase-transfer catalysts in the alkylation of a glycine Schiff base with a substituted benzyl halide can lead to high enantiomeric excess of the desired product.[1]

  • Enzymatic Methods: Biocatalytic methods using enzymes like phenylalanine ammonia lyases (PALs) can be used for the stereoselective synthesis of phenylalanine derivatives.[9] While direct chlorination by enzymes is less common, enzymatic resolution of a racemic precursor is a viable strategy.

Q3: What are the typical storage conditions for this compound?

A3: 2-Chloro-L-phenylalanine is typically stored at -20°C to ensure long-term stability, with a reported stability of at least 4 years under these conditions.[10] For shipping, it can be transported at room temperature in the continental US.[10] It is important to store it in a tightly sealed container to protect it from moisture and light.

References

Technical Support Center: Managing Interference from 2-chloro-3-phenyl-DL-alanine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your specialized resource for troubleshooting and understanding the experimental nuances of 2-chloro-3-phenyl-DL-alanine. As a Senior Application Scientist, I've designed this guide to provide you with both the foundational knowledge and the practical steps needed to ensure the integrity of your research when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a synthetic, non-proteinogenic amino acid. It is an analog of the essential amino acid phenylalanine, with a chlorine atom substituted on the phenyl ring. The "DL" designation indicates that it is a racemic mixture of both the D and L stereoisomers.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight ~199.6 g/mol [1][2]
Structure Phenylalanine with a chloro group on the benzene ring.[1][2][3]
Solubility Typically has slight solubility in ethanol and limited solubility in aqueous solutions, which can be pH-dependent.[1]

The presence of the chloro group and the core amino acid structure are the primary drivers of its biological activity and potential for assay interference.

Q2: What are the primary mechanisms by which this compound can interfere with biological assays?

Interference can be broadly categorized into two types: biological (in vivo/in situ) and analytical (in vitro).[4][5]

  • Biological Interference:

    • Competitive Inhibition: Due to its structural similarity to phenylalanine, it can act as a competitive inhibitor for enzymes and transporters that recognize phenylalanine as a substrate. This includes enzymes involved in amino acid metabolism and transport systems like the L-type amino acid transporter 1 (LAT1).[6][7]

    • Off-Target Binding: The compound may bind to proteins other than the intended target, leading to unexpected biological effects that can confound assay results.[8][9] This is a common issue with small molecules in drug discovery.[9]

    • Cellular Stress/Toxicity: At higher concentrations, like many amino acid analogs, it may induce cellular stress or cytotoxicity, which can impact the results of cell-based assays.

  • Analytical Interference:

    • Spectrophotometric Interference: Although less common for this specific structure, related compounds can sometimes absorb light in the UV-Vis spectrum, potentially interfering with assays that rely on absorbance readings for quantification.

    • Reactivity: The chloro-phenyl group can, under certain conditions, be reactive, potentially interacting with assay reagents.

Troubleshooting Guide: Navigating Common Experimental Issues

Issue 1: Inconsistent or Reduced Activity in an Enzymatic Assay

Symptom: You are testing a primary compound in an enzymatic assay, but in the presence of this compound (e.g., as part of a formulation or as a metabolic precursor), you observe lower than expected enzyme activity or highly variable results.

Causality Analysis:

The most likely cause is direct inhibition of the enzyme by this compound, especially if the enzyme's natural substrate is structurally similar to phenylalanine. The compound could be acting as a competitive inhibitor, binding to the active site and preventing the true substrate from binding.

Step-by-Step Resolution Protocol:

  • Run an Enzyme Inhibition Control Experiment:

    • Objective: To determine if this compound directly inhibits your enzyme of interest.

    • Setup:

      • Prepare a series of reactions containing a fixed concentration of your enzyme and its substrate.

      • Add increasing concentrations of this compound to these reactions (e.g., from 0 µM up to the concentration used in your main experiment, and possibly higher).

      • Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (to check for background signal).

      • Incubate under standard assay conditions and measure the reaction rate.

    • Data Analysis: Plot the enzyme activity against the concentration of this compound. A dose-dependent decrease in activity strongly suggests inhibition. If possible, perform a kinetic analysis (e.g., Lineweaver-Burk plot) to determine the mechanism of inhibition (competitive, non-competitive, etc.).

  • Determine the Inhibition Constant (Ki):

    • If inhibition is observed, calculating the Ki value provides a quantitative measure of the compound's inhibitory potency.[10] This is crucial for understanding the potential impact on your primary experiments.

  • Mitigation Strategy:

    • If direct inhibition is confirmed, you may need to redesign your experiment. Options include:

      • Finding an alternative assay that is not enzyme-based.

      • Using a sample cleanup method like solid-phase extraction (SPE) to remove the interfering compound before the assay.[11]

Issue 2: Unexpected Phenotypes or Low Viability in Cell-Based Assays

Symptom: When treating cells with a primary drug in a formulation containing this compound, you observe unexpected changes in cell morphology, proliferation rates, or a general decrease in cell viability that is not attributable to your primary drug.

Causality Analysis:

The phenylalanine-like structure of this compound can lead to its uptake by amino acid transporters.[6] This can have several downstream consequences:

  • Metabolic Disruption: It can interfere with protein synthesis or metabolic pathways that rely on phenylalanine.

  • Transporter Competition: It may compete with the uptake of essential amino acids like leucine or phenylalanine itself, leading to nutrient deprivation.[6]

  • Direct Cytotoxicity: At sufficient intracellular concentrations, the compound itself may be cytotoxic.

Troubleshooting Workflow Diagram:

G cluster_0 Troubleshooting Cell-Based Assay Interference Start Unexpected Cellular Phenotype Observed Q1 Is this compound a necessary component? Start->Q1 A1_Yes Run Cytotoxicity Control Q1->A1_Yes Yes A1_No Remove from Formulation & Re-run Experiment Q1->A1_No No Q2 Is the Compound Cytotoxic at Experimental Concentration? A1_Yes->Q2 End Problem Resolved / Understood A1_No->End A2_Yes Determine IC50. Lower Concentration or Shorten Exposure Time. Q2->A2_Yes Yes A2_No Investigate Off-Target Pathway Interference Q2->A2_No No A2_Yes->End A2_No->End

References

"2-chloro-3-phenyl-DL-alanine" storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-3-phenyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical guidance for the effective storage, handling, and utilization of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

What is the recommended long-term storage condition for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1] The compound should be stored in a tightly sealed container in a dry and cool place.[2][3] Proper storage is crucial to prevent degradation and maintain the purity of the compound, which is essential for reproducible experimental results. One manufacturer suggests that the L-isomer is stable for at least four years when stored at -20°C.[1]

How should I handle this compound in the laboratory?

Safe handling of any chemical is paramount. For this compound, it is advised to handle it in a well-ventilated area to avoid inhalation of dust.[2][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[4][5] Avoid direct contact with skin and eyes.[2][4] After handling, wash your hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory where this compound is being handled.[4]

What are the known safety hazards associated with this compound?

Based on data for related compounds, this compound may be harmful if swallowed and may cause an allergic skin reaction.[4] It is crucial to avoid creating dust when handling the solid form.[2][4] In case of accidental contact, follow these first-aid measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4]

  • If swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth with water.[4][5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[5]

  • If in eyes: Rinse cautiously with water for several minutes.[5]

What is the solubility of this compound?

The solubility of this compound is not extensively documented for a wide range of solvents. However, based on information for the L-isomer, it is slightly soluble in ethanol.[1] For its parent compound, phenylalanine, solubility in water is influenced by pH and temperature.[6][7] It is more soluble in alkaline solutions where the carboxylic acid group is deprotonated.[6] When preparing solutions, it is recommended to start with a small amount of the compound in the desired solvent and use techniques such as vortexing or sonication to aid dissolution.

SolventSolubilityReference
EthanolSlightly soluble[1]
WaterSolubility is pH-dependent[6]

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results

Potential Cause: Degradation of the compound due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from moisture.

  • Check for Physical Changes: Inspect the compound for any changes in color or consistency, which might indicate degradation. The appearance should be an off-white to white solid powder.[3]

  • Perform a Quality Control Check: If possible, run a simple analytical test, such as a melting point determination or a thin-layer chromatography (TLC) analysis, to check the purity of the compound against a reference standard. The melting point for a related compound, 4-Chloro-DL-phenylalanine, is in the range of 240 - 265 °C.[3]

  • Use a Fresh Stock: If degradation is suspected, it is best to use a fresh, unopened vial of the compound for subsequent experiments.

Issue 2: Difficulty in Dissolving the Compound

Potential Cause: Incorrect solvent or pH.

Troubleshooting Steps:

  • Consult Solubility Data: As mentioned, this compound has limited solubility. For aqueous solutions, the pH can significantly impact solubility.[6]

  • Adjust pH: If using an aqueous buffer, try adjusting the pH to a more alkaline range to facilitate the dissolution of the carboxylic acid group.

  • Co-solvents: Consider the use of a small amount of a co-solvent like ethanol or DMSO to aid in dissolving the compound before diluting it with your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

  • Gentle Heating: Gentle warming of the solution can also help in dissolving the compound. However, be cautious as excessive heat may lead to degradation.

Experimental Protocols

Protocol: Preparation of a Stock Solution
  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate solvent (e.g., ethanol or a suitable buffer) to the weighed compound.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term use. For short-term use, it can be stored at 4°C, but stability under these conditions should be verified.

Visualized Workflows

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound Carefully (Avoid Dust Generation) prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_wash Wash Hands Thoroughly handle_dissolve->cleanup_wash cleanup_store Store Compound at -20°C cleanup_wash->cleanup_store cleanup_dispose Dispose of Waste Properly cleanup_store->cleanup_dispose

Caption: A workflow for the safe handling of this compound.

Troubleshooting Inconsistent Results

start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C)? start->check_storage check_appearance Any Physical Changes? check_storage->check_appearance Yes investigate_other Investigate Other Experimental Variables check_storage->investigate_other No qc_check Perform QC Check? check_appearance->qc_check Yes continue_exp Continue Experiment check_appearance->continue_exp No use_fresh Use Fresh Stock qc_check->use_fresh Fails qc_check->continue_exp Passes

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Chlorinated Phenylalanine Analogs: Unraveling the Activity of 4-Chloro-DL-phenylalanine and the Enigmatic 2-Chloro-3-phenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuroscience, drug development, and metabolic studies, amino acid analogs serve as powerful tools to probe and modulate biological pathways. Among these, chlorinated derivatives of phenylalanine have garnered significant interest for their ability to act as enzyme inhibitors. This guide provides an in-depth comparison of two such analogs: the extensively studied 4-chloro-DL-phenylalanine (PCPA) and the lesser-known 2-chloro-3-phenyl-DL-alanine. While a wealth of experimental data exists for the former, the latter remains a subject of scientific curiosity with limited available information, a critical insight for researchers designing future studies.

Introduction to Chlorinated Phenylalanine Analogs

The introduction of a chlorine atom to the phenyl ring of phenylalanine dramatically alters its electronic and steric properties, leading to profound biological effects. The position of this halogen substitution dictates the molecule's interaction with target enzymes and its overall pharmacological profile. This guide will delve into the established mechanisms and applications of 4-chloro-DL-phenylalanine and present the current, albeit limited, understanding of its ortho-substituted isomer, this compound.

4-Chloro-DL-phenylalanine (PCPA): The Potent Tryptophan Hydroxylase Inhibitor

4-Chloro-DL-phenylalanine, also known as Fenclonine or PCPA, is a highly selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] This property has established PCPA as an invaluable research tool for depleting serotonin levels in the brain and periphery, thereby enabling the study of the serotonergic system's role in a vast array of physiological and pathological processes.[2][3]

Mechanism of Action

PCPA acts as a suicide inhibitor of TPH. It is recognized by the enzyme as an analog of its natural substrate, tryptophan. Following enzymatic hydroxylation, the chlorinated intermediate undergoes a chemical rearrangement that leads to the irreversible inactivation of the enzyme.[4] This potent and long-lasting inhibition results in a significant and sustained depletion of serotonin in various tissues.[2] PCPA is a nonspecific antagonist of both isoforms of tryptophan hydroxylase, TPH1 and TPH2.[5]

Key Biological Effects and Research Applications:
  • Serotonin Depletion: Intraperitoneal injections of PCPA in rodents lead to a dose-dependent decrease in cortical serotonin levels, with reductions of up to 10 times the normal levels observed within days of administration.[2] This profound depletion has been instrumental in elucidating the role of serotonin in mood, sleep, cognition, and pain perception.[3][6]

  • Neuroscience Research: PCPA is widely used to create animal models of serotonin deficiency, allowing researchers to investigate the behavioral and physiological consequences of reduced serotonergic neurotransmission.[6][7]

  • Inflammation and Vascular Remodeling: Studies have shown that PCPA can attenuate pulmonary vascular remodeling and lung inflammation by inhibiting TPH1 expression and subsequent serotonin signaling.[1]

  • Inhibition of Phenylalanine Hydroxylase: While renowned for its effects on TPH, PCPA has also been shown to inhibit phenylalanine hydroxylase (PAH).[8][9] This off-target effect is an important consideration in experimental design.

Quantitative Data Summary: 4-Chloro-DL-phenylalanine
ParameterValueSpecies/SystemReference
TPH Inhibition IrreversibleIn vitro / In vivo[1]
Serotonin Depletion Up to 90-98%Rat Brain[2]
Effective Dose (in vivo) 100-300 mg/kg (i.p.)Rat[2]
PAH Inhibition YesIn vitro / In vivo[8][9]

This compound: An Unexplored Frontier

In stark contrast to its 4-chloro isomer, "this compound" (also referred to as 2-amino-3-(2-chloro-phenyl)-propionic acid, CAS Number: 14091-11-3) is a compound with a significant lack of published biological activity data.[10] While commercially available, its effects on key enzymes like tryptophan hydroxylase and phenylalanine hydroxylase have not been extensively characterized or compared to PCPA in the scientific literature.

Inferred Potential and Research Directions

Based on the available information for the closely related "2-chloro-L-phenylalanine," we can infer potential areas of biological activity and suggest avenues for future research. 2-Chloro-L-phenylalanine is utilized in neuroscience research for studying neurotransmitter systems and as a tool in enzyme inhibition studies.[1] One source indicates it has inhibitory effects on glutathione S-transferase and tyrosine hydroxylase.[2]

The ortho-positioning of the chlorine atom in this compound would create a different steric and electronic profile compared to the para-substituted PCPA. This structural difference could lead to:

  • Altered Enzyme Specificity: It may exhibit a different inhibitory profile, potentially targeting other enzymes in the amino acid metabolism pathway more effectively than TPH or PAH.

  • Different Potency: The potency of inhibition against TPH or other enzymes could be significantly higher or lower than that of PCPA.

  • Novel Pharmacological Properties: The unique structure may confer unforeseen biological activities, opening new avenues for research and therapeutic development.

The lack of data on this compound presents a clear opportunity for original research. A direct, head-to-head comparison with 4-chloro-DL-phenylalanine would be a valuable contribution to the field.

Experimental Protocols

To facilitate further research in this area, we provide a detailed protocol for a key experiment used to characterize the activity of compounds like PCPA.

In Vivo Serotonin Depletion Study in Rodents

This protocol outlines the procedure for inducing and measuring serotonin depletion in rats using 4-chloro-DL-phenylalanine.

Objective: To assess the in vivo efficacy of a test compound in depleting brain serotonin levels.

Materials:

  • 4-Chloro-DL-phenylalanine (PCPA)

  • Vehicle (e.g., 0.9% saline)

  • Adult male Sprague-Dawley rats (250-300g)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

  • Brain tissue homogenization buffer

  • Centrifuge

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.

  • Compound Administration: Dissolve PCPA in the vehicle to the desired concentration. Administer the compound or vehicle via intraperitoneal (i.p.) injection at a dose of 300 mg/kg for two consecutive days.[11]

  • Tissue Collection: At 72 hours post-administration, euthanize the animals according to approved protocols.[11] Rapidly dissect the brain and isolate specific regions of interest (e.g., cortex, hippocampus).

  • Tissue Homogenization: Homogenize the brain tissue in a suitable buffer on ice.

  • Protein Precipitation and Centrifugation: Precipitate proteins from the homogenate and centrifuge to obtain a clear supernatant.

  • HPLC Analysis: Analyze the supernatant for serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using an HPLC system with electrochemical detection.

  • Data Analysis: Quantify the levels of serotonin and 5-HIAA and compare the results between the treated and vehicle control groups.

Expected Outcome: A significant reduction in serotonin and 5-HIAA levels in the brains of PCPA-treated animals compared to the control group.

Visualizing the Mechanisms

To better understand the biochemical pathways discussed, the following diagrams illustrate the mechanism of action of 4-chloro-DL-phenylalanine.

Mechanism of Tryptophan Hydroxylase Inhibition by 4-Chloro-DL-phenylalanine

TPH_Inhibition cluster_0 Tryptophan Hydroxylase (TPH) Active Site cluster_1 Serotonin Synthesis Pathway Tryptophan Tryptophan TPH TPH Tryptophan->TPH Binds to 4-Chloro-DL-phenylalanine 4-Chloro-DL-phenylalanine 4-Chloro-DL-phenylalanine->TPH Binds to & Irreversibly Inhibits 5-Hydroxytryptophan 5-Hydroxytryptophan TPH->5-Hydroxytryptophan Catalyzes Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Further enzymatic steps

Caption: Inhibition of Tryptophan Hydroxylase by 4-Chloro-DL-phenylalanine.

Experimental Workflow for In Vivo Serotonin Depletion Assay

Experimental_Workflow Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Compound Administration (PCPA or Vehicle) Compound Administration (PCPA or Vehicle) Animal Acclimation->Compound Administration (PCPA or Vehicle) Tissue Collection (Brain) Tissue Collection (Brain) Compound Administration (PCPA or Vehicle)->Tissue Collection (Brain) Sample Preparation (Homogenization & Centrifugation) Sample Preparation (Homogenization & Centrifugation) Tissue Collection (Brain)->Sample Preparation (Homogenization & Centrifugation) HPLC Analysis HPLC Analysis Sample Preparation (Homogenization & Centrifugation)->HPLC Analysis Data Analysis & Comparison Data Analysis & Comparison HPLC Analysis->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Workflow for assessing in vivo serotonin depletion.

Conclusion and Future Perspectives

4-Chloro-DL-phenylalanine stands as a cornerstone tool in serotonin research, with its mechanism of action and biological effects well-documented through decades of study. In contrast, this compound represents an intriguing but largely unexplored molecule. The dearth of comparative experimental data underscores a significant knowledge gap. Future research should focus on a systematic evaluation of this compound's activity, particularly its potential as an enzyme inhibitor. Such studies would not only illuminate the structure-activity relationships of chlorinated phenylalanine analogs but could also uncover novel pharmacological tools for the scientific community.

References

A Researcher's Guide to Phenylalanine Analogs: A Comparative Analysis of 2-Chloro-3-Phenyl-DL-Alanine and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Phenylalanine and the Power of Analogs

Phenylalanine, an essential aromatic amino acid, is a cornerstone of protein architecture and the precursor to a cascade of vital biomolecules, including tyrosine and the catecholamine neurotransmitters.[1] Its deceptively simple structure—a benzyl group attached to an alanine backbone—belies a complex role in biological systems. For researchers in drug discovery and chemical biology, the phenylalanine scaffold is a fertile ground for modification. By substituting atoms on the aromatic ring or altering the amino acid backbone, we can create phenylalanine analogs with tailored properties. These synthetic derivatives serve as powerful tools to probe biological processes, enhance the therapeutic properties of peptides, and design novel drugs.[2]

This guide provides an in-depth technical comparison of several key phenylalanine analogs, with a focus on 2-chloro-3-phenyl-DL-alanine . We will objectively evaluate its characteristics alongside other widely used alternatives, including the neurochemical tool p-chlorophenylalanine (PCPA), the biophysical probe p-fluorophenylalanine (4-F-Phe), and the targeted therapeutic agent 4-borono-L-phenylalanine (BPA). Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting and utilizing these valuable compounds.

Focus Compound: Chlorinated Phenylalanine Analogs

Chlorinated phenylalanine derivatives, such as 2-chloro- and 4-chloro-phenylalanine, are important tools in both synthetic chemistry and biochemical research. The introduction of a chlorine atom onto the phenyl ring significantly alters the electronic properties and steric bulk of the side chain, influencing its interaction with enzymes and transporters.

This compound (2-Cl-Phe) , the focus of this guide, is primarily recognized as a versatile building block in medicinal chemistry.[3][4] Its incorporation into peptide chains or use as a starting material for more complex molecules can confer unique properties. For instance, the presence of the chlorine atom and the use of the D-enantiomer can increase a peptide's resistance to enzymatic degradation, a critical attribute for enhancing drug efficacy and duration of action.[2][4]

While extensive public data on its specific enzyme inhibition constants (e.g., IC₅₀) is less abundant compared to its para-substituted cousin (PCPA), 2-Cl-Phe is utilized in research to investigate neurotransmitter systems and amino acid transporters.[1][5] Its structural similarity to phenylalanine allows it to interact with these systems, making it a valuable compound for probing their function and for synthesizing novel therapeutic agents for metabolic and neurological disorders.[1][3] Furthermore, its distinct mass makes L-2-chlorophenylalanine a useful internal standard in metabolomics studies for accurate quantification of other metabolites.[6]

Comparative Analysis with Key Phenylalanine Analogs

The true utility of 2-Cl-Phe is best understood in the context of other well-characterized analogs. Each analog possesses a unique modification that defines its primary application.

p-Chlorophenylalanine (PCPA): The Potent Enzyme Inhibitor

para-Chlorophenylalanine, also known as Fenclonine (PCPA), is arguably the most studied chlorinated analog. Its primary and most potent action is the irreversible inhibition of tryptophan hydroxylase (TPH) , the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[7][8] This makes PCPA an invaluable tool in neuroscience for studying the behavioral and physiological effects of serotonin depletion.

Mechanism of Action: PCPA acts as a suicide inhibitor of TPH. This profound and long-lasting effect can render serotonin undetectable in the central nervous system within a day of administration.[7] While highly selective for TPH, PCPA has also been shown to inhibit phenylalanine hydroxylase (PAH), particularly at higher concentrations, which can lead to hyperphenylalaninemia.[9][10] This dual activity is a critical consideration in experimental design.

Experimental Insights: Studies using PCPA have been instrumental in elucidating the role of serotonin in mood, sleep, and aggression. However, researchers must be cognizant of its potential toxicity, including dose-dependent decreases in body weight and mortality observed in animal models.[10][11]

p-Fluorophenylalanine (4-F-Phe): The Subtle Biophysical Probe

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry, and p-fluorophenylalanine is a prime example of its success. Fluorine's small size and high electronegativity subtly alter the electronic properties of the phenyl ring without adding significant steric bulk.[12] This allows 4-F-Phe to be recognized by the cellular machinery and incorporated into proteins in place of natural phenylalanine.[13][14]

Primary Applications:

  • Protein Engineering: Incorporation of 4-F-Phe can enhance protein stability, modulate enzyme activity, and alter peptide-receptor binding affinities.[12]

  • ¹⁹F-NMR Spectroscopy: The fluorine atom serves as a sensitive nuclear magnetic resonance (NMR) probe, enabling detailed studies of protein structure, dynamics, and ligand interactions in a way that is not possible with natural amino acids.[12]

Experimental Considerations: The efficiency of 4-F-Phe incorporation can be high, with yields of 8-12 mg of fluorinated protein per liter of E. coli culture achievable using expanded genetic code systems.[12][14]

4-Borono-L-phenylalanine (BPA): The Targeted Therapeutic Agent

4-Borono-L-phenylalanine is a specialized analog at the forefront of cancer therapy. It is the key boron delivery agent in Boron Neutron Capture Therapy (BNCT) , a binary radiotherapy for treating tumors like glioblastoma and head and neck cancers.[15][16]

Mechanism of Delivery and Action: The efficacy of BNCT relies on the selective accumulation of ¹⁰B atoms in cancer cells. BPA is preferentially taken up by tumor cells through the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant tissues.[16][17] Following administration, the tumor is irradiated with a beam of thermal neutrons. The ¹⁰B atoms capture these neutrons, triggering a nuclear fission reaction that releases high-energy alpha particles and lithium-7 nuclei. These particles have a very short path length (approximately one cell diameter), resulting in the selective destruction of cancer cells while sparing adjacent healthy tissue.[16]

Clinical Relevance: The development of PET tracers like 4-borono-2-[¹⁸F]fluoro-L-phenylalanine (¹⁸F-FBPA) allows for non-invasive imaging to predict the biodistribution and concentration of BPA in tumors, guiding patient selection and treatment planning for BNCT.[18]

Quantitative Data Summary

The following table summarizes key properties and experimental data for the discussed phenylalanine analogs, providing a quick reference for comparative evaluation.

Analog Primary Mechanism/Application Key Target(s) Notable Experimental Data Reference(s)
This compound Synthetic Building Block / Research ToolAmino Acid Transporters, Various EnzymesD-configuration enhances resistance to enzymatic degradation. Used as an internal standard in LC-MS.[1][2][4][6]
p-Chlorophenylalanine (PCPA) Irreversible Enzyme InhibitorTryptophan Hydroxylase (TPH), Phenylalanine Hydroxylase (PAH)Induces >90% depletion of brain serotonin in rats at 300 mg/kg.[7][9][19]
p-Fluorophenylalanine (4-F-Phe) Protein Engineering / Biophysical ProbeRibosome (for incorporation)Incorporation efficiency of 64-75% at programmed codons in E. coli. Yields of 8-12 mg/L.[12][14]
4-Borono-L-phenylalanine (BPA) Boron Delivery Agent for BNCTL-type Amino Acid Transporter 1 (LAT1)Uptake in LAT1-expressing cancer cells is significantly higher than in normal cells.[16][17]

Experimental Protocols

To provide a practical context for the application of these analogs, we outline two key experimental methodologies. These protocols are designed to be self-validating by including appropriate controls and analytical endpoints.

Protocol 1: Asymmetric Synthesis of a Chlorinated Phenylalanine Derivative

Objective: To synthesize an enantiomerically-enriched chlorinated phenylalanine derivative via asymmetric phase-transfer catalysis, a common method for producing chiral unnatural amino acids.[20]

Rationale: Direct control over stereochemistry is crucial as the biological activity of amino acid analogs is often enantiomer-dependent. This protocol demonstrates a scalable method for producing the desired chiral building block.

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, dissolve N-(diphenylmethylene)glycine tert-butyl ester (the glycine Schiff base substrate) in a toluene/chloroform solvent mixture.

  • Catalyst Addition: Add a catalytic amount (e.g., 1-10 mol%) of a chiral Cinchona alkaloid-derived quaternary ammonium salt (the phase-transfer catalyst).[20]

  • Base and Alkylating Agent: Cool the mixture (e.g., to -40°C) and add a strong base (e.g., 50% aqueous KOH) followed by the dropwise addition of the substituted benzyl bromide (e.g., 2-chlorobenzyl bromide).

  • Reaction: Stir the biphasic mixture vigorously at low temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting protected amino acid derivative by flash column chromatography on silica gel.

  • Analysis and Validation:

    • Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[20]

    • The final product can then be deprotected under acidic conditions to yield the free amino acid.

Protocol 2: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

Objective: To quantitatively assess the inhibitory potential of a phenylalanine analog (e.g., PCPA, 2-Cl-Phe) on TPH activity.

Rationale: This assay provides a direct measure of the compound's ability to interfere with the serotonin synthesis pathway. Comparing the IC₅₀ values of different analogs allows for a quantitative ranking of their inhibitory potency.

Step-by-Step Methodology:

  • Enzyme Preparation: Use a source of TPH, such as a rat brainstem homogenate or a purified recombinant enzyme.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer containing a tetrahydropterin cofactor (e.g., 6-MPH₄), ferrous iron, and a reducing agent (e.g., DTT).

  • Inhibitor Addition: Add varying concentrations of the test compound (phenylalanine analog) or vehicle control to the reaction mixtures. Pre-incubate for a defined period if testing for time-dependent inhibition.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-tryptophan. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Product Quantification: The product of the reaction, 5-hydroxytryptophan (5-HTP), is quantified. This is typically done using HPLC with electrochemical or fluorescence detection, which offers high sensitivity and specificity.

  • Data Analysis and Validation:

    • Calculate the rate of 5-HTP formation for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Run a known TPH inhibitor, such as PCPA, as a positive control to validate the assay performance.[21]

Visualization of Pathways and Workflows

Diagrams created using DOT language provide clear visual representations of complex biological processes and experimental designs.

TPH_Inhibition Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase HTP->AADC Serotonin Serotonin (5-HT) TPH->HTP Catalysis AADC->Serotonin PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH Irreversible Inhibition

Caption: Mechanism of serotonin depletion by p-chlorophenylalanine (PCPA).

Uptake_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cancer cells (e.g., A549, U87MG) in 6-well plates culture Culture to 80-90% confluency seed_cells->culture wash1 Wash cells with warm PBS culture->wash1 incubate Incubate with analog (e.g., 14C-BPA) for various time points wash1->incubate wash2 Wash cells to remove extracellular analog incubate->wash2 lyse Lyse cells wash2->lyse scintillation Quantify radioactivity via liquid scintillation counting lyse->scintillation protein_assay Measure total protein (e.g., BCA assay) lyse->protein_assay normalize Normalize uptake (cpm/mg protein) scintillation->normalize protein_assay->normalize data_comp data_comp normalize->data_comp Compare uptake across different analogs and cell lines

References

Validation of 2-chloro-3-phenyl-DL-alanine as a Phenylalanine Ammonia-Lyase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 2-chloro-3-phenyl-DL-alanine as a potential inhibitor of Phenylalanine Ammonia-Lyase (PAL). Due to the absence of direct published data on the inhibitory activity of this specific compound, this document outlines the scientific rationale for its investigation, benchmarks it against known PAL inhibitors, and provides a detailed experimental protocol for its characterization. As Senior Application Scientists, we present this guide to bridge the gap between theoretical potential and empirical validation.

Introduction to Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) is a pivotal enzyme in the phenylpropanoid pathway, primarily found in plants, fungi, and some bacteria.[1] It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a critical entry point for the biosynthesis of a vast array of secondary metabolites.[2] These metabolites, including flavonoids, lignins, and stilbenes, are integral to plant development, defense mechanisms, and environmental interactions.[2] Given its central role, PAL is a significant target for the development of inhibitors aimed at modulating plant metabolism or for potential therapeutic applications.[1]

The Rationale for Investigating this compound as a PAL Inhibitor

This compound is a synthetic derivative of L-phenylalanine, the natural substrate of PAL.[3] The structural similarity between the two molecules forms the primary basis for the hypothesis that this compound may act as a competitive inhibitor of PAL. The presence of a chlorine atom on the phenyl ring introduces an electronic and steric modification that could influence its binding to the active site of the enzyme, potentially preventing the catalytic deamination process.

Hypothesized Mechanism of Action: Competitive Inhibition

Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, thereby preventing the substrate from binding. In the case of this compound, it is postulated that the molecule will occupy the same active site as L-phenylalanine. The enzyme would be unable to catalyze the elimination of ammonia from this analog, effectively blocking the production of trans-cinnamic acid.

cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E PAL Enzyme ES Enzyme-Substrate Complex E->ES + S S L-Phenylalanine ES->E P trans-Cinnamic Acid + Ammonia ES->P k_cat E_i PAL Enzyme EI Enzyme-Inhibitor Complex (Inactive) E_i->EI + I I This compound EI->E_i

Figure 1: Hypothesized competitive inhibition of PAL by this compound.

Comparative Analysis of Known PAL Inhibitors

To establish a benchmark for the potential efficacy of this compound, it is essential to compare it with well-characterized PAL inhibitors. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for this comparison.

InhibitorType of InhibitionKiIC50Reference
D-PhenylalanineCompetitive--[1]
D-TyrosineCompetitive--[1]
trans-Cinnamic acidProduct Inhibition--[1]
2-Aminoindan-2-phosphonic acid (AIP)Competitive7 ± 2 nM-[4][5]
(S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP)Slow-binding--[4]
PhenolMixed2.1 ± 0.5 mM (Ki), 3.45 ± 0.95 mM (αKi)-[6]
ortho-CresolMixed0.8 ± 0.2 mM (Ki), 3.4 ± 0.2 mM (αKi)-[6]
meta-CresolMixed2.85 ± 0.15 mM (Ki), 18.5 ± 1.5 mM (αKi)-[6]
5-(4-nitrophenyl)-1,3,4-oxathiazol-2-oneNoncompetitive-2.5 µM[7]

This table highlights the diversity of PAL inhibitors, with potencies ranging from the nanomolar to the millimolar range. A successful validation of this compound would involve determining its Ki and IC50 values and positioning it within this comparative landscape.

Experimental Protocol for Validation

The following detailed protocol outlines a spectrophotometric assay to determine the inhibitory potential and kinetics of this compound on PAL activity. The principle of the assay is based on measuring the formation of trans-cinnamic acid, which has a distinct absorbance maximum at 290 nm.[2]

Materials and Reagents
  • Enzyme Source: Purified Phenylalanine Ammonia-Lyase (commercially available or extracted from a plant source).

  • Substrate: L-phenylalanine solution (e.g., 100 mM in deionized water).

  • Inhibitor: this compound solution (prepare a stock solution, e.g., 10 mM in a suitable solvent, and create serial dilutions).

  • Buffer: 0.1 M Tris-HCl buffer, pH 8.8.[2]

  • Stop Solution: 1 M HCl.

  • Instrumentation: UV-Vis Spectrophotometer or a microplate reader capable of measuring absorbance at 290 nm.

Assay Procedure
  • Reaction Mixture Preparation: In separate microcentrifuge tubes or wells of a UV-transparent microplate, prepare the following reaction mixtures:

    • Control (No Inhibitor):

      • 800 µL of 0.1 M Tris-HCl buffer (pH 8.8)

      • 100 µL of L-phenylalanine solution (to achieve a final concentration in the range of the enzyme's Km, e.g., 10 mM)

      • 100 µL of deionized water (or solvent used for the inhibitor)

    • Inhibitor Test:

      • Varying volumes of Tris-HCl buffer

      • 100 µL of L-phenylalanine solution

      • 100 µL of varying concentrations of this compound solution

    • Blank (for each inhibitor concentration):

      • Same as the inhibitor test, but replace the enzyme solution with buffer in the final step.

  • Pre-incubation: Equilibrate the reaction mixtures at the optimal temperature for PAL activity (typically 30-37°C) for 5 minutes.[2][8]

  • Initiation of Reaction: Add 100 µL of the PAL enzyme solution to each tube/well (except the blanks) to initiate the reaction. The final volume should be 1 mL.

  • Incubation: Incubate the reactions at the optimal temperature for a fixed period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.[2]

  • Termination of Reaction: Stop the reaction by adding 200 µL of 1 M HCl.[2]

  • Absorbance Measurement: Measure the absorbance of each sample at 290 nm against its corresponding blank.

Data Analysis
  • Calculate the concentration of trans-cinnamic acid produced: Use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of trans-cinnamic acid (approximately 9630 M-1cm-1), b is the path length of the cuvette/well, and c is the concentration.[2]

  • Determine the percentage of inhibition:

    • % Inhibition = [(Activitycontrol - Activityinhibitor) / Activitycontrol] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the concentration of inhibitor that causes 50% inhibition of enzyme activity.

  • Kinetic Analysis (to determine Ki and the type of inhibition):

    • Perform the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor (this compound).

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).

    • The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive), and the Ki can be calculated from the intercepts.

cluster_workflow Experimental Workflow for PAL Inhibition Assay prep Prepare Reaction Mixtures (Buffer, Substrate, Inhibitor) pre_incubate Pre-incubate at 30-37°C for 5 minutes prep->pre_incubate initiate Initiate with PAL Enzyme pre_incubate->initiate incubate Incubate for a fixed time (e.g., 30 minutes) initiate->incubate terminate Stop Reaction with HCl incubate->terminate measure Measure Absorbance at 290 nm terminate->measure analyze Data Analysis (% Inhibition, IC50, Ki) measure->analyze

Figure 2: A streamlined workflow for the validation of PAL inhibitors.

Conclusion

While direct evidence for the inhibitory activity of this compound is currently lacking in the scientific literature, its structural analogy to L-phenylalanine provides a strong rationale for its investigation as a competitive inhibitor of Phenylalanine Ammonia-Lyase. The comparative data on known PAL inhibitors and the detailed experimental protocol provided in this guide offer a robust framework for researchers to empirically validate this hypothesis. Such studies are crucial for the discovery of novel enzyme inhibitors and for expanding our understanding of structure-activity relationships in the active site of PAL.

References

Cross-validation of analytical methods for "2-chloro-3-phenyl-DL-alanine"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for "2-chloro-3-phenyl-DL-alanine"

Introduction: The Analytical Imperative for Novel Drug Candidates

In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a therapeutic product is underpinned by rigorous analytical science. "this compound," a halogenated derivative of phenylalanine, represents a class of compounds with significant potential in drug design, leveraging the unique physicochemical properties imparted by the halogen substituent.[1] The integrity of all preclinical and clinical data for such a candidate hinges on the reliability of the analytical methods used for its quantification and characterization. These methods must be demonstrated to be "fit for purpose" through a systematic process known as method validation.[2][3]

This guide provides an in-depth, experience-driven perspective on the cross-validation of analytical methods for "this compound." We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices. The core of this document is a hypothetical, yet scientifically grounded, cross-validation study comparing two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison will serve as a practical framework for researchers, scientists, and drug development professionals to ensure data integrity and comparability across different analytical platforms.

Pillar 1: Selecting the Right Analytical Tools

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For "this compound," a polar amino acid with a distinct UV-absorbing phenyl group, several techniques are viable.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is an ideal starting point. Reversed-phase chromatography is well-suited for separating molecules of intermediate polarity. The presence of the phenyl ring provides a strong chromophore, enabling sensitive detection by UV spectrophotometry.[4] A significant challenge, however, is the racemic nature of the DL-mixture. If the stereospecific activity of the enantiomers is unknown or different, chiral separation becomes mandatory. This can be achieved using a chiral stationary phase (CSP) or chiral derivatizing agents.[5][6]

  • Gas Chromatography (GC): GC offers high separation efficiency but is generally reserved for volatile and thermally stable compounds. Amino acids are inherently non-volatile due to their zwitterionic nature at physiological pH.[7] Therefore, their analysis by GC is contingent upon a crucial derivatization step to convert the polar amine and carboxylic acid groups into more volatile, nonpolar moieties.[8] This adds a layer of complexity to sample preparation but can yield excellent sensitivity and selectivity, especially when coupled with a mass spectrometer (MS).

  • Spectroscopic Methods (NMR, MS): While Nuclear Magnetic Resonance (NMR) is unparalleled for definitive structural elucidation and Mass Spectrometry (MS) is key for molecular weight determination and fragmentation analysis, they are typically used for characterization rather than routine quantification in a quality control environment.[9][10] However, their data is foundational for developing and validating chromatographic methods.

Pillar 2: The Rationale for Cross-Validation

Analytical method cross-validation is the process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and produce comparable results.[11][12] This becomes necessary in several common scenarios:

  • Method Lifecycle Management: When a new or improved method (e.g., a faster UPLC method) is developed to replace an older one (e.g., a legacy HPLC method).

  • Inter-Laboratory Comparison: When a method is transferred between different laboratories, cross-validation ensures consistency in results.[13]

  • Orthogonal Confirmation: Using two fundamentally different methods (e.g., HPLC and GC-MS) provides a higher level of confidence in the analytical results, as it is unlikely that both methods would be subject to the same interferences.

According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the objective is to demonstrate that the predefined performance criteria for the methods are met and the results are equivalent.[14][15]

Hypothetical Study: Cross-Validation of HPLC-UV and GC-MS for Assay of this compound Drug Substance

This section details a self-validating experimental design to ensure the comparability of two orthogonal methods for quantifying "this compound."

Objective

To formally compare a newly developed GC-MS method against a validated primary HPLC-UV method for the assay of "this compound" drug substance, ensuring the methods yield comparable results for accuracy, precision, and linearity over a specified range.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_validation Cross-Validation Assessment A Weigh Reference Standard & Test Samples B Prepare Stock & Working Standard Solutions A->B C Prepare Sample Solutions (e.g., in Diluent) A->C D Direct Injection of Aqueous/Organic Solution B->D H Derivatization Step (e.g., Silylation with MTBSTFA) B->H C->D C->H E HPLC Separation (C18 Column) D->E F UV Detection E->F G Data Analysis (Peak Area vs. Conc.) F->G M Compare Validation Parameters: - Specificity - Linearity & Range - Accuracy - Precision G->M I Injection of Derivatized Sample H->I J GC Separation (Capillary Column) I->J K Mass Spec Detection (SIM Mode) J->K L Data Analysis (Ion Abundance vs. Conc.) K->L L->M N Statistical Analysis (e.g., t-test, F-test) M->N O Acceptance Criteria Met? N->O

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

  • Rationale: This method leverages the inherent UV absorbance of the phenyl ring for direct quantification. A C18 column is chosen for its versatility in retaining compounds of intermediate polarity. The mobile phase is a simple acidic buffer/organic solvent gradient to ensure good peak shape and elution.

  • Methodology:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a stock solution of "this compound" reference standard in 50:50 water:acetonitrile at 1.0 mg/mL. Create working standards by serial dilution.

    • Sample Preparation: Accurately weigh drug substance and dissolve in diluent to a target concentration of 0.5 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Rationale: This method provides orthogonal selectivity based on volatility and mass-to-charge ratio. Derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is chosen because it forms stable TBDMS derivatives that are less moisture-sensitive than other silylating agents. Selected Ion Monitoring (SIM) mode in the MS enhances sensitivity and specificity.

  • Methodology:

    • Derivatization: a. Aliquot 100 µL of each standard and sample solution into a vial and evaporate to dryness under a stream of nitrogen. b. Add 50 µL of Acetonitrile and 50 µL of MTBSTFA. c. Cap the vial tightly and heat at 80 °C for 60 minutes. d. Cool to room temperature before injection.

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Injector: Splitless, 280 °C.

    • Injection Volume: 1 µL.

    • MS Detection: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Data Presentation and Comparison

The performance of each method is evaluated against predefined acceptance criteria as recommended by ICH guidelines.[16][17]

Table 1: Comparison of Specificity and Linearity

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity No interference from placebo/degradants at analyte retention time.No interfering peaks at the retention time and m/z of the analyte.Method is specific.
Linearity (Range) 80% - 120% of nominal concentration80% - 120% of nominal concentrationCorrelation Coefficient (r²) ≥ 0.995
Correlation Coeff. (r²) 0.99920.9995

Table 2: Comparison of Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
80% 99.5%100.8%98.0% - 102.0%
100% 100.2%100.5%98.0% - 102.0%
120% 100.8%99.1%98.0% - 102.0%

Table 3: Comparison of Precision (%RSD)

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.1%RSD ≤ 2.0%
Intermediate Precision (n=12, 2 days) 1.2%1.5%RSD ≤ 2.0%

Logical Comparison Diagram

G cluster_methods cluster_params Validation Parameters (ICH Q2) compound Cross-Validation of Analytical Methods For: this compound HPLC HPLC-UV Principle: Liquid-Solid Partition & UV Absorbance (+) Direct analysis, robust (-) Lower specificity vs. MS compound->HPLC GCMS GC-MS Principle: Gas-Solid Partition & Mass/Charge Ratio (+) High specificity & sensitivity (-) Requires derivatization compound->GCMS Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision Result {Conclusion | Both methods are fit for purpose. | Results are comparable within acceptance criteria.} Specificity->Result Linearity->Result Accuracy->Result Precision->Result

Caption: Logical comparison of methods based on validation parameters.

Expert Interpretation and Trustworthiness

The hypothetical data presented in Tables 1-3 demonstrates that both the HPLC-UV and GC-MS methods are fit for the intended purpose of assaying "this compound."

  • Specificity: Both methods successfully differentiate the analyte from potential interferences, with GC-MS offering inherently higher specificity due to its mass-selective detection.

  • Linearity: Excellent linearity (r² > 0.999) is achieved for both techniques across the required range, indicating a direct proportionality between response and concentration.

  • Accuracy & Precision: Both methods meet the stringent acceptance criteria for accuracy (recovery between 98-102%) and precision (RSD ≤ 2.0%).[18] The slightly higher RSD for the GC-MS method is expected and acceptable, as the multi-step derivatization process can introduce more variability than a direct injection HPLC method.

The successful outcome of this cross-validation study provides a high degree of confidence that results generated by either method are reliable and interchangeable. For routine quality control, the HPLC-UV method would likely be preferred due to its simpler sample preparation and faster analysis time. The GC-MS method, however, serves as an excellent orthogonal confirmatory technique, invaluable for out-of-specification investigations or for analyzing complex matrices where the superior specificity of MS is required.

References

A Comparative Guide to the L- and D-Enantiomers of 2-Chloro-3-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of halogen atoms into amino acids profoundly alters their biological and chemical properties, a strategy widely employed in drug discovery and chemical biology.[1] This guide provides a comparative analysis of the L- and D-enantiomers of 2-chloro-3-phenylalanine, a synthetic derivative of the essential amino acid L-phenylalanine. We delve into the stereoselective synthesis, comparative biological activities, and analytical methods for chiral separation, offering researchers a comprehensive resource for utilizing these compounds. The discussion highlights the critical importance of stereochemistry in modulating biological function, providing experimental data and protocols to support further investigation.

Introduction: The Significance of Chirality

In biological systems, molecular recognition is paramount. Enzymes, receptors, and other protein targets are inherently chiral, meaning they differentiate between the stereoisomers (enantiomers) of a substrate or ligand. This enantioselectivity can lead to dramatically different pharmacological or physiological outcomes for each enantiomer.[2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic.[3] The study of halogenated phenylalanine derivatives, such as 2-chloro-3-phenylalanine, is of significant interest as the halogen substituent can enhance metabolic stability, modulate receptor binding, and introduce unique chemical properties.[1] This guide focuses on dissecting the differences between the L- and D- forms of 2-chloro-3-phenylalanine to provide a clear framework for their application in research.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure L- and D-2-chloro-3-phenylalanine is crucial for accurate biological evaluation. Asymmetric synthesis methods are preferred over classical resolution of racemates to ensure high enantiomeric excess (ee).

Asymmetric Phase-Transfer Catalysis

A robust and scalable method for synthesizing chiral unnatural amino acids involves the asymmetric α-alkylation of a glycine Schiff base using phase-transfer catalysts.[4][5] Cinchona alkaloids, modified into pseudoenantiomeric catalysts, can selectively produce either the (S)- or (R)-enantiomer with high yields and enantioselectivity.

  • (S)-Enantiomer (L-form) Synthesis: Catalyzed by an O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide type catalyst.

  • (R)-Enantiomer (D-form) Synthesis: Catalyzed by an O-allyl-N-(9-anthracenmethyl) cinchoninium bromide type catalyst.[5]

The choice of catalyst directly controls the stereochemical outcome, allowing for predictable synthesis of the desired enantiomer.[5]

Enzymatic Synthesis

Biocatalytic methods offer high stereoselectivity under mild reaction conditions. Phenylalanine ammonia lyases (PALs) can be employed in a multi-enzymatic cascade process to synthesize D- or L-phenylalanine derivatives from corresponding cinnamic acids.[6] While direct PAL amination often favors the L-enantiomer, coupling the reaction with a chemoenzymatic deracemization process (involving stereoselective oxidation and non-selective reduction) can yield the D-enantiomer in high optical purity.[6] This approach is particularly valuable for generating non-natural amino acids.

Logical Workflow for Enantioselective Synthesis

G cluster_synthesis Stereoselective Synthesis Pathways cluster_ptc Phase-Transfer Catalysis cluster_enzymatic Enzymatic Synthesis START Starting Materials (e.g., Glycine Schiff Base, Cinnamic Acids) PTC_GLY Glycine Schiff Base + 2-Chlorobenzyl Bromide START->PTC_GLY ENZ_CIN 2-Chloro-cinnamic Acid START->ENZ_CIN CAT_S Cinchonidine-derived Catalyst (e.g., 1i) PTC_GLY->CAT_S Alkylation CAT_R Cinchonine-derived Catalyst (e.g., 1f) PTC_GLY->CAT_R Alkylation PROD_S L-2-chloro-3-phenylalanine (S-enantiomer) CAT_S->PROD_S PROD_R D-2-chloro-3-phenylalanine (R-enantiomer) CAT_R->PROD_R PAL Phenylalanine Ammonia Lyase (PAL) + Ammonia ENZ_CIN->PAL Amination PAL->PROD_S Direct Product DERAC Chemoenzymatic Deracemization PAL->DERAC Racemic Mixture to... DERAC->PROD_R

Caption: Stereoselective synthesis routes to L- and D-2-chloro-3-phenylalanine.

Comparative Biological Activity

While direct comparative studies on the 2-chloro-phenylalanine enantiomers are limited in publicly available literature, we can infer their likely differential activities based on extensive research into halogenated phenylalanine derivatives and the stereospecificity of biological systems.[1][7][8]

Enzyme Inhibition

Halogenated amino acids are often investigated as enzyme inhibitors.[9] For instance, 4-chloro-L-phenylalanine is a known inhibitor of tryptophan hydroxylase.[1] The biological activity of such inhibitors is typically highly enantioselective.

  • L-Enantiomer: L-amino acids are the natural substrates for most metabolic and biosynthetic enzymes in mammals. Therefore, L-2-chloro-3-phenylalanine is more likely to be recognized by enzymes such as phenylalanine ammonia-lyase (PAL) or amino acid oxidases.[10] Its structural similarity to L-phenylalanine could make it a competitive inhibitor or a substrate for enzymes in the aromatic amino acid pathway. For example, L-phenylalanine itself is a feedback inhibitor of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase in some organisms.[11]

  • D-Enantiomer: D-amino acids are less common in higher organisms but play significant roles in bacteria.[12] D-2-chloro-3-phenylalanine would be a poor substrate for enzymes that process L-amino acids. However, it could potentially inhibit enzymes that specifically process D-amino acids, such as D-amino acid oxidase, or it might exhibit novel pharmacological activities by interacting with targets that do not typically bind L-phenylalanine.

Pharmacological and Toxicological Profile

The halogenation of L-phenylalanine derivatives has been shown to yield compounds with significant neuroprotective effects by modulating glutamatergic synaptic transmission.[7][8] It is highly probable that this activity is stereoselective.

  • L-Enantiomer: Likely to be actively transported and metabolized, leading to potentially higher systemic exposure and interaction with endogenous pathways. This could result in more potent on-target effects but also potential off-target toxicities related to the metabolism of chlorinated aromatic compounds.

  • D-Enantiomer: Less likely to be recognized by amino acid transporters and metabolic enzymes, potentially leading to a different pharmacokinetic profile, including lower absorption or faster renal clearance. This could result in lower toxicity but may also reduce efficacy if cellular uptake is required. However, for some drugs, reduced metabolism of the D-enantiomer can lead to a longer half-life and sustained therapeutic effect.

Table 1: Postulated Comparative Properties of 2-chloro-3-phenylalanine Enantiomers

PropertyL-Enantiomer (S-form)D-Enantiomer (R-form)Rationale & Supporting Evidence
Enzyme Interaction High affinity for L-amino acid processing enzymes.Low affinity for L-amino acid enzymes; potential for D-specific enzyme interaction.Biological systems are predominantly homochiral for L-amino acids.[2][12]
Biological Activity More likely to act as a competitive inhibitor or substrate mimic of L-Phe.May exhibit distinct, potentially novel, pharmacological activities.Enantiomers often have different biological activities.[3]
Metabolism More likely to be metabolized by endogenous pathways.Likely to be more metabolically stable.Stereoselectivity of metabolic enzymes.
Toxicity Potential for mechanism-based toxicity if it disrupts L-Phe pathways.Potentially lower toxicity due to reduced metabolic activation and pathway interference.Toxicity is often linked to the active enantiomer or its specific metabolites.[3]

Analytical Methods: Chiral Separation

The accurate analysis and separation of the L- and D-enantiomers are critical for both synthesis validation and biological testing. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Chiral HPLC

Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are highly effective for the direct separation of underivatized amino acid enantiomers.[12] These columns are compatible with a range of aqueous and organic mobile phases, making them versatile for polar compounds like amino acids.[12]

Experimental Protocol: Chiral HPLC Separation

  • System: HPLC or UHPLC system with UV or Mass Spectrometric (MS) detection.

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP) or a similar macrocyclic glycopeptide column.[12]

  • Mobile Phase: A polar organic mobile phase, such as methanol/acetonitrile with a small amount of acidic and basic additive (e.g., 0.1% acetic acid and 0.1% diethylamine) to improve peak shape. The optimal mobile phase composition must be determined empirically.[12]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C (can be varied to optimize separation).

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve the racemic or enantiomerically-enriched sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Inject 5-10 µL. Typically, the D-enantiomer is more strongly retained and elutes after the L-enantiomer on this type of CSP.[12]

Workflow for Chiral Purity Analysis

G A Synthesized Sample (L-, D-, or Racemic Mixture) B Dissolve in Mobile Phase (~1 mg/mL) A->B C Inject into HPLC System B->C D Chiral Separation on Teicoplanin CSP C->D E UV/MS Detection D->E F Chromatogram Output E->F G Quantify Peak Areas (Calculate %ee) F->G H Confirm Enantiomeric Purity G->H

Caption: Standard workflow for determining the enantiomeric excess of a sample.

Conclusion and Future Directions

The L- and D-enantiomers of 2-chloro-3-phenylalanine represent a pair of molecules with high potential for differential biological activities. Based on foundational principles of stereochemistry, the L-enantiomer is predicted to interact more readily with endogenous metabolic pathways, making it a candidate for competitive enzyme inhibition. The D-enantiomer, being more alien to these pathways, may possess greater metabolic stability and novel pharmacological properties.

Future research should focus on direct, head-to-head comparisons of these enantiomers in relevant biological assays, such as enzyme inhibition studies, cell-based toxicity assays, and pharmacokinetic profiling. Such data will be invaluable for researchers in medicinal chemistry and drug development, enabling the rational design of more effective and safer therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for undertaking these critical investigations.

References

A Comparative Guide to 2-chloro-3-phenyl-DL-alanine and Standard Modulators of the Phenylalanine Metabolic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical efficacy of 2-chloro-3-phenyl-DL-alanine against established drugs that target the phenylalanine metabolic pathway. Given the limited direct research on this compound, this comparison is based on the known activities of structurally similar chlorinated phenylalanine derivatives, such as p-chlorophenylalanine (PCPA). We will explore its potential as an inhibitor of key enzymes in this pathway and compare it to standard therapeutics used in related disorders.

Introduction to this compound and its Therapeutic Potential

This compound is a synthetic derivative of the essential amino acid phenylalanine. Its structure, featuring a chlorine atom on the phenyl ring, suggests its potential to interact with and modulate the activity of enzymes that metabolize phenylalanine. Specifically, it is hypothesized to act as an inhibitor of Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH), two critical enzymes in the phenylalanine and catecholamine biosynthesis pathways.

Disruptions in these pathways are linked to several metabolic and neurological disorders. Phenylketonuria (PKU) arises from a deficiency in PAH, leading to the accumulation of toxic levels of phenylalanine.[1][2] Conversely, the overproduction of catecholamines, regulated by TH, is a hallmark of conditions like pheochromocytoma.[3][4] Therefore, inhibitors of these enzymes are of significant therapeutic interest.

Mechanism of Action: Targeting the Phenylalanine Metabolic Pathway

The metabolism of phenylalanine is a critical biochemical pathway that produces the amino acid tyrosine and is the starting point for the synthesis of catecholamine neurotransmitters.[5]

  • Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine. In PKU, deficient PAH activity leads to hyperphenylalaninemia.[6][7]

  • Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in catecholamine synthesis, TH converts tyrosine to L-DOPA, a precursor to dopamine, norepinephrine, and epinephrine.[3][8]

This compound, as a phenylalanine analog, is postulated to competitively inhibit these enzymes, thereby reducing the production of their respective products.

G cluster_0 Phenylalanine Metabolism cluster_1 Potential Inhibition Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase (PAH) LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Catecholamines Catecholamines LDOPA->Catecholamines CPA This compound CPA->Phenylalanine Competitive Inhibition CPA->Tyrosine Competitive Inhibition

Figure 1: Postulated mechanism of action for this compound.

Comparative Analysis with Standard Drugs

The therapeutic potential of this compound can be benchmarked against existing drugs that target the phenylalanine metabolic pathway.

Standard Drugs for Phenylketonuria (PKU)
  • Sapropterin Dihydrochloride (Kuvan®): A synthetic form of tetrahydrobiopterin (BH4), the natural cofactor for PAH. It enhances the activity of residual mutant PAH enzymes in responsive patients.[6][7][9][10][11]

  • Pegvaliase (Palynziq®): A PEGylated recombinant phenylalanine ammonia-lyase (PAL) enzyme that breaks down phenylalanine into non-toxic metabolites, offering an alternative pathway for its clearance.[12][13][14][15][16]

Standard Drug for Tyrosine Hydroxylase Inhibition
  • Metyrosine (Demser®): A competitive inhibitor of tyrosine hydroxylase used to reduce catecholamine production in patients with pheochromocytoma.[3][8][17][18]

Comparative Efficacy
FeatureThis compound (Hypothetical)Sapropterin DihydrochloridePegvaliaseMetyrosine
Target Enzyme Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH)Phenylalanine Hydroxylase (PAH)Phenylalanine (Substrate)Tyrosine Hydroxylase (TH)
Mechanism of Action Competitive InhibitionCofactor Supplementation/Enzyme StabilizationEnzyme SubstitutionCompetitive Inhibition
Primary Indication Phenylketonuria, Pheochromocytoma (Potential)Phenylketonuria (BH4-responsive)PhenylketonuriaPheochromocytoma
Clinical Outcome Reduction in plasma phenylalanine and/or catecholamine levels (Postulated)Reduction in plasma phenylalanine levels in responsive patientsSignificant reduction in plasma phenylalanine levelsReduction in catecholamine synthesis and related symptoms

Experimental Protocols: Assessing Inhibitory Potential

To validate the hypothetical efficacy of this compound, a robust in vitro enzyme activity assay is essential. The following protocol outlines a standard method for determining the inhibitory effect on Phenylalanine Hydroxylase.

Protocol: Phenylalanine Hydroxylase (PAH) Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PAH activity.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • This compound (test compound)

  • Trichloroacetic acid (TCA)

  • Ninhydrin reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • PAH Assay Buffer: Tris-HCl buffer containing catalase and DTT.

    • Substrate Solution: Prepare a stock solution of L-phenylalanine in the assay buffer.

    • Cofactor Solution: Prepare a fresh stock solution of BH4 in the assay buffer.

    • Test Compound Solutions: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, test compound solution (or vehicle control), and recombinant PAH enzyme.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate (L-phenylalanine) and cofactor (BH4) solutions.

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding TCA.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add ninhydrin reagent to each well and heat at 100°C for 10 minutes to develop color.

    • Measure the absorbance at 570 nm using a spectrophotometer. The absorbance is proportional to the amount of tyrosine produced.

  • Data Analysis:

    • Calculate the percentage of PAH inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Experimental Workflow cluster_1 Key Components A Reagent Preparation B Enzyme Reaction (Incubation with Test Compound) A->B C Reaction Termination B->C D Colorimetric Detection C->D E Data Analysis (IC50 Determination) D->E PAH PAH Enzyme PAH->B Phe Phenylalanine Phe->B CPA 2-chloro-3-phenyl- DL-alanine CPA->B

Figure 2: Workflow for determining the inhibitory activity of this compound on PAH.

Conclusion

While direct experimental evidence is lacking, the structural similarity of this compound to phenylalanine strongly suggests its potential as an inhibitor of Phenylalanine Hydroxylase and Tyrosine Hydroxylase. A comparative analysis with standard drugs such as Sapropterin, Pegvaliase, and Metyrosine provides a framework for evaluating its hypothetical efficacy. The provided experimental protocol offers a clear path for researchers to empirically test this hypothesis and determine the therapeutic potential of this and similar chlorinated phenylalanine derivatives. Further research is warranted to elucidate the precise mechanism of action and in vivo efficacy of this compound.

References

A Researcher's Guide to Replicating Published Results with 2-Chloro-3-phenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Guide to Experimental Replication

For researchers and scientists in drug development and biochemical studies, the ability to replicate published findings is the cornerstone of scientific progress. This guide provides an in-depth technical overview of 2-chloro-3-phenyl-DL-alanine, a compound often utilized in metabolic and enzymatic studies. We will delve into its synthesis, characterization, and a key application—the inhibition of phenylalanine ammonia-lyase (PAL). This document serves as a practical guide for replicating published results, offering a comparative analysis with alternative compounds and providing the necessary experimental data to support your research.

Section 1: Synthesis and Characterization of this compound

The reliability of any study involving a synthesized compound begins with the purity and correct identification of the starting material. Here, we outline a common synthetic route for this compound and the necessary characterization steps to ensure its identity and purity.

Rationale for Synthesis

While this compound is commercially available, in-house synthesis can be a cost-effective alternative and provides an opportunity for isotopic labeling or the creation of derivatives. The synthesis of similar amino acids, such as DL-alanine, often involves the reaction of an α-halo acid with ammonia.[1][2] A common precursor for the synthesis of this compound is N-(chloroacetyl)-3-phenyl-DL-alanine.[3]

Detailed Synthesis Protocol

A generalized procedure for synthesizing α-amino acids from the corresponding α-bromo acids involves treatment with an excess of aqueous ammonia.[1] The following is an adapted protocol for the synthesis of this compound:

  • Starting Material: N-(chloroacetyl)-3-phenyl-DL-alanine.

  • Ammonolysis: The starting material is heated with a concentrated aqueous solution of ammonia in a sealed vessel at 100°C.

  • Isolation: After the reaction is complete, the excess ammonia is removed by evaporation. The resulting alanine hydrochloride is then treated with a base, such as lead oxide, to precipitate the chloride ions.[1]

  • Purification: The crude product is purified by recrystallization from a water-alcohol mixture to yield pure this compound.[1]

Characterization Workflow

To ensure the synthesized compound is the correct molecule and of high purity, a series of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected molecular weight for C9H10ClNO2 is approximately 199.63 g/mol .[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Table 1: Benchmark Analytical Data for this compound

ParameterExpected Value
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol [4][5]
Appearance Solid[6]
Purity (by HPLC) ≥98%[6]

Synthesis and Purification Workflow

Synthesis_Workflow Figure 1: Synthesis and Purification Workflow A N-(chloroacetyl)-3-phenyl-DL-alanine B Ammonolysis (Conc. NH3, 100°C) A->B C Isolation of Hydrochloride Salt B->C D Neutralization & Chloride Precipitation C->D E Recrystallization (Water/Alcohol) D->E F Pure this compound E->F G Characterization (HPLC, MS, NMR) F->G

Caption: Synthesis and purification workflow for this compound.

Section 2: Replicating a Published Application: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

This compound has been investigated as an inhibitor of various enzymes. A notable application is its use as an inhibitor of Phenylalanine Ammonia-Lyase (PAL), an enzyme that catalyzes the first step in the phenylpropanoid pathway in plants.[7]

Background on PAL Inhibition

PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. Inhibitors of this enzyme are valuable tools for studying the phenylpropanoid pathway and can have applications as herbicides or antifungal agents. Several compounds have been identified as PAL inhibitors, including various phenol derivatives and amino acid analogs.[8][9][10]

Mechanism of Inhibition

While the exact mechanism for this compound is not extensively detailed in the provided search results, it is plausible that it acts as a competitive inhibitor, binding to the active site of PAL due to its structural similarity to the natural substrate, L-phenylalanine.

PAL_Inhibition_Mechanism Figure 2: Proposed Competitive Inhibition of PAL cluster_0 Enzyme Reaction PAL PAL Active Site Product trans-Cinnamic Acid PAL->Product Catalyzes Phe L-Phenylalanine (Substrate) Phe->PAL Binds Inhibitor This compound (Inhibitor) Inhibitor->PAL Competitively Binds

Caption: Proposed competitive inhibition mechanism of PAL.

Experimental Protocol for PAL Inhibition Assay

This protocol is a generalized procedure for measuring the inhibition of PAL.

  • Enzyme Source: PAL can be sourced commercially or extracted from plant tissues.

  • Reagents:

    • PAL enzyme solution.

    • L-phenylalanine (substrate) solution.

    • This compound (inhibitor) solutions at various concentrations.

    • Buffer solution (e.g., Tris-HCl, pH 8.5).

  • Assay Procedure:

    • Pre-incubate the PAL enzyme with the inhibitor solution for a set time.

    • Initiate the reaction by adding the L-phenylalanine substrate.

    • Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities at each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Hypothetical Data Comparison for PAL Inhibition

ParameterPublished Result (Example)Replicated Result (Hypothetical)
IC50 of this compound 50 µM55 µM
Type of Inhibition CompetitiveCompetitive

Section 3: Comparative Analysis with Alternative Inhibitors

A thorough understanding of the research landscape requires a comparison of this compound with other known PAL inhibitors.

Introduction to Alternatives

Several other classes of compounds have been shown to inhibit PAL, including:

  • Phenolic compounds: Such as ortho- and meta-cresols.[10]

  • Phosphonic acid derivatives: Like 1-amino-3',4'-dichlorobenzylphosphonic acid.[9]

  • Oxathiazolones: For instance, 5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one.[8]

  • Other amino acid analogs: Such as 2-aminoindan-2-phosphonic acid (AIP).[7]

Table 3: Comparison of PAL Inhibitors

InhibitorIC50 (µM)Mechanism of Inhibition
This compound VariesCompetitive (Proposed)
5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one 2.5Noncompetitive[8]
Phenol/glycine pair 14 (Ki)Synergistic/Mixed[10]
2-aminoindan-2-phosphonic acid (AIP) PotentCompetitive[7]

Section 4: Troubleshooting and Considerations for Reproducibility

Achieving reproducible results requires careful attention to detail and an awareness of potential pitfalls.

Common Pitfalls
  • Purity of Reagents: The purity of the enzyme, substrate, and inhibitor are all critical for obtaining accurate and reproducible results.

  • Assay Conditions: Factors such as pH, temperature, and incubation times can significantly impact enzyme activity and inhibition kinetics.

Expert Recommendations
  • Thorough Characterization: Always fully characterize your synthesized compound before use.

  • Consistent Protocols: Adhere strictly to the experimental protocol and document any deviations.

  • Control Experiments: Always include appropriate positive and negative controls in your assays.

  • Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the significance of your findings.

Conclusion

Replicating published results is a critical component of the scientific method. This guide provides a framework for researchers working with this compound, from synthesis and characterization to its application as a PAL inhibitor. By understanding the underlying principles, adhering to detailed protocols, and being aware of potential challenges, scientists can confidently build upon existing knowledge and advance their research goals.

References

A Comparative Guide to 2-chloro-3-phenyl-DL-alanine and 3-chloro-L-phenylalanine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Phenylalanine Analogs

Phenylalanine, an essential aromatic amino acid, is a fundamental building block of proteins and a precursor to a cascade of vital biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3] Its central role in metabolism makes it a compelling target for modification in drug discovery and biochemical research. The strategic placement of a halogen atom, such as chlorine, onto the phenylalanine scaffold can dramatically alter its biological properties, leading to compounds with novel therapeutic potential or utility as research tools.

This guide focuses on two such chlorinated analogs: 2-chloro-3-phenyl-DL-alanine and 3-chloro-L-phenylalanine. While structurally similar, the seemingly minor differences in the position of the chlorine atom and their stereochemistry give rise to distinct biological activities. 3-chloro-L-phenylalanine has been investigated for its effects on neurotransmitter systems, while the biological profile of this compound is less characterized, presenting an opportunity for novel research. This document aims to provide a comprehensive comparison to inform experimental design and guide researchers in selecting the appropriate analog for their specific applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these compounds is crucial for their effective use in biological assays. The table below summarizes their key characteristics.

PropertyThis compound3-chloro-L-phenylalanine
Structure 2-chloro-L-phenylalanine structure3-chloro-L-phenylalanine structure
Molecular Formula C₉H₁₀ClNO₂[4][5]C₉H₁₀ClNO₂[6][7]
Molecular Weight 199.63 g/mol [4]199.63 g/mol [7][8]
Stereochemistry Racemic (DL) mixtureL-enantiomer
Chlorine Position ortho (2-position) on the phenyl ringmeta (3-position) on the phenyl ring[9]
Appearance White to off-white powderLight yellow to white powder[9][10]
CAS Number 14091-11-3 (for DL form)[5]80126-51-8[6][9]

Synthesis and Availability

Both this compound and 3-chloro-L-phenylalanine are synthetic amino acid derivatives. Their synthesis typically involves multi-step organic chemistry routes starting from commercially available precursors. For researchers, these compounds are available from various chemical suppliers. It is imperative to verify the purity and, in the case of 3-chloro-L-phenylalanine, the enantiomeric excess, as these factors can significantly impact experimental outcomes.

Comparative Biological Activity and Mechanism of Action

The biological effects of these two molecules diverge significantly due to their structural differences.

Enzyme Inhibition: A Tale of Two Pathways

3-chloro-L-phenylalanine is primarily recognized for its role as an inhibitor of tryptophan hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of serotonin.[11][12] TPH exists in two isoforms: TPH1, found predominantly in the gut and pineal gland, and TPH2, which is neuron-specific.[13][14] By inhibiting TPH, 3-chloro-L-phenylalanine can deplete serotonin levels, making it a valuable tool for studying the roles of serotonin in various physiological and pathological processes. Its activity is comparable to the more commonly known p-chlorophenylalanine (PCPA).

In contrast, there is limited published data on the specific enzyme inhibitory activity of This compound . Its structural similarity to phenylalanine suggests it could potentially interact with enzymes in the phenylalanine metabolic pathway, such as phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine.[1][15] However, this remains to be experimentally verified. The racemic nature of the commercially available compound further complicates its biological characterization, as the D- and L-enantiomers may have different or even opposing effects.

G cluster_0 Serotonin Synthesis Pathway cluster_1 Phenylalanine Metabolism Tryptophan Tryptophan HTP 5-Hydroxytryptophan Tryptophan->HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin HTP->Serotonin Aromatic L-amino acid decarboxylase Inhibitor 3-chloro-L-phenylalanine Inhibitor->Tryptophan Inhibits TPH Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase (PAH) Dopamine Dopamine / Norepinephrine Tyrosine->Dopamine Potential_Inhibitor This compound (Hypothesized) Potential_Inhibitor->Phenylalanine Potential Inhibition? G start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep_reagents add_buffer Add Assay Buffer to 96-well Plate prep_reagents->add_buffer add_inhibitor Add Test Compound Dilutions add_buffer->add_inhibitor add_enzyme Add TPH Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Initiate Reaction with Tryptophan and BH4 pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Quantify 5-HTP Production stop_reaction->detect_product analyze_data Calculate % Inhibition and IC50 detect_product->analyze_data end End analyze_data->end

References

A Comparative Guide to Confirming the Binding Site of 2-chloro-3-phenyl-DL-alanine on a Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "If" it Binds to "Where" and "How"

In the landscape of drug discovery and chemical biology, identifying a "hit"—a small molecule that modulates the function of a protein target—is merely the first step. The subsequent, and arguably more critical, phase is to validate this interaction with unwavering certainty. For a molecule like 2-chloro-3-phenyl-DL-alanine , an analogue of the amino acid phenylalanine, understanding its precise binding site on a target protein is paramount. This knowledge transforms a simple hit into a viable lead, paving the way for structure-based drug design, mechanism-of-action studies, and the prediction of potential off-target effects.

This guide provides a comprehensive, multi-faceted strategy for elucidating the binding site of a small molecule. We will navigate a logical, tiered approach, moving from initial confirmation of direct physical interaction to the high-resolution, atomic-level characterization of the binding pocket. Each section compares alternative methodologies, explains the causality behind experimental choices, and provides the technical insights needed to generate robust, publication-quality data. Our narrative is built on a foundation of self-validating systems, ensuring that each step provides a layer of confidence upon which the next can be built.

Phase 1: Foundational Validation - Confirming Direct Engagement and Quantifying Affinity

Before investing in resource-intensive structural studies, it is essential to confirm that this compound physically binds to the target protein and to quantify the strength of this interaction. This initial phase rules out artifacts such as assay interference or indirect effects and provides the dissociation constant (Kd), a critical parameter for all subsequent experiments.

Comparative Analysis of Biophysical Techniques
Technique Principle Information Yield Protein Requirement Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Kd (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).High (mg)"Gold standard" for thermodynamics; label-free; solution-based.Low throughput; requires large amounts of pure, soluble protein.
Surface Plasmon Resonance (SPR) Detects changes in refractive index as the ligand flows over the immobilized protein.Kd (affinity), kon/koff (kinetics).Moderate (µg)Real-time data; high sensitivity; label-free ligand.Protein immobilization can affect activity; mass transport artifacts possible.
Thermal Shift Assay (TSA) / DSF Monitors ligand-induced changes in protein thermal stability using a fluorescent dye.Tm shift (confirms binding); can estimate Kd.Low (µg)High throughput; low protein consumption; cost-effective.Indirect assay; not all binding events cause a thermal shift.
Expert Insight: Choosing Your First Validation Assay

For a novel interaction, a Thermal Shift Assay (TSA) is an excellent first-pass experiment. Its high-throughput nature and low material cost make it ideal for confirming that the observed activity from a primary screen is due to direct binding. A positive result from TSA provides the confidence to proceed with a more quantitative and labor-intensive technique like Isothermal Titration Calorimetry (ITC) . ITC is unparalleled in its ability to provide a complete thermodynamic profile of the interaction in a single, label-free experiment, offering deep mechanistic insights into the binding forces at play.

Phase 2: Mapping the Interaction - Identifying the Binding Pocket and Critical Residues

With direct binding confirmed, the next logical step is to narrow down the location of the binding site. The techniques in this phase do not always provide atomic resolution but are invaluable for pinpointing the region of interaction and identifying specific amino acid residues that are critical for binding. This information is crucial for designing intelligent mutants for validation and for guiding structural biology efforts.

Workflow: An Integrated Approach to Binding Site Mapping

A robust strategy employs multiple orthogonal techniques to build confidence. A typical workflow involves using a lower-resolution but high-throughput method to guide a more precise, lower-throughput method.

BindingSiteMappingWorkflow cluster_0 Initial Mapping cluster_1 Hypothesis Generation & Validation cluster_2 Functional Readout HDX_MS HDX-Mass Spectrometry Hypothesis Identify Putative Binding Residues HDX_MS->Hypothesis Identifies protected peptide regions NMR_CSP NMR (Chemical Shift Perturbation) NMR_CSP->Hypothesis Identifies perturbed residues Mutagenesis Site-Directed Mutagenesis Hypothesis->Mutagenesis Select residues for mutation (e.g., to Alanine) Binding_Assay Re-test Binding (ITC / SPR) Mutagenesis->Binding_Assay Express & purify mutant proteins Result Loss of Binding? Binding_Assay->Result

Caption: Integrated workflow for binding site identification and validation.

Method Spotlight: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Causality: HDX-MS operates on the principle that amide hydrogens on the protein backbone exchange with deuterium in a solvent (D₂O) at a rate dependent on their solvent accessibility and hydrogen bonding. When this compound binds, it shields the residues in the binding pocket from the solvent. This protection leads to a measurable decrease in the rate of deuterium uptake for peptides within or near the binding site.

Experimental Protocol: Bottom-Up HDX-MS

  • Protein Preparation: Prepare two stock solutions of the target protein at a suitable concentration (e.g., 10 µM) in an aqueous buffer (e.g., PBS, pH 7.4). One solution will be the apo (unbound) control, and the other will be the holo (bound) sample, saturated with this compound (e.g., at 10-fold molar excess).

  • Deuterium Labeling: Initiate the exchange reaction by diluting a small volume of the protein stock (e.g., 5 µL) into a larger volume of D₂O-based buffer (e.g., 45 µL) at a controlled temperature (e.g., 20°C). This is performed for both apo and holo samples across a series of time points (e.g., 10s, 1m, 10m, 60m).

  • Quenching: At each time point, stop the exchange reaction by adding a pre-chilled quench buffer. This buffer rapidly drops the pH to ~2.5 and the temperature to 0°C, which reduces the amide exchange rate by orders of magnitude. A typical quench buffer contains phosphate and a denaturant like guanidine-HCl.

  • Digestion: Immediately inject the quenched sample onto an in-line pepsin column held at 0°C. The acidic conditions are optimal for pepsin activity, which digests the protein into smaller peptides.

  • LC-MS Analysis: The resulting peptides are trapped, desalted, and rapidly separated by UPLC on a C18 column before being analyzed by a high-resolution mass spectrometer. The mass of each peptide is measured to determine the level of deuterium incorporation.

  • Data Analysis: Compare the deuterium uptake plots for each peptide between the apo and holo states. Peptides that show a significant reduction in deuterium uptake in the presence of the ligand are identified as being part of, or allosterically affected by, the binding site.

Method Spotlight: Site-Directed Mutagenesis

Causality: This technique provides functional validation for hypotheses generated by HDX-MS, NMR, or computational modeling. By systematically mutating specific amino acid residues in the putative binding site (e.g., changing a tyrosine to an alanine to remove a potential hydrogen bond donor and hydrophobic group), one can assess the contribution of that residue to the binding affinity. A significant increase in the Kd (i.e., loss of affinity) upon mutation strongly implicates that residue in the binding interaction.

Experimental Protocol: Alanine Scanning Mutagenesis

  • Primer Design: For each target residue, design a pair of complementary mutagenic primers, typically 25-45 bases long. The primers should contain the desired mutation (e.g., a codon for Alanine) in the center, flanked by 10-15 bases of correct sequence on both sides.

  • Mutagenic PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA containing the wild-type target protein gene as the template. The reaction amplifies the entire plasmid, incorporating the mutation. Use a low number of cycles (12-18) to minimize secondary mutations.

  • Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. This enzyme specifically cleaves methylated DNA, ensuring that only the newly synthesized, mutated plasmids remain.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

  • Protein Expression and Validation: Express and purify the mutant protein. Crucially, perform a quality control check (e.g., using Circular Dichroism) to ensure the mutation has not caused global misfolding.

  • Binding Re-analysis: Quantify the binding affinity of this compound to the mutant protein using ITC or SPR and compare the resulting Kd to that of the wild-type protein.

Phase 3: The Atomic View - High-Resolution Structural Determination

The ultimate goal of binding site confirmation is to obtain a high-resolution three-dimensional structure of the protein-ligand complex. This provides indisputable evidence of the binding location and reveals the precise network of molecular interactions—hydrogen bonds, hydrophobic contacts, electrostatic interactions—that govern the binding event.

Comparative Analysis of High-Resolution Techniques
Technique Principle Resolution Key Advantages Limitations
X-ray Crystallography X-ray diffraction from a protein crystal.Atomic (<2 Å)"Gold standard" for static structure; no protein size limit.Requires well-diffracting crystals (a major bottleneck); provides a static picture.
NMR Spectroscopy Measures nuclear spin properties in a magnetic field.Atomic (~2-3 Å)Provides solution structure and dynamics; no crystallization needed.Limited to smaller, soluble proteins (<~30 kDa); requires isotope labeling.
Expert Insight: Crystallography as the Gold Standard

For unambiguously defining a small molecule binding site, X-ray crystallography is the universally accepted gold standard. The ability to visualize the electron density of this compound nestled within the protein's binding pocket provides the highest possible level of detail and confidence. While obtaining suitable crystals can be a significant challenge, the payoff in structural information is immense and directly enables structure-based drug design.

Experimental Protocol: Protein-Ligand Co-crystallization
  • Complex Formation: Purify the target protein to >95% homogeneity. Incubate the protein with a 5- to 10-fold molar excess of this compound for several hours to ensure saturation of the binding sites.

  • Crystallization Screening: Use robotic systems to screen a wide array of crystallization conditions (hundreds of different buffers, precipitants, and additives) at various temperatures. This is typically done using sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Optimization: Once initial "hits" (small, poorly formed crystals) are identified, systematically vary the conditions (e.g., precipitant concentration, pH) around the hit condition to grow larger, single, well-ordered crystals suitable for diffraction.

  • Data Collection: Cryo-protect the crystal (by soaking in a solution containing a cryoprotectant like glycerol) and flash-cool it in liquid nitrogen. Mount the frozen crystal in an X-ray beam, often at a synchrotron source, and collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. If a structure of the apo-protein exists, molecular replacement can be used to solve the phase problem. Build a model of the protein-ligand complex into the electron density map and refine it to achieve the best possible fit with the experimental data.

  • Validation: The final model is rigorously validated for correct geometry and fit to the data. The resulting PDB file provides an atomic-level blueprint of the binding interaction.

Conclusion: Synthesizing a Self-Validating Narrative

Benchmarking the Performance of 2-chloro-3-phenyl-DL-alanine: A Comparative Guide for In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the in vitro performance of the novel compound, 2-chloro-3-phenyl-DL-alanine. Given the limited public data on this specific molecule, this document serves as a detailed roadmap for its systematic evaluation against a well-established chemotherapeutic agent, cisplatin, across a panel of representative human cell lines. The methodologies described herein are designed to elucidate the compound's cytotoxic and apoptotic potential, providing a robust foundation for further preclinical development.

Introduction: Unraveling the Potential of a Phenylalanine Analog

This compound is a synthetic derivative of the essential amino acid phenylalanine. The introduction of a chlorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and biological activity. While the precise mechanism of action for this compound is yet to be fully characterized, its structural similarity to phenylalanine suggests potential interference with metabolic pathways that utilize this amino acid, such as protein synthesis or specialized metabolic routes that are often dysregulated in cancer cells.

This guide outlines a series of experiments to systematically assess the efficacy of this compound in three distinct and widely utilized human cell lines:

  • HeLa (Human Cervical Adenocarcinoma): An aggressive, rapidly proliferating cancer cell line, widely used in cancer research due to its robustness.[1][2][3][4][5]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, representing a luminal A subtype, and a valuable model for hormone-responsive cancers.[6][7][8][9][10]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line, included here to assess the compound's selectivity and potential toxicity to non-malignant cells.[11][12][13][14][15]

As a point of comparison, we will utilize cisplatin , a well-characterized platinum-based chemotherapeutic agent that induces apoptosis by forming DNA cross-links.[16][17][18][19][20] This will provide a benchmark for evaluating the relative potency and efficacy of our test compound.

Experimental Workflow: A Multi-faceted Approach to Performance Evaluation

Our investigation into the in vitro performance of this compound will follow a logical progression, beginning with a broad assessment of its impact on cell viability and culminating in a more detailed analysis of its apoptosis-inducing capabilities.

experimental_workflow cluster_prep Phase 1: Preparation cluster_viability Phase 2: Cytotoxicity Screening cluster_apoptosis Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis & Interpretation cell_culture Cell Culture (HeLa, MCF-7, HEK293) viability_assay Cell Viability Assay (CCK-8) cell_culture->viability_assay compound_prep Compound Preparation (this compound & Cisplatin) compound_prep->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Flow Cytometry) ic50_determination->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) ic50_determination->protein_analysis data_analysis Comparative Data Analysis apoptosis_assay->data_analysis protein_analysis->data_analysis signaling_pathway compound This compound stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-3-phenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical compounds. The integrity of our research is intrinsically linked to the safety and compliance of our laboratory practices. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-chloro-3-phenyl-DL-alanine, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere procedural instruction, offering a framework of understanding that ensures every step is a self-validating component of a robust safety culture.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the DL-racemic mixture may not always be readily available, we can extrapolate critical safety information from the SDS of its enantiomer, 2-Chloro-L-phenylalanine, and related halogenated compounds.

Key Hazard Characteristics:

  • Acute Toxicity: Classified as harmful if swallowed.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Irritation: Can cause skin and serious eye irritation.[2]

  • Chemical Classification: As a substance containing a carbon-halogen bond, it is classified as a Halogenated Organic Compound .[3][4] This classification is the single most critical factor determining its disposal pathway.

This hazard profile dictates that this compound cannot be treated as common waste. Improper disposal, such as drain or trash disposal, risks environmental contamination and non-compliance with federal and local regulations.[1][5]

Regulatory Framework: The Pillars of Compliance

The disposal of hazardous chemicals in a laboratory setting is governed by stringent regulations. Adherence to these standards is not optional; it is a legal and ethical obligation.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for hazardous waste management from "cradle-to-grave."[5][6] This includes defining what constitutes hazardous waste and setting standards for its accumulation, labeling, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan.[7] This plan must include procedures for safe handling and disposal of hazardous materials, ensuring employee safety and information.

Our disposal protocol is designed to meet and exceed the requirements of these regulatory bodies.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol outlines the necessary steps from the moment the material is designated as waste to its final collection.

Step 1: Waste Characterization and Segregation

The first and most crucial step is correct characterization.

  • Identify as Hazardous: Due to its toxicological profile and chemical nature, this compound must be managed as hazardous waste.

  • Segregate as Halogenated: As a chlorinated compound, it falls into the Halogenated Organic Waste stream. It is imperative to keep this waste stream separate from all others to ensure proper final treatment, which is typically incineration at a regulated facility.[4]

    • DO NOT mix with non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[4][8]

    • DO NOT mix with aqueous waste, acids, or bases.[4]

    • DO NOT dispose of in regular trash or down the drain.[1][8]

Step 2: Containment

Proper containment is critical to prevent leaks, spills, and exposure.

  • Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with the waste. The original container is often a suitable choice if it is in good condition.[9] Ensure the container has a secure, screw-top cap.[9]

  • Condition of Container: The container must be in good condition, free from cracks or deterioration.[5][9] Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[9]

  • Headspace: Fill the container to no more than 90% of its capacity to allow for expansion of contents.[6]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[10] This is a key EPA requirement to prevent the release of vapors.

Parameter Specification Rationale
Container Material Chemically compatible (e.g., HDPE, glass)Prevents reaction, degradation, or leaching.[5][9]
Lid/Closure Secure, threaded screw-capPrevents spills and release of vapors.[9][10]
Condition Free of cracks, leaks, or residueEnsures integrity of containment.[5]
Maximum Fill Level 90% of total capacityAllows for vapor expansion, preventing rupture.[6]
Step 3: Labeling

Accurate labeling is a primary EPA compliance point.

  • Timing: Label the container before or at the moment the first drop of waste is added.[10]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "Waste this compound" . Avoid using abbreviations or chemical formulas.[10]

    • If in solution, list the solvent(s) and approximate concentrations.

    • An indication of the hazard (e.g., "Toxic," "Irritant").[11]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[9][11]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation in Storage: Ensure the halogenated waste container is physically separated from incompatible waste streams (e.g., acids, bases, oxidizers).[6]

Disposal Workflow Diagram

G cluster_0 Disposal Decision Pathway start Waste Generated: This compound char Characterize Waste: Is it a Halogenated Organic Compound? start->char segregate Segregate from non-halogenated, aqueous, and solid waste streams. char->segregate Yes yes YES container Select compatible, non-leaking waste container with screw cap. segregate->container labeling Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name container->labeling store Store in designated Satellite Accumulation Area (SAA). labeling->store pickup Contact EHS for disposal by an authorized vendor. store->pickup

Caption: Decision workflow for proper disposal.

Spill and Emergency Procedures

In the event of a spill, a prepared response is critical to ensure safety.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or goggles.[1]

    • A lab coat.

  • Contain the Spill: For a solid spill, use dry cleanup procedures.[1] Gently sweep or vacuum (using a vacuum rated for hazardous dust, if available) the material to avoid generating dust.[1] Do not use air hoses.[1]

  • Collect and Dispose: Place all spilled material and contaminated cleaning supplies into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and manage the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with waste minimization.

  • Scale: Only use the quantity of material essential for the experiment.

  • Purchasing: Order only what is needed to avoid the generation of waste from expired, unused stock chemicals.

  • Inventory Management: Maintain an accurate chemical inventory to prevent duplicate orders.

By adhering to this comprehensive guide, you not only ensure the safe and compliant disposal of this compound but also reinforce a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.

References

Navigating the Safe Handling of 2-Chloro-3-Phenyl-DL-Alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized chemical reagents such as 2-chloro-3-phenyl-DL-alanine, a halogenated aromatic amino acid derivative, a thorough understanding of its properties and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a scientifically grounded, procedural framework for the safe handling, use, and disposal of this compound.

Understanding the Hazard: Why Specialized PPE is Non-Negotiable

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] The primary routes of exposure are ingestion, skin contact, and eye contact. The presence of a chlorine atom on the phenyl ring can influence the compound's reactivity and toxicological profile. Therefore, a multi-layered approach to personal protective equipment (PPE) is essential to create a reliable barrier against these hazards.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe laboratory operations. The following recommendations are based on a comprehensive risk assessment for handling this compound in a powdered form.

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation potential of this compound, robust eye and face protection is mandatory.[1]

  • Primary Protection: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards should be worn at all times when handling the solid compound or its solutions.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as weighing larger quantities or preparing concentrated solutions, a full-face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.

Hand Protection: Selecting the Appropriate Glove Material

The choice of gloves is critical to prevent skin contact and potential irritation. While no specific breakthrough time data for this compound is readily available, we can make an informed decision based on its chemical structure as a chlorinated aromatic compound.

  • Recommended Glove Material: Viton® gloves are highly recommended for prolonged contact, as studies on similar chlorinated aromatic compounds have shown no permeation even after four hours of exposure.[2][3]

  • Alternative for Shorter Durations: For tasks involving incidental contact or shorter durations, nitrile gloves can be used. However, it is crucial to be aware that breakthrough times for chlorinated aromatic compounds with nitrile gloves can be less than one hour.[2][3] Therefore, it is imperative to change nitrile gloves immediately upon any known or suspected contact with the chemical.

  • Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

Body Protection: Shielding Against Contamination

To protect against accidental spills and contamination of personal clothing, appropriate body protection is essential.

  • Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat should be worn at all times within the designated work area.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Mitigating Inhalation Risks

As this compound is a powdered solid, there is a risk of generating airborne particulates during handling, which could be harmful if inhaled.

  • Engineering Controls: The primary method for controlling airborne particulates is through the use of engineering controls, such as a certified chemical fume hood or a powder containment hood. All weighing and handling of the solid compound should be performed within one of these ventilated enclosures.

  • Respiratory Protection: In situations where engineering controls are not feasible or as an additional precaution during spill cleanup, respiratory protection is necessary. A NIOSH-approved N95, R95, or P95 respirator is recommended to protect against airborne particulates. For environments with potential oil-based aerosols, R- or P-series filters are required.

PPE ComponentMinimum RequirementRecommended for High-Risk Operations
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1/EN 166)Full-Face Shield over Goggles
Hand Protection Nitrile Gloves (immediate change upon contact)Viton® Gloves
Body Protection Long-Sleeved Laboratory CoatChemical-Resistant Apron over Lab Coat
Respiratory Protection Work in a Chemical Fume HoodNIOSH-approved N95/R95/P95 Respirator

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe working environment.

Preparation and Weighing
  • Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.

  • Donning PPE: Before entering the designated area, don all required personal protective equipment in the following order: lab coat, chemical splash goggles, and gloves. If required, a respirator should be fit-tested and donned according to established procedures.

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat or paper. Use spatulas and other tools dedicated to this substance to avoid cross-contamination.

  • Dissolution: If preparing a solution, slowly add the solid to the solvent with stirring to minimize dust generation.

Experimental Procedures
  • All manipulations of the compound and its solutions should be carried out within the chemical fume hood.

  • Keep containers of the compound and its solutions sealed when not in use.

  • Avoid direct contact with the compound. If contact occurs, follow the first-aid procedures outlined in the Safety Data Sheet.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and its associated waste is crucial to protect both personnel and the environment.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste.[4]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.[5][6]

Decontamination and Disposal
  • Equipment: All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended. The initial solvent rinsate should be collected as hazardous waste.

  • Work Surfaces: At the end of each work session, decontaminate the work surface within the fume hood with a suitable solvent and then with soap and water.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. A common method for the disposal of halogenated organic compounds is incineration at a licensed facility.[7]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: Determine the extent of the spill. For small spills (a few grams) that you are trained and equipped to handle, proceed with cleanup. For larger spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the appropriate PPE, including a respirator, chemical-resistant gloves (Viton® recommended), and a lab coat.

  • Contain and Absorb: For solid spills, gently cover the spill with an absorbent material, such as vermiculite or a commercial spill pillow, to avoid raising dust.

  • Collect Waste: Carefully scoop the absorbent material and spilled compound into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-3-phenyl-DL-alanine
Reactant of Route 2
Reactant of Route 2
2-chloro-3-phenyl-DL-alanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.